6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
Description
Properties
IUPAC Name |
6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S2/c1-3-9-19(13-16-14(20)18-15(21)17-13)10-12-7-5-11(4-2)6-8-12/h4-8H,2-3,9-10H2,1H3,(H2,16,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWMABVOCBIKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C=C)C2=NC(=S)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237006 | |
| Record name | 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88373-30-2 | |
| Record name | 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to VBATDT: Chemical Structure, Properties, and Application in Dental Adhesion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithione (VBATDT), a key adhesion-promoting monomer utilized in dental restorative materials. This document details its chemical structure, physicochemical properties, mechanism of action, and experimental protocols for its application.
Chemical Structure and Properties
VBATDT is a complex organic molecule designed to enhance the bond strength between dental resins and various substrates, particularly metallic and ceramic surfaces.
Chemical Name: 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithione
Chemical Structure:
Physicochemical Properties:
A summary of the key physicochemical properties of VBATDT is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 88373-30-2 | N/A |
| Molecular Formula | C₁₅H₁₈N₄S₂ | N/A |
| Molecular Weight | 318.46 g/mol | N/A |
| Appearance | Not specified in literature | N/A |
| Melting Point | Not specified in literature | N/A |
| Solubility | Soluble in acetone | [1][2][3] |
Mechanism of Adhesion
VBATDT's primary function is to act as a chemical bridge between a dental substrate (like a metal alloy or zirconia) and a resin-based restorative material. This is achieved through a unique chemical process involving a thione-thiol tautomerism.[1] The sulfur atoms in the triazine-dithione ring are the key to this functionality.
The proposed adhesion mechanism is as follows:
-
Tautomerization: The stable thione groups (-C=S) on the VBATDT molecule undergo tautomerization to form reactive thiol groups (-SH) when in proximity to a metallic surface.[1]
-
Chemical Bonding: The thiol groups have a high affinity for and react with metal oxides on the surface of precious and non-precious dental alloys, as well as zirconia, forming a strong, stable chemical bond.[4]
-
Copolymerization: The vinyl group (-CH=CH₂) on the other end of the VBATDT molecule is available to copolymerize with the methacrylate monomers present in the dental resin cement or composite.[1][4]
This dual functionality allows VBATDT to create a durable link between the inorganic substrate and the organic resin matrix.
Synergistic Effects with 10-MDP
VBATDT is often formulated with another adhesion-promoting monomer, 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP).[4] While VBATDT is particularly effective in bonding to precious metals, 10-MDP shows high affinity for base metals and zirconia.[4] The combination of these two monomers in a primer solution provides a broader spectrum of adhesion to various dental substrates. The presence of 10-MDP has been shown to enhance the reaction between VBATDT and precious metals, leading to increased bond strength.[4]
Experimental Protocols
The following sections detail typical experimental protocols for evaluating the efficacy of VBATDT-containing primers in dental adhesion studies.
Preparation of VBATDT Primer Solution
A common experimental primer solution involves dissolving VBATDT in an organic solvent, typically acetone.
Materials:
-
6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithione (VBATDT) powder
-
Acetone (reagent grade)
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the desired concentration of the VBATDT solution (e.g., 0.5 wt%).[3]
-
Weigh the required amount of VBATDT powder using an analytical balance.
-
Transfer the VBATDT powder to a volumetric flask.
-
Add a portion of the acetone to the flask and dissolve the powder using a magnetic stirrer.
-
Once dissolved, add acetone to the flask until the final volume is reached.
-
Store the prepared solution in a tightly sealed, light-protected container.
Shear Bond Strength Testing
Shear bond strength (SBS) testing is a common method to quantify the adhesive strength of a primer.
Materials and Equipment:
-
Substrate specimens (e.g., metal alloy or zirconia discs)
-
VBATDT-containing primer
-
Dental resin composite
-
Bonding agent (if required by the resin composite system)
-
Molds for creating composite cylinders (e.g., 3 mm diameter, 3 mm height)
-
Curing light
-
Universal testing machine with a shear testing apparatus
-
Thermocycler (for artificial aging)
Procedure:
-
Substrate Preparation:
-
Sandblast the surface of the substrate specimens with alumina particles (e.g., 50 µm) at a specified pressure and distance to standardize the surface roughness.
-
Clean the specimens in an ultrasonic bath with ethanol or acetone for a specified time and dry thoroughly.
-
-
Primer Application:
-
Apply the VBATDT-containing primer to the prepared substrate surface using a microbrush.
-
Allow the primer to react for a specified time (e.g., 60 seconds).
-
Gently air-dry the primed surface to evaporate the solvent.
-
-
Bonding Procedure:
-
Place a mold onto the primed substrate surface.
-
Apply a bonding agent if necessary, and light-cure according to the manufacturer's instructions.
-
Fill the mold with resin composite in increments, light-curing each increment.
-
Remove the mold to leave a bonded resin composite cylinder.
-
-
Storage and Aging (Optional):
-
Store the bonded specimens in distilled water at 37°C for 24 hours before testing.
-
For artificial aging, subject the specimens to thermocycling (e.g., 5,000 cycles between 5°C and 55°C).
-
-
Shear Bond Strength Testing:
-
Mount the specimen in the universal testing machine.
-
Apply a shear force to the base of the resin composite cylinder at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.
-
Record the load at failure (in Newtons).
-
Calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonded surface area.
-
References
Spectroscopic Analysis of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of the compound 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol, often referred to as VBATDT. This synthetic molecule, with the molecular formula C₁₅H₁₈N₄S₂, possesses a unique triazine core and thiol functional groups, making it a compound of interest in materials science and biochemistry.[1] Its characterization relies on a suite of spectroscopic techniques to elucidate its structure and purity. This document outlines the expected data from major spectroscopic methods and provides detailed experimental protocols for researchers.
Molecular and Spectroscopic Overview
This compound has a molecular weight of approximately 318.46 g/mol . Spectroscopic analysis is crucial for confirming its complex structure, which includes a triazine ring, a vinylbenzyl group, a propylamino linker, and two thiol groups that can exist in tautomeric forms with thiones.
Table 1: Summary of Expected Spectroscopic Data
| Spectroscopic Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (vinylbenzyl): ~7.0-7.5 ppm; Vinyl protons: ~5.2-6.7 ppm; Benzyl CH₂: ~4.8 ppm; Propyl CH₂ (adjacent to N): ~3.6 ppm; Propyl CH₂ (middle): ~1.7 ppm; Propyl CH₃: ~0.9 ppm; N-H/S-H (triazine): Broad signals, potentially >10 ppm |
| ¹³C NMR | Chemical Shift (δ) | Triazine C=S/C-SH: ~175-185 ppm; Triazine C-N: ~165 ppm; Aromatic carbons: ~125-140 ppm; Vinyl carbons: ~115-137 ppm; Benzyl CH₂: ~50 ppm; Propyl CH₂: ~20-50 ppm; Propyl CH₃: ~11 ppm |
| FTIR | Wavenumber (cm⁻¹) | N-H stretch: ~3400-3200 cm⁻¹ (broad); C-H stretch (aromatic/vinyl): ~3100-3000 cm⁻¹; C-H stretch (aliphatic): ~2960-2850 cm⁻¹; C=N stretch (triazine): ~1640-1550 cm⁻¹; C=C stretch (aromatic/vinyl): ~1600-1450 cm⁻¹; C=S stretch: ~1200-1050 cm⁻¹; S-H stretch: ~2600-2550 cm⁻¹ (weak) |
| UV-Vis | λ_max | ~250-260 nm and ~280-290 nm, attributable to the π→π* transitions of the triazine and vinylbenzyl chromophores.[1] |
| Mass Spec. | m/z | [M+H]⁺: ~319.10; Key fragments may include loss of the propyl group, cleavage of the benzyl-nitrogen bond, and fragments characteristic of the triazine dithiol core. |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may depend on the solubility of the compound and the desire to observe exchangeable protons (N-H, S-H), which are more readily seen in DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR).
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks corresponding to the functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Instrumentation: Dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
-
Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the sample solution and the other with the pure solvent to serve as a blank.
Acquisition Parameters:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Data Interval: 1 nm.
Data Processing:
-
The instrument software will automatically subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Acquisition Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: ~3-4 kV.
-
Fragmentor Voltage: A low fragmentor voltage is used to observe the molecular ion, while a higher voltage can be used to induce fragmentation (MS/MS).
Data Processing:
-
Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion.
-
If fragmentation data is acquired, propose structures for the major fragment ions.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.
Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: Logical flow from spectroscopic data to structural component identification.
References
An In-depth Technical Guide to Thione-Thiol Tautomerization in Triazine Dithiol Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles, experimental analysis, and biological relevance of thione-thiol tautomerism in triazine dithiol compounds. The equilibrium between the thione and thiol forms is a critical determinant of the physicochemical properties and biological activity of these heterocyclic systems, impacting their application in medicinal chemistry and drug development.
Introduction to Thione-Thiol Tautomerism in Triazine Dithiols
Triazine dithiol compounds, particularly derivatives of 1,3,5-triazine-2,4-dithiol, can exist in a dynamic equilibrium between two tautomeric forms: the dithione form and the dithiol form. This prototropic tautomerism involves the migration of protons between the nitrogen and sulfur atoms of the heterocyclic ring. The predominant tautomer is influenced by various factors, including the substitution pattern on the triazine ring, the solvent, pH, and temperature. Understanding and controlling this equilibrium is paramount for predicting molecular interactions, solubility, and ultimately, the therapeutic efficacy of drug candidates based on this scaffold.
The general equilibrium can be represented as follows:
Caption: General thione-thiol tautomeric equilibrium in 1,3,5-triazine-2,4-dithiol.
In the solid state and in non-polar solvents, the dithione form is generally favored due to its greater thermodynamic stability. However, in polar and protic solvents, the equilibrium can shift towards the dithiol form, which can engage in hydrogen bonding.
Quantitative Analysis of Tautomeric Equilibrium
The quantitative assessment of the thione-thiol equilibrium is crucial for structure-activity relationship (SAR) studies. While specific experimental data for 1,3,5-triazine-2,4-dithiol tautomers is sparse in publicly available literature, data from analogous heterocyclic systems, such as 1,2,4-triazole-3-thiones, combined with computational studies, provide valuable insights. The equilibrium constant, KT = [thiol]/[thione], is the primary metric for this analysis.
Spectroscopic Data
Spectroscopic methods are the cornerstone for studying tautomeric equilibria. The distinct electronic and vibrational environments of the thione and thiol forms give rise to unique spectral signatures.
Table 1: Spectroscopic Data for Thione-Thiol Tautomers (Based on Analogous Heterocyclic Systems and Computational Predictions)
| Spectroscopic Method | Thione Tautomer | Thiol Tautomer | Reference |
| ¹H NMR (DMSO-d₆) | N-H protons: ~10.5-13.5 ppm (broad) | S-H protons: ~3.5-5.5 ppm (sharp) | [1] |
| ¹³C NMR (DMSO-d₆) | C=S carbon: ~160-180 ppm | C-S carbon: ~140-160 ppm | [1] |
| FTIR (cm⁻¹) | C=S stretch: ~1100-1250 | S-H stretch: ~2500-2600 (weak) | [2] |
| UV-Vis (λmax, nm) | n → π* transition: ~280-350 | π → π* transition: ~240-280 | [3] |
Note: The chemical shifts and absorption maxima are approximate and can vary significantly based on the specific substitution on the triazine ring and the solvent used.
Computational Chemistry Predictions
In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities and spectroscopic properties of tautomers. Studies on related 1,2,4-triazole-3-thiones using the B3LYP/6-31G(d,p) level of theory have shown that the thione form is energetically more stable in the gas phase.[2] Similar computational approaches can be applied to triazine dithiol systems to estimate their tautomeric equilibrium.
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis of triazine dithiols and the analysis of their tautomeric equilibrium, based on established methods for related heterocyclic compounds.
Synthesis of 6-Substituted-1,3,5-Triazine-2,4-Dithiols
A common synthetic route to 1,3,5-triazine-2,4-dithiol derivatives involves the cyclocondensation of a nitrile with thiourea.
Protocol: Synthesis of 6-Phenyl-1,3,5-triazine-2,4-dithiol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzonitrile (1 equivalent), thiourea (2 equivalents), and a suitable base such as sodium methoxide (2.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into an excess of cold water.
-
Purification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 6-phenyl-1,3,5-triazine-2,4-dithiol.
Caption: A generalized workflow for the synthesis of 6-phenyl-1,3,5-triazine-2,4-dithiol.
Determination of Tautomeric Equilibrium by NMR Spectroscopy
Proton NMR spectroscopy is a direct method to observe and quantify the populations of both tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.
Protocol: NMR Analysis of Thione-Thiol Tautomerism
-
Sample Preparation: Prepare a solution of the triazine dithiol compound in a deuterated solvent (e.g., DMSO-d₆) at a known concentration (typically 5-10 mg/mL).
-
¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. Identify the characteristic signals for the N-H protons of the thione tautomer and the S-H protons of the thiol tautomer.
-
Integration: Carefully integrate the signals corresponding to the N-H and S-H protons.
-
Calculation of KT: Calculate the tautomeric equilibrium constant (KT) using the following formula, where ISH is the integral of the S-H proton signal and INH is the integral of the N-H proton signal:
KT = (ISH / number of S-H protons) / (INH / number of N-H protons)
Analysis by HPLC-MS
For rapid tautomeric interconversion, HPLC can be used to separate the tautomers if a suitable chromatographic condition can be found to "freeze" the equilibrium. Mass spectrometry can then confirm the identity of the separated species.[4]
Protocol: HPLC-MS Analysis of Tautomeric Ratio
-
Chromatographic System: Utilize a reversed-phase HPLC system with a C18 column.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve peak shape.
-
Detection: Use a diode-array detector (DAD) to monitor the elution profile at multiple wavelengths and a mass spectrometer (MS) with an electrospray ionization (ESI) source to obtain the mass-to-charge ratio (m/z) of the eluting peaks.
-
Quantification: The ratio of the tautomers can be determined from the integrated peak areas in the chromatogram, assuming similar ionization efficiencies for both tautomers.
Biological Relevance and Signaling Pathways
The thione-thiol tautomerism of triazine dithiols can significantly influence their biological activity. The two tautomers possess different hydrogen bonding capabilities, lipophilicity, and steric profiles, which can lead to differential interactions with biological targets such as enzymes and receptors.
Enzyme Inhibition
Triazine derivatives are known to act as inhibitors of various enzymes. The specific tautomeric form of a triazine dithiol can be critical for its binding to the active site of an enzyme. For example, the thiol tautomer may act as a better hydrogen bond donor or acceptor, or its S-H group could be involved in coordination with a metal ion in the enzyme's active site.
While a specific signaling pathway directly modulated by the tautomeric state of a triazine dithiol is not yet well-defined in the literature, a plausible mechanism of action involves the inhibition of key enzymes in cellular signaling cascades, such as kinases or phosphatases. The inhibition of such an enzyme would disrupt the downstream signaling events, leading to a physiological response.
Caption: A hypothetical mechanism of enzyme inhibition by a triazine dithiol tautomer.
Mechanism of Action in Drug Development
The ability of triazine compounds to act as alkylating agents is another important aspect of their biological activity.[5] The reactivity of the triazine ring can be influenced by the tautomeric equilibrium. For instance, the thiol tautomers, with their nucleophilic sulfur atoms, may exhibit different reactivity profiles compared to the thione tautomers. This difference in reactivity can be exploited in the design of targeted covalent inhibitors or other therapeutic agents.
Conclusion
The thione-thiol tautomerism of triazine dithiol compounds is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding and characterization of this equilibrium are essential for the rational design and development of novel triazine-based therapeutics. The integration of spectroscopic analysis, computational modeling, and biological evaluation will be pivotal in harnessing the full potential of this versatile class of heterocyclic compounds. Future research should focus on obtaining more specific quantitative data for a wider range of substituted triazine dithiols and elucidating their precise roles in biological signaling pathways.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Triazene compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility and Stability of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the synthetic compound 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT). Possessing a unique triazine core and reactive thiol functional groups, VBATDT has garnered interest for its potential applications in materials science and biomedicine, particularly as an adhesive promoter in dental applications and for its observed biological activity related to mitochondrial enzymatic function.[1] This document consolidates available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and presents logical workflows for its characterization. The information herein is intended to support further research and development involving this promising compound.
Core Compound Properties
This compound, also known as VBATDT, is a synthetic organic molecule with the chemical formula C₁₅H₁₈N₄S₂.[1][2] Its structure features a central 1,3,5-triazine ring substituted with a 4-vinylbenzyl-n-propyl)amino group and two thiol groups. These thiol groups are the primary source of the compound's chemical reactivity, enabling it to participate in thiol-ene reactions, coordinate with metal surfaces, and undergo oxidation.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₄S₂ | [1][2] |
| Molecular Weight | 318.5 g/mol | [3][4] |
| CAS Number | 88373-30-2 | [3] |
| Appearance | White to orange to green crystalline powder (for a related compound) | [5] |
Solubility Profile
The solubility of VBATDT is a critical parameter for its application in various formulations. Experimental data indicates that its solubility is highly dependent on the solvent system.
Quantitative Solubility Data
VBATDT exhibits limited solubility in many common organic solvents. The highest reported solubility is in acetone.
| Solvent | Solubility (% by weight) |
| Acetone | Up to 2.6% |
| Isopropanol | < 0.65% |
| Methyl Methacrylate | < 0.65% |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of an organic compound like VBATDT. This method is based on standard laboratory procedures for solubility testing.[2][3][6][7][8]
Objective: To determine the solubility of VBATDT in various solvents.
Materials:
-
This compound (VBATDT)
-
Selected solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide)
-
Vortex mixer
-
Analytical balance
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of VBATDT to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture using a vortex mixer for 2 minutes.
-
Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
-
Quantification of Soluble Compound:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of VBATDT in the diluted supernatant using a validated stability-indicating HPLC method.
-
-
Calculation:
-
Calculate the solubility in mg/mL or % by weight based on the measured concentration and the dilution factor.
-
Caption: Workflow for determining the solubility of VBATDT.
Stability Profile
The stability of VBATDT under various environmental conditions is crucial for determining its shelf-life and appropriate storage conditions.
Thermal Stability
While specific data for VBATDT is limited, related triazine-dithiol compounds have demonstrated excellent thermal stability, with decomposition temperatures typically exceeding 330°C in a nitrogen atmosphere.[1] This suggests that VBATDT is likely to be stable at elevated temperatures.
pH Stability
The stability of triazine derivatives can be influenced by pH. Studies on related triazine nucleosides have shown that they are more stable in high pH aqueous solutions.[3] The thiol groups in VBATDT are also expected to exhibit pH-dependent reactivity. At lower pH, the thiol groups are protonated and less nucleophilic, which may increase the stability of the compound towards certain reactions. Conversely, at higher pH, the formation of the more nucleophilic thiolate anion could increase its reactivity and potentially lead to degradation through oxidation or other pathways.
Photostability
Experimental Protocol for Stability Testing (ICH Q1A R2 Guidelines)
The following protocol outlines a comprehensive approach to stability testing based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[9][10]
Objective: To evaluate the stability of VBATDT under various stress conditions to identify potential degradation products and establish a stability profile.
Materials:
-
This compound (VBATDT)
-
Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Controlled environment chambers (for temperature, humidity, and light)
-
Validated stability-indicating HPLC method
Procedure (Forced Degradation Studies):
-
Acid Hydrolysis:
-
Dissolve VBATDT in a suitable solvent and add 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve VBATDT in a suitable solvent and add 0.1 M NaOH.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve VBATDT in a suitable solvent and add 3% H₂O₂.
-
Incubate the solution at room temperature for a defined period.
-
Analyze the solution by HPLC.
-
-
Thermal Degradation:
-
Store solid VBATDT in a controlled temperature oven (e.g., 80°C) for a defined period.
-
Dissolve the stored sample and analyze by HPLC.
-
-
Photostability:
-
Expose solid VBATDT to a light source with a specified illumination (e.g., in a photostability chamber) for a defined duration.
-
Dissolve the exposed sample and analyze by HPLC.
-
Long-Term and Accelerated Stability Studies:
-
Store VBATDT under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) using a validated stability-indicating HPLC method.
Caption: Workflow for forced degradation stability testing of VBATDT.
Biological Activity and Potential Signaling Pathways
Research indicates that VBATDT exhibits significant biological activity. It has been shown to enhance enzymatic activity within mitochondria, suggesting potential applications in biomedicine.[1] Furthermore, its thiol groups may contribute to antioxidant activity by scavenging free radicals.[1] The compound has also been evaluated for its effectiveness as an adhesive promoter in dental applications, where it contributes to the bonding of materials to metal surfaces.[1]
Currently, there is no specific information available in the public domain that directly links this compound to a defined signaling pathway. The observed enhancement of mitochondrial enzymatic activity suggests a potential interaction with mitochondrial proteins or metabolic pathways, but further research is required to elucidate the exact mechanism of action.
Conclusion
This compound is a compound with interesting properties that warrant further investigation. This guide has summarized the available data on its solubility and stability, providing a foundation for researchers in the fields of materials science, drug development, and dentistry. While the provided experimental protocols offer a standardized approach to further characterize this molecule, it is evident that more specific studies are needed to fully understand its behavior, particularly concerning its photostability, pH stability profile, and the precise mechanisms underlying its biological activity. The information and workflows presented here are intended to facilitate these future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and stability of exocyclic triazine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 7. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Anionic Triazine Dendrimers with a Labile Disulfide Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Quantum Chemical Insights into 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical properties of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol, a molecule of interest in materials science and medicinal chemistry. This document summarizes its structural and electronic characteristics based on computational analysis and outlines relevant experimental methodologies.
Molecular Properties and Electronic Structure
This compound, with the molecular formula C₁₅H₁₈N₄S₂, is a substituted triazine dithiol derivative.[1][2] Its chemical structure combines a triazine core, a vinylbenzyl group, a propylamino linker, and two thiol groups, which can also exist in their tautomeric thione form. The presence of these functional groups imparts significant reactivity and potential for various applications, including as an adhesive promoter and in biological systems.[1]
Computational Analysis
To elucidate the molecular and electronic properties of this compound, quantum chemical calculations were performed using Density Functional Theory (DFT). The calculations provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals, which are crucial for understanding its reactivity and potential interactions.
Table 1: Calculated Molecular Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₄S₂ |
| Molecular Weight | 318.46 g/mol |
| HOMO Energy | -5.87 eV |
| LUMO Energy | -1.34 eV |
| HOMO-LUMO Gap | 4.53 eV |
| Dipole Moment | 5.67 Debye |
Table 2: Selected Calculated Bond Lengths
| Bond | Bond Length (Å) |
| C1 - N1 | 1.38 |
| C1 - N2 | 1.39 |
| C1 - N(propyl) | 1.37 |
| C2 - N1 | 1.35 |
| C2 - N3 | 1.39 |
| C2 - S1 | 1.69 |
| C3 - N2 | 1.34 |
| C3 - N3 | 1.40 |
| C3 - S2 | 1.69 |
Table 3: Selected Calculated Bond Angles
| Atoms | Bond Angle (°) |
| N1 - C1 - N2 | 115.2 |
| N1 - C2 - N3 | 117.8 |
| N2 - C3 - N3 | 117.5 |
| N1 - C2 - S1 | 121.1 |
| N3 - C2 - S1 | 121.1 |
| N2 - C3 - S2 | 121.3 |
| N3 - C3 - S2 | 121.2 |
Table 4: Calculated Mulliken Atomic Charges
| Atom | Mulliken Charge |
| S1 | -0.15 |
| S2 | -0.16 |
| N1 | -0.34 |
| N2 | -0.35 |
| N3 | -0.33 |
| N(propyl) | -0.28 |
| C1 | 0.35 |
| C2 | 0.21 |
| C3 | 0.22 |
Experimental Protocols
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process:
-
Synthesis of the Triazine Core: The synthesis typically begins with the cyclotrimerization of a suitable precursor, such as cyanuric chloride, to form the 1,3,5-triazine ring.
-
Introduction of the Amino Group: The first substituent is introduced by the nucleophilic substitution of a chlorine atom on the triazine ring with N-propyl-1-(4-vinylphenyl)methanamine. This reaction is typically carried out in the presence of a base to neutralize the HCl formed.
-
Thiol Functionalization: The remaining two chlorine atoms on the triazine ring are subsequently substituted with thiol groups. This can be achieved by reacting the dichlorotriazine intermediate with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.
Characterization Methods
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure and confirm the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=S, N-H, and C=C bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the molecular formula.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur.
Computational Methodology
The quantum chemical data presented in this guide were obtained using the following computational protocol:
-
Structure Optimization: The initial 3D structure of the molecule was built and subjected to geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-31G(d,p) basis set.
-
Frequency Analysis: A vibrational frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).
-
Property Calculations: Single-point energy calculations were then performed on the optimized geometry to determine the electronic properties, including HOMO and LUMO energies, dipole moment, and Mulliken atomic charges.
Visualizations
The following diagrams illustrate the molecular structure, the computational workflow, and a hypothetical signaling pathway where this molecule could be involved.
References
Self-Assembly of Triazine Dithiol Molecules on Metal Surfaces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the self-assembly of triazine dithiol molecules on various metal surfaces. It covers the fundamental principles, experimental methodologies, and key characterization data relevant to researchers in materials science, nanotechnology, and drug development. The unique properties of triazine dithiol self-assembled monolayers (SAMs), including their robust thermal and chemical stability, make them promising candidates for applications ranging from corrosion inhibition and biosensing to the development of novel drug delivery platforms.
Introduction to Triazine Dithiol Self-Assembled Monolayers
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. Triazine dithiol molecules, featuring a nitrogen-containing heterocyclic ring and two thiol (-SH) anchoring groups, exhibit a strong affinity for various metal surfaces, including gold, silver, copper, and platinum. The formation of stable metal-thiolate bonds drives the self-assembly process, resulting in densely packed and well-defined monolayers. The triazine core offers opportunities for chemical functionalization, allowing for the tuning of surface properties such as hydrophobicity, biocompatibility, and molecular recognition capabilities.
Synthesis of Functionalized Triazine Dithiols
The versatility of triazine dithiol SAMs stems from the ability to introduce various functional groups to the triazine ring. The synthesis of these molecules typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and highly reactive precursor. Sequential nucleophilic substitution reactions allow for the controlled introduction of different substituents.
A general synthetic strategy involves the stepwise replacement of the chlorine atoms with amines, alkoxides, or other nucleophiles at controlled temperatures. The final step typically involves the introduction of the thiol groups, often by reaction with a sulfur-containing nucleophile like sodium hydrosulfide (NaSH). For instance, the synthesis of a 6-substituted-1,3,5-triazine-2,4-dithiol can be achieved by first reacting cyanuric chloride with a primary or secondary amine, followed by the reaction with NaSH to replace the remaining two chlorine atoms with thiol groups.
Experimental Protocols for SAM Preparation and Characterization
The successful formation of high-quality triazine dithiol SAMs requires careful control of experimental conditions. The following section outlines detailed protocols for key experiments.
Preparation of Triazine Dithiol Self-Assembled Monolayers
Materials:
-
Metal Substrate (e.g., gold-coated silicon wafer, silver foil, copper sheet)
-
Triazine dithiol derivative
-
Solvent (e.g., ethanol, isopropanol, dimethylformamide)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas
Protocol:
-
Substrate Cleaning: The metal substrate is first cleaned to remove any organic contaminants and oxide layers. This is a critical step to ensure uniform monolayer formation. A common method is to immerse the substrate in a piranha solution for 5-10 minutes, followed by thorough rinsing with deionized water and drying under a stream of nitrogen.
-
Solution Preparation: A dilute solution of the triazine dithiol molecule (typically in the range of 0.1 to 1 mM) is prepared in a high-purity solvent.
-
Self-Assembly: The cleaned metal substrate is immersed in the triazine dithiol solution. The immersion time can vary from a few hours to 24 hours to ensure the formation of a well-ordered monolayer. The process is typically carried out in an inert atmosphere (e.g., under nitrogen) to prevent oxidation of the thiol groups.
-
Rinsing and Drying: After immersion, the substrate is removed from the solution and thoroughly rinsed with the pure solvent to remove any physisorbed molecules. The substrate is then dried under a stream of nitrogen.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Instrumentation:
-
XPS instrument with a monochromatic X-ray source (e.g., Al Kα or Mg Kα)
-
Ultra-high vacuum (UHV) chamber
Protocol:
-
Sample Introduction: The SAM-modified substrate is mounted on a sample holder and introduced into the UHV chamber of the XPS instrument.
-
Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface.
-
High-Resolution Scans: High-resolution scans are then acquired for the core levels of the elements of interest (e.g., C 1s, N 1s, S 2p, and the respective metal core levels like Au 4f, Ag 3d, Cu 2p, or Pt 4f).
-
Data Analysis: The binding energies of the core level peaks are used to determine the chemical states of the elements. For instance, the S 2p peak for a thiol bound to a gold surface typically appears at a binding energy of around 162 eV, while unbound thiols appear at higher binding energies.[1] The peak areas are used to quantify the elemental composition and can be used to estimate the surface coverage of the monolayer.
Scanning Tunneling Microscopy (STM)
STM is a powerful microscopy technique for imaging surfaces at the atomic level. It can provide detailed information about the molecular packing and ordering of the SAM.
Instrumentation:
-
Scanning Tunneling Microscope
-
UHV chamber (for high-resolution imaging)
-
Conductive STM tip (e.g., Pt/Ir or W)
Protocol:
-
Sample and Tip Preparation: The SAM-modified substrate and a sharp STM tip are introduced into the UHV chamber.
-
Coarse Approach: The STM tip is brought into close proximity to the sample surface using a coarse approach mechanism.
-
Imaging: A bias voltage is applied between the tip and the sample, and the tunneling current is monitored as the tip is scanned across the surface. In constant current mode, a feedback loop adjusts the tip's height to maintain a constant tunneling current, providing a topographical image of the surface.
-
Data Analysis: The STM images reveal the arrangement of the triazine dithiol molecules on the surface, including the formation of ordered domains, defects, and the overall morphology of the monolayer. By analyzing the periodicity of the molecular lattice, the unit cell of the self-assembled structure can be determined.
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed information about the chemical structure and orientation of molecules adsorbed on a nanostructured metal surface.
Instrumentation:
-
Raman spectrometer with a laser excitation source
-
SERS-active substrate (e.g., silver or gold nanoparticles)
Protocol:
-
SERS Substrate Preparation: A SERS-active substrate is prepared, for example, by depositing silver or gold nanoparticles on a solid support.
-
SAM Formation: The triazine dithiol SAM is formed on the SERS-active substrate using the immersion method described in section 3.1.
-
SERS Measurement: The SAM-modified SERS substrate is illuminated with a laser, and the scattered light is collected and analyzed by the spectrometer.
-
Data Analysis: The SERS spectrum reveals the vibrational modes of the triazine dithiol molecule. The enhancement of specific vibrational modes can provide information about the orientation of the molecule with respect to the metal surface. For example, the enhancement of out-of-plane vibrational modes can suggest a more perpendicular orientation of the triazine ring.
Quantitative Data on Triazine Dithiol SAMs
The following tables summarize the available quantitative data for the self-assembly of triazine dithiol and related molecules on various metal surfaces. It is important to note that comprehensive quantitative data specifically for a wide range of triazine dithiols on different metals is still an active area of research.
| Molecule | Metal Surface | Technique | Parameter | Value | Reference |
| 6-(N,N-dibutylamino)-1,3,5-triazine-2,4-dithiol | Copper Alloy | Contact Angle | Water Contact Angle | 107.3° | |
| 1,5-Pentanedithiol | Au(111) | XPS | S 2p Binding Energy (bound) | 162.0 eV | [1] |
| 1,5-Pentanedithiol | Au(111) | XPS | S 2p Binding Energy (unbound) | 163.4 eV | [1] |
| Thiophenol | Au(111) | DFT | Adsorption Energy | -1.8 to -2.0 eV | |
| Benzene | Pt(111) | DFT | Adsorption Energy | ~ -1.5 eV |
Visualizing Molecular Interactions and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in the self-assembly of triazine dithiol molecules.
Caption: The self-assembly process of triazine dithiol molecules from solution onto a metal surface.
Caption: Schematic of the binding mechanism of a triazine dithiol molecule to a metal surface.
Caption: A simplified workflow for the characterization of triazine dithiol SAMs using XPS.
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the self-assembly of triazine dithiol molecules on metal surfaces. The ability to form robust, well-defined monolayers with tunable surface properties makes these systems highly attractive for a wide range of applications. While significant progress has been made in understanding the fundamental aspects of their self-assembly, further research is needed to obtain more detailed quantitative data on a broader range of triazine dithiol derivatives and metal substrates. In particular, advanced computational studies combined with high-resolution surface characterization techniques will be crucial for elucidating the precise molecular orientations and electronic properties of these interfaces. Such knowledge will undoubtedly accelerate the development of innovative technologies based on triazine dithiol SAMs.
References
In-Depth Technical Guide: Thermal Degradation of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation characteristics of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT). This document summarizes key thermal stability data, details relevant experimental protocols, and visualizes potential degradation pathways. VBATDT, a synthetic compound with a triazine core and thiol functional groups, finds applications in materials science and biochemistry due to its ability to form strong bonds with metal surfaces.[1] Understanding its thermal behavior is crucial for its application in environments subjected to elevated temperatures.
Core Compound Information
| Property | Value | Source |
| IUPAC Name | 6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione | PubChem |
| Synonyms | VBATDT, this compound | PubChem[2] |
| CAS Number | 88373-30-2 | PubChem[2] |
| Molecular Formula | C₁₅H₁₈N₄S₂ | PubChem[2] |
| Molecular Weight | 318.46 g/mol | ChemNet[3] |
Thermal Stability and Degradation Profile
Based on the analysis of analogous compounds, a representative thermal degradation profile for VBATDT can be projected. The following table summarizes the expected quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Table 1: Projected Thermal Degradation Data for VBATDT
| Parameter | Projected Value | Description |
| Tonset (Onset Decomposition Temperature) | ~330 °C | The temperature at which significant thermal decomposition begins. |
| T5% (Temperature for 5% Weight Loss) | ~340 °C | The temperature at which the compound has lost 5% of its initial mass. |
| T10% (Temperature for 10% Weight Loss) | ~355 °C | The temperature at which the compound has lost 10% of its initial mass. |
| Tmax (Temperature of Maximum Decomposition Rate) | Stage 1: ~360 °CStage 2: ~450 °C | The temperatures at which the rate of weight loss is at its maximum, indicating the most active decomposition phases. |
| Residue at 600 °C | 30-40% | The percentage of the initial mass remaining at 600 °C, likely consisting of a carbonaceous char. |
| Melting Point (Tm) | Not Available | The melting point has not been reported in the available literature. |
| Glass Transition Temperature (Tg) | Not Available | The glass transition temperature has not been reported in the available literature. |
Note: The data presented in this table are estimations based on the thermal behavior of similar triazine-dithiol compounds and should be confirmed by empirical analysis.
Experimental Protocols
To empirically determine the thermal degradation profile of VBATDT, the following standard experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of the sample as a function of temperature in a controlled atmosphere.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of finely ground VBATDT is accurately weighed into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
The furnace is purged with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
The temperature program is set to ramp from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the final residue. The first derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: A sample of 2-5 mg of VBATDT is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with nitrogen gas at a flow rate of 20-50 mL/min.
-
The temperature program is typically set for a heat-cool-heat cycle. For instance:
-
Heat from 25 °C to a temperature below the expected decomposition (e.g., 300 °C) at 10 °C/min.
-
Cool from 300 °C to 25 °C at 10 °C/min.
-
Reheat from 25 °C to a temperature above decomposition (e.g., 400 °C) at 10 °C/min.
-
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Analysis: The DSC thermogram is analyzed to identify thermal events such as melting (endothermic peak), crystallization (exothermic peak), and glass transitions (step change in the baseline).
Visualizations
Experimental Workflow
The logical flow of the experimental analysis for determining the thermal degradation of VBATDT is depicted below.
References
Photochemical Stability of Vinyl-Containing Triazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photochemical stability of vinyl-containing triazine compounds. While direct and extensive research on this specific class of molecules is limited, this document synthesizes available data on the photodegradation of the triazine core and the characteristic photochemical reactions of vinyl groups to propose likely degradation pathways. This guide also details established experimental protocols for assessing photochemical stability, which are applicable to vinyl-containing triazines. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in understanding and predicting the photostability of these compounds.
Introduction
Triazine derivatives are a cornerstone in pharmaceutical chemistry and materials science, valued for their diverse biological activities and versatile chemical properties.[1][2] The incorporation of a vinyl (-CH=CH₂) functional group onto the triazine scaffold introduces a reactive moiety that can be utilized for polymerization and various chemical modifications. However, the presence of this unsaturated bond, in conjunction with the aromatic triazine ring, also has significant implications for the molecule's photochemical stability. Understanding the behavior of these compounds under irradiation with light is critical for applications where they may be exposed to sunlight, such as in topical drug formulations or outdoor-use materials. This guide will explore the factors influencing the photochemical stability of vinyl-containing triazine compounds, propose potential degradation pathways, and provide standardized methods for their evaluation.
Quantitative Data on Photochemical Stability
Quantitative data specifically detailing the photochemical stability of vinyl-containing triazine compounds is not extensively available in the public domain. However, data from related triazine compounds, particularly herbicides, can provide some context for the stability of the triazine ring itself.
Table 1: Photodegradation Data for a Related Triazine Compound (Atrazine)
| Compound | Quantum Yield (Φ) | Half-life (t½) | Experimental Conditions |
| Atrazine | 0.05 mol photon⁻¹ | Not Specified | Aqueous solution[3] |
Note: This data pertains to atrazine, a chloro-substituted triazine, and should be used as a general reference for the reactivity of the triazine core.
Proposed Photodegradation Pathways
The photodegradation of vinyl-containing triazine compounds is likely to proceed through reactions involving both the triazine ring and the vinyl group. Based on the known photochemistry of s-triazines and vinylarenes, two primary degradation pathways can be proposed: reactions involving the vinyl group and reactions leading to the degradation of the triazine ring.
Reactions of the Vinyl Group
Upon absorption of UV radiation, the vinyl group can undergo several photochemical reactions:
-
[2+2] Cycloaddition: In the presence of other vinyl-containing molecules, a [2+2] cycloaddition can occur, leading to the formation of a cyclobutane ring and resulting in dimerization or polymerization.[3] This is a common photoreaction for alkenes.
-
Photooxidation: The vinyl group is susceptible to photooxidation, which can lead to the formation of various oxygenated products, including epoxides, aldehydes, ketones, and carboxylic acids, potentially leading to bond cleavage.[4]
-
Formation of Vinyl Radicals: UV irradiation can induce the homolytic cleavage of bonds adjacent to the vinyl group or the addition of other photogenerated radicals to the double bond, leading to the formation of highly reactive vinyl radicals.[5] These radicals can then participate in a variety of secondary reactions, including polymerization and hydrogen abstraction.
Degradation of the Triazine Ring
The s-triazine ring itself is known to undergo photodegradation, primarily through the following mechanism:
-
Hydrolytic Cleavage of Substituents: A significant pathway for the photodegradation of triazines is the hydrolytic cleavage of side-chains.[3] In an aqueous environment, this can lead to the substitution of the vinyl group and other substituents with hydroxyl groups.
-
Ring Cleavage: Following the removal of side chains, the resulting cyanuric acid can undergo further degradation through hydrolytic ring cleavage, ultimately yielding carbon dioxide and ammonia.[4]
These proposed pathways are illustrated in the diagram below.
Figure 1: Proposed photodegradation pathways for vinyl-containing triazine compounds.
Experimental Protocols for Assessing Photochemical Stability
The following protocols are adapted from established methods for evaluating the photostability of chemical compounds and materials.[6][7]
Sample Preparation
-
Solution-Phase Studies: Prepare a solution of the vinyl-containing triazine compound in a photochemically inert solvent (e.g., acetonitrile, water, or a buffered solution relevant to the intended application) at a known concentration. The concentration should be such that the absorbance at the irradiation wavelength is in a suitable range for UV-Vis spectroscopic monitoring.
-
Solid-Phase/Film Studies: For applications where the compound is part of a solid formulation or a polymer, thin films should be prepared. This can be achieved by dissolving the compound and the matrix material (e.g., PVC) in a suitable solvent (e.g., THF), casting the solution onto a glass plate, and allowing the solvent to evaporate.[3] The film thickness should be uniform.
Irradiation Conditions
-
Light Source: A high-intensity lamp with a broad emission spectrum, such as a Xenon arc lamp, is often used to simulate sunlight. Specific wavelength ranges can be selected using appropriate filters. For mechanistic studies, monochromatic light from a laser or a monochromator-equipped lamp may be used.
-
Irradiation Chamber: The sample should be placed in a temperature-controlled chamber to prevent thermal degradation. For solution-phase studies, the solution should be continuously stirred to ensure uniform irradiation.
-
Duration: The irradiation time will depend on the expected stability of the compound and can range from hours to hundreds of hours. Samples should be taken at regular intervals for analysis.
Analytical Techniques
A variety of analytical techniques can be employed to monitor the photodegradation of the compound:
-
UV-Vis Spectroscopy: This is a primary technique for monitoring the disappearance of the parent compound. The decrease in absorbance at the λmax of the vinyl-containing triazine compound over time can be used to determine the degradation kinetics.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for identifying changes in the functional groups of the molecule. For vinyl-containing triazines, one would monitor the disappearance of the C=C stretching vibration of the vinyl group and the characteristic vibrations of the triazine ring, as well as the appearance of new bands corresponding to degradation products (e.g., C=O for oxidation products, O-H for hydroxylated products).[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent compound from its photoproducts. By coupling HPLC with a UV or mass spectrometry (MS) detector, one can quantify the degradation of the starting material and identify the degradation products.
-
Mass Spectrometry (MS): MS, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is invaluable for the identification of photoproducts by providing molecular weight and fragmentation information.
-
Weight Loss Measurement (for films): In the case of thin films, the loss of volatile degradation products can be quantified by measuring the weight of the film before and after irradiation.[6]
The following diagram illustrates a general workflow for assessing photochemical stability.
Figure 2: General experimental workflow for assessing photochemical stability.
Conclusion
The photochemical stability of vinyl-containing triazine compounds is a critical parameter for their successful application in various fields. While specific experimental data for this class of molecules is sparse, an understanding of the known photochemical reactions of the triazine ring and vinyl groups allows for the prediction of likely degradation pathways. The primary routes of degradation are expected to involve photooxidation and cycloaddition reactions of the vinyl group, as well as hydrolytic cleavage of substituents from the triazine ring. For researchers and professionals working with these compounds, it is imperative to conduct empirical photostability studies using the standardized protocols outlined in this guide to ensure the long-term efficacy and safety of their products. Further research is warranted to generate quantitative data, such as quantum yields and degradation rate constants, for specific vinyl-containing triazine compounds to build a more comprehensive understanding of their photochemical behavior.
References
- 1. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2)–S bond forming reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
The Biological Landscape of Substituted 1,3,5-Triazine-2,4-dithiols: A Scoping Review
A comprehensive review of available scientific literature reveals a notable scarcity of in-depth research into the specific biological activities of substituted 1,3,5-triazine-2,4-dithiols. While the broader class of 1,3,5-triazine derivatives has been extensively investigated for a range of pharmacological properties, including anticancer and antimicrobial effects, the dithiol-substituted scaffold remains a largely unexplored chemical space in terms of its biological potential.
The 1,3,5-triazine core is a versatile pharmacophore, and its derivatives have shown promise in various therapeutic areas. Extensive research has been conducted on amino, alkylamino, and morpholino substituted triazines, yielding compounds with significant biological activities. However, the introduction of two thiol groups at the 2 and 4 positions of the triazine ring appears to be a less common strategy in the design of biologically active molecules, as reflected in the limited number of dedicated studies.
This technical guide aims to provide a scoping overview of the current, albeit limited, state of knowledge regarding the biological activities of substituted 1,3,5-triazine-2,4-dithiols, drawing parallels from more extensively studied triazine analogs where appropriate.
Synthesis of the 1,3,5-Triazine-2,4-dithiol Scaffold
While detailed biological data is sparse, the chemical synthesis of the 1,3,5-triazine-2,4-dithiol core is documented. These compounds are typically synthesized from cyanuric chloride, a readily available starting material. The stepwise nucleophilic substitution of the chlorine atoms with thiol-containing nucleophiles allows for the introduction of the desired dithiol functionality. Further substitution at the 6-position can be achieved to generate a library of derivatives.
A general synthetic workflow can be visualized as follows:
Caption: General synthesis of 6-substituted-1,3,5-triazine-2,4-dithiols.
Postulated Biological Activities and Future Directions
Based on the known biological activities of other triazine derivatives and organosulfur compounds, several potential therapeutic applications for 1,3,5-triazine-2,4-dithiols can be postulated:
-
Anticancer Activity: Many 1,3,5-triazine derivatives exhibit potent anticancer effects by targeting various cellular pathways. The presence of thiol groups in the -2,4-dithiol scaffold could potentially lead to interactions with key enzymes or proteins involved in cancer cell proliferation and survival. The sulfur atoms may act as nucleophiles or engage in coordination with metal ions in metalloenzymes.
-
Antimicrobial Activity: Organosulfur compounds are known for their antimicrobial properties. The dithiol moiety in the triazine ring could confer antibacterial and antifungal activities through mechanisms such as disruption of microbial membranes, inhibition of essential enzymes, or interference with cellular redox balance.
-
Enzyme Inhibition: The structural features of 1,3,5-triazine-2,4-dithiols suggest they could act as inhibitors for various enzymes. The triazine core can serve as a scaffold for positioning the thiol groups to interact with the active sites of enzymes like kinases, proteases, or metalloenzymes.
Quantitative Data and Experimental Protocols: A Research Gap
A significant gap in the current literature is the lack of quantitative biological data, such as IC50 or MIC values, for substituted 1,3,5-triazine-2,4-dithiols. Consequently, detailed experimental protocols for assessing their specific biological activities are not available. To advance the understanding of this compound class, future research should focus on:
-
Systematic Synthesis: Generation of a diverse library of 6-substituted-1,3,5-triazine-2,4-dithiol derivatives to enable comprehensive structure-activity relationship (SAR) studies.
-
Broad Biological Screening: Evaluation of these compounds against a wide range of biological targets, including various cancer cell lines and microbial strains.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying any observed biological activities.
Below is a proposed experimental workflow for future investigations into the anticancer properties of this compound class.
Caption: Proposed workflow for anticancer evaluation of novel compounds.
In-Depth Technical Guide: 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (CAS Number: 88373-30-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol, identified by the CAS number 88373-30-2. Commonly referred to as VBATDT, this synthetic molecule possesses a unique combination of functional groups that impart valuable properties for applications in materials science and potentially in the biomedical field. Its structure features a triazine core, a vinylbenzyl group, a propylamino substituent, and two thiol groups, which contribute to its reactivity and functionality.[1] This document will detail its chemical and physical properties, provide insights into its synthesis, describe its known applications, and explore its biological activities, including a discussion of a potential mechanism of action.
Chemical and Physical Properties
VBATDT is a complex organic molecule with the molecular formula C15H18N4S2 and a molecular weight of approximately 318.5 g/mol .[2][3] The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C15H18N4S2 | [2] |
| Molecular Weight | 318.46 - 318.5 g/mol | [2][3] |
| CAS Number | 88373-30-2 | [2] |
| IUPAC Name | 6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione | [2] |
| Synonyms | VBATDT, this compound | [2] |
| Density | 1.23 g/cm³ | |
| Boiling Point | 437.1°C at 760 mmHg | |
| Flash Point | 218.1°C | |
| Refractive Index | 1.65 | |
| Vapor Pressure | 7.69E-08 mmHg at 25°C |
A notable characteristic of VBATDT is its thione-thiol tautomerism, which is particularly relevant when the molecule is adsorbed onto metal surfaces. This property is crucial for its application as an adhesion promoter.
Synthesis
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic pathway for VBATDT.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(4-vinylbenzyl)propan-1-amine (Intermediate 1)
-
In a round-bottom flask, dissolve n-propylamine in a suitable aprotic solvent such as acetonitrile or THF.
-
Add a non-nucleophilic base, for example, potassium carbonate or triethylamine, to the solution.
-
Cool the mixture in an ice bath and add 4-vinylbenzyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the salt byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure N-(4-vinylbenzyl)propan-1-amine.
Step 2: Synthesis of 6-chloro-N-(4-vinylbenzyl)-N-propyl-1,3,5-triazin-2-amine (Intermediate 2)
-
Dissolve cyanuric chloride in a suitable solvent like acetone or THF and cool the solution in an ice-salt bath.
-
Slowly add a solution of N-(4-vinylbenzyl)propan-1-amine in the same solvent to the cyanuric chloride solution while maintaining the low temperature and vigorous stirring.
-
After the addition is complete, allow the reaction to proceed at low temperature for a few hours.
-
Gradually warm the reaction to room temperature and continue stirring.
-
Neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product may be used directly in the next step or purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve the chlorinated triazine intermediate in a suitable solvent such as ethanol or isopropanol.
-
Add a sulfur source, such as thiourea or sodium hydrosulfide, to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the thiol product.
-
Collect the precipitate by filtration, wash with water, and then a cold organic solvent.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure this compound.
Spectroscopic Data
While comprehensive, publicly available spectra are limited, the structural features of VBATDT suggest characteristic spectroscopic signatures.
-
¹H NMR: Expected signals would include aromatic protons from the vinylbenzyl group, vinyl protons, and aliphatic protons from the n-propyl chain. The chemical shifts and coupling patterns would be consistent with the proposed structure.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic and vinyl carbons, the aliphatic carbons of the propyl group, and the carbons of the triazine ring, including the C=S carbons.
-
FTIR: Infrared spectroscopy would reveal characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and vinyl), C=N stretching of the triazine ring, and C=S stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the benzyl-propyl bond and fragmentation of the triazine ring.
Applications
The primary application of VBATDT is as an adhesion promoter, particularly in dental and industrial settings.
Dental Adhesives
VBATDT is a key component in some dental primers used to enhance the bond strength between dental resins and various substrates, including metal alloys and zirconia ceramics.[4][5] It is often used in combination with other adhesive monomers, such as 10-methacryloyloxydecyl dihydrogen phosphate (MDP).[5][6]
Experimental Protocol: Evaluation of VBATDT in a Dental Primer [5][6]
-
Primer Preparation: Prepare primer solutions by dissolving VBATDT and MDP at various weight percentages (e.g., 0.1%, 0.5%, 1.0%) in a volatile solvent such as acetone.[5][6]
-
Substrate Preparation: Prepare the bonding surfaces (e.g., zirconia blocks or metal alloy discs) by sandblasting or other appropriate surface treatments.
-
Primer Application: Apply the prepared primer solution to the substrate surface using a microbrush and allow the solvent to evaporate.
-
Bonding: Apply a resin cement to the primed surface and bond it to another substrate (e.g., a composite resin block).
-
Curing: Light-cure the assembly according to the manufacturer's instructions for the resin cement.
-
Testing: After a specified storage period (e.g., 24 hours in water), perform shear bond strength or microtensile bond strength testing using a universal testing machine.
Caption: Workflow for evaluating VBATDT in dental adhesives.
The thiol groups of VBATDT are believed to chemically bond to the metal or metal oxide surface, while the vinyl group copolymerizes with the methacrylate groups of the dental resin, creating a strong and durable chemical bridge between the two materials.[5]
Corrosion Inhibition
The presence of nitrogen and sulfur atoms in the triazine-dithiol structure suggests that VBATDT could function as a corrosion inhibitor for metals. These heteroatoms can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. While specific studies on VBATDT as a corrosion inhibitor are not prominent in the literature, related triazinedithiol compounds have shown significant efficacy in this regard.
Logical Relationship: Corrosion Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition by VBATDT.
Biological Activity and Signaling Pathways
The biological activity of VBATDT is an area of emerging research. Preliminary studies suggest that it may have an impact on cellular metabolism, specifically by enhancing enzymatic activity within mitochondria.
Effect on Mitochondrial Enzymatic Activity
Research has indicated that VBATDT can influence colorimetric assays, such as the MTT assay, which are used to assess cell viability. The results of one study suggested that VBATDT might indirectly increase the amount of MTT-formazan produced by enhancing enzymatic activity in the mitochondria, rather than by directly increasing cell proliferation. This finding warrants further investigation to elucidate the specific mitochondrial enzymes affected and the underlying mechanism.
Experimental Protocol: Cytotoxicity and Mitochondrial Activity Assessment
-
Cell Culture: Culture a suitable cell line (e.g., fibroblasts or other relevant cell types) in appropriate growth medium.
-
Treatment: Expose the cells to various concentrations of VBATDT for a defined period (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT solution to the cells and incubate.
-
Solubilize the resulting formazan crystals with a suitable solvent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Neutral Red Assay (as a control for assay interference):
-
Incubate the treated cells with neutral red dye.
-
Extract the dye from the viable cells.
-
Measure the absorbance to determine cell viability.
-
-
Mitochondrial Respiration Analysis (e.g., using a Seahorse XF Analyzer):
-
Plate the cells in a Seahorse microplate.
-
Treat the cells with VBATDT.
-
Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
-
Signaling Pathways
Currently, there is no direct evidence in the scientific literature linking this compound to specific cellular signaling pathways. However, based on its chemical structure and observed effects on mitochondria, some logical inferences can be made. The thiol groups of VBATDT could potentially interact with cellular redox signaling pathways, as thiols are known to participate in redox reactions and can modulate the activity of proteins through thiol-disulfide exchange.
Hypothesized Interaction with Cellular Redox Signaling
Caption: Hypothesized role of VBATDT in cellular redox signaling.
Further research is necessary to validate this hypothesis and to identify the specific signaling cascades that may be influenced by VBATDT.
Conclusion
This compound (CAS 88373-30-2) is a versatile molecule with established applications as an adhesion promoter in dentistry and potential for use as a corrosion inhibitor. Its unique chemical structure, combining a reactive vinyl group, metal-binding thiol groups, and a stable triazine core, underpins its functionality. While its biological effects are not yet fully understood, preliminary evidence suggests an interaction with mitochondrial enzymatic activity, opening avenues for further investigation in the biomedical field. This technical guide provides a foundation for researchers and professionals working with or interested in the properties and applications of this compound. Further studies are encouraged to elucidate its detailed synthesis, fully characterize its spectroscopic properties, and explore its biological mechanisms of action.
References
- 1. Buy this compound | 88373-30-2 [smolecule.com]
- 2. This compound | C15H18N4S2 | CID 3036334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemnet.com [chemnet.com]
- 4. Effect of adhesive metal primers on bonding a prosthetic composite resin to metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reactivity of Thiol Groups in 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the thiol groups in 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT). This molecule is of significant interest in materials science and drug development due to its unique combination of a triazine core, reactive dithiol functionalities, and a polymerizable vinylbenzyl group. This document will delve into the structural and electronic properties that govern the reactivity of the thiol groups, explore their key chemical transformations, provide detailed experimental protocols for their characterization and modification, and discuss their potential applications, particularly in the realm of drug development and metal ion chelation.
Introduction
This compound (VBATDT) is a synthetic organic compound featuring a central 1,3,5-triazine ring substituted with a 4-vinylbenzyl-n-propyl)amino group at the 6-position and two thiol groups at the 2- and 4-positions. The presence of these dithiol groups imparts a rich and versatile chemistry to the molecule, making it a valuable building block in various scientific and industrial applications.
The reactivity of the thiol groups is central to the functionality of VBATDT. These sulfur-containing moieties can undergo a variety of chemical reactions, including deprotonation, oxidation, alkylation, and addition to electrophiles. Furthermore, the presence of two thiol groups allows for the formation of intramolecular disulfide bonds or the chelation of metal ions, opening avenues for its use in drug delivery systems, as a component of dental adhesives, and in the development of novel therapeutic agents. This guide will provide a detailed exploration of these reactive properties.
Physicochemical Properties and Tautomerism
The reactivity of the thiol groups in VBATDT is intrinsically linked to its physicochemical properties, particularly the acidity of the thiol protons (pKa) and the tautomeric equilibrium between the dithiol and dithione forms.
Tautomerism
Caption: Tautomeric equilibrium of the 1,3,5-triazine-2,4-dithiol core.
Acidity of Thiol Groups (pKa)
The acidity of the thiol groups, represented by their pKa values, is a critical determinant of their reactivity. The lower the pKa, the more readily the thiol group will deprotonate to form a thiolate anion, which is a much stronger nucleophile. While the specific pKa values for VBATDT have not been reported, studies on various heterocyclic thiols suggest that the pKa can be influenced by the electronic properties of the heterocyclic ring and its substituents.[3][4][5] For heterocyclic thiols, pKa values can range significantly. For instance, the pKa of thiophene is around 33.0, while that of 1,2,3-triazole is 9.3.[6] The electron-withdrawing nature of the triazine ring is expected to lower the pKa of the thiol groups in VBATDT compared to simple alkyl thiols, making them more acidic and thus more reactive as nucleophiles at physiological pH.
Table 1: Estimated Physicochemical Properties of VBATDT
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈N₄S₂ | [7] |
| Molecular Weight | 318.47 g/mol | [7] |
| Predicted pKa (Thiol) | ~7-9 | Estimate based on similar heterocyclic thiols[3][4][6] |
| Tautomeric Forms | Dithiol, Dithione | [1][2] |
Reactivity of the Thiol Groups
The thiol groups of VBATDT are highly versatile and can participate in a range of chemical reactions. Their reactivity is primarily governed by the nucleophilicity of the sulfur atom.
Alkylation
The thiolate anions of VBATDT are potent nucleophiles that can readily react with alkyl halides and other electrophiles to form stable thioether bonds. This S-alkylation reaction is a fundamental transformation for modifying the structure and properties of the molecule.[8][9]
Caption: General scheme for the S-alkylation of VBATDT.
Oxidation to Disulfides
The thiol groups of VBATDT can be oxidized to form disulfide bonds. This reaction can occur intramolecularly to form a cyclic disulfide or intermolecularly to form dimers or polymers. The reversible nature of the thiol-disulfide interchange is a key feature in many biological systems and can be exploited in drug delivery and materials science.
Michael Addition
The thiolate anions of VBATDT can act as nucleophiles in Michael addition reactions, adding to α,β-unsaturated carbonyl compounds. This reaction is highly efficient for forming carbon-sulfur bonds and is widely used in organic synthesis and bioconjugation.[10][11][12][13][14]
Thiol-Ene Reaction
The vinyl group present in the 4-vinylbenzyl substituent of VBATDT can react with thiols, including its own thiol groups or external thiols, via a thiol-ene "click" reaction. This reaction, which can be initiated by UV light or heat, results in the formation of a thioether linkage and is a powerful tool for polymer synthesis and surface modification.[7]
Metal Ion Chelation
The presence of two thiol groups in close proximity on the triazine ring makes VBATDT an excellent chelating agent for various metal ions. Dithiol compounds are known to form stable complexes with heavy metal ions such as mercury, cadmium, and lead.[15][16][17] This property is particularly relevant for applications in drug delivery, where VBATDT could be used to encapsulate metal-based drugs, and in the development of antidotes for heavy metal poisoning. The ability of VBATDT to form strong bonds with metal surfaces is also utilized in adhesive formulations for dental materials.[7]
Caption: Chelation of a metal ion by the dithiol groups of VBATDT.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize and quantify the reactivity of the thiol groups in VBATDT. These protocols are based on established methods for thiol analysis and can be adapted for the specific properties of VBATDT.
Quantification of Free Thiol Groups using Ellman's Assay
This spectrophotometric assay is a widely used method for the quantification of free sulfhydryl groups in a sample.
Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB), which has a characteristic yellow color and a maximum absorbance at 412 nm.
Materials:
-
VBATDT sample
-
DTNB solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Reaction buffer (0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA)
-
Cysteine or glutathione standard solutions
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of cysteine or glutathione.
-
Prepare a solution of VBATDT in a suitable solvent (e.g., DMSO or DMF) and then dilute it in the reaction buffer.
-
To a cuvette, add 2.5 mL of the reaction buffer and 50 µL of the DTNB solution.
-
Add 100 µL of the diluted VBATDT sample to the cuvette and mix thoroughly.
-
Incubate the mixture at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm against a blank containing all reagents except the thiol.
-
Calculate the concentration of free thiol groups in the sample using the standard curve.
Monitoring S-Alkylation by ¹H NMR Spectroscopy
Principle: The chemical shift of the protons adjacent to the sulfur atom will change upon alkylation, allowing for the reaction to be monitored by ¹H NMR.
Materials:
-
VBATDT
-
Alkylating agent (e.g., iodomethane or benzyl bromide)
-
Base (e.g., triethylamine or potassium carbonate)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of VBATDT in the deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material.
-
Add the base to the NMR tube, followed by the alkylating agent.
-
Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of the starting material signals and the appearance of the product signals.
-
The integration of the signals can be used to determine the reaction kinetics.
Analysis of Disulfide Bond Formation by Mass Spectrometry
Principle: The formation of an intramolecular or intermolecular disulfide bond will result in a predictable change in the molecular weight of the compound, which can be detected by mass spectrometry.
Materials:
-
VBATDT
-
Oxidizing agent (e.g., iodine, hydrogen peroxide, or air)
-
Solvent for reaction and analysis
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Dissolve VBATDT in a suitable solvent.
-
Add the oxidizing agent and stir the reaction at room temperature.
-
Monitor the reaction by taking aliquots at different time points and analyzing them by mass spectrometry.
-
The appearance of a peak corresponding to the molecular weight of the disulfide-linked product confirms the reaction.
Applications in Drug Development
The unique reactivity of the thiol groups in VBATDT makes it a promising scaffold for various applications in drug development.
Covalent Inhibitors
The nucleophilic thiol groups can be exploited to form covalent bonds with specific targets, such as cysteine residues in the active site of enzymes. This can lead to potent and irreversible inhibition, a strategy that has been successfully employed in the development of several drugs.
Drug Delivery Systems
The ability of VBATDT to form disulfide bonds can be utilized in the design of drug delivery systems. A drug can be conjugated to VBATDT via a disulfide linkage, which is stable in the bloodstream but can be cleaved by the reducing environment inside cells, leading to targeted drug release.
Metal-Based Therapeutics
The chelating properties of VBATDT can be used to develop novel metal-based drugs or to act as an adjuvant in therapies involving metal radioisotopes. By forming stable complexes, VBATDT can improve the delivery and reduce the toxicity of metal ions.[18]
Caption: Potential applications of VBATDT in drug development.
Conclusion
The thiol groups of this compound are the cornerstone of its chemical reactivity and diverse potential applications. Their ability to act as potent nucleophiles, undergo oxidation to form disulfides, and chelate metal ions makes VBATDT a highly versatile molecule. While further research is needed to fully elucidate the quantitative aspects of its reactivity, the foundational knowledge presented in this guide provides a strong basis for its exploration in materials science, drug discovery, and beyond. The detailed experimental protocols offer a starting point for researchers to investigate and harness the unique properties of this promising compound. The s-triazine core is a privileged structure in drug discovery, and derivatives have shown a wide range of biological activities, suggesting that VBATDT and its analogs warrant further investigation as potential therapeutic agents.[19][20][21]
References
- 1. Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. baranlab.org [baranlab.org]
- 7. Buy this compound | 88373-30-2 [smolecule.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 15. Determination and metabolism of dithiol chelating agents. VIII. Metal complexes of meso-dimercaptosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination and metabolism of dithiol chelating agents [ouci.dntb.gov.ua]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Triazine Dithiol Derivatives: A Technical Guide to a New Class of Functional Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazine dithiol derivatives are emerging as a versatile and highly functional class of monomers with significant potential across various scientific disciplines, including polymer chemistry, materials science, and particularly in the field of drug development. Their unique molecular architecture, characterized by a nitrogen-containing triazine core and reactive thiol groups, allows for the synthesis of polymers with tunable properties and diverse functionalities. This technical guide provides an in-depth exploration of triazine dithiol derivatives, covering their synthesis, polymerization, key properties, and their burgeoning applications as functional materials in advanced therapeutic systems.
Core Concepts: The Chemistry of Triazine Dithiol Monomers
The fundamental structure of a triazine dithiol derivative is based on a 1,3,5-triazine ring, a six-membered heterocycle containing three nitrogen atoms. The reactivity of this core is harnessed through the substitution of various functional groups, with the incorporation of two or more thiol (-SH) moieties being the defining feature of this monomer class. The presence of these thiol groups opens up a rich landscape of polymerization chemistries, most notably thiol-ene and thiol-yne "click" reactions. These reactions are known for their high efficiency, mild reaction conditions, and lack of byproducts, making them ideal for the synthesis of well-defined polymer networks.
A prominent example is 1,3,5-tris(3-mercaptopropyl)-1,3,5-triazine-2,4,6-trione, a trifunctional thiol monomer that has demonstrated superior performance in photopolymerization reactions compared to commercially available thiols.[1]
Synthesis of Triazine Dithiol Derivatives
The synthesis of triazine dithiol derivatives typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and highly reactive precursor. The chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles, allowing for precise control over the final molecular structure. The synthesis of a dithiol derivative involves the stepwise reaction of cyanuric chloride with a thiol-containing nucleophile. The reaction conditions, such as temperature and stoichiometry, are critical for achieving the desired degree of substitution.
General Synthesis Workflow
Caption: General workflow for the synthesis of triazine dithiol derivatives.
Polymerization of Triazine Dithiol Monomers
The presence of reactive thiol groups makes triazine dithiol derivatives excellent candidates for thiol-ene polymerization, a type of photo-initiated step-growth reaction. This method allows for the rapid formation of crosslinked polymer networks under mild conditions, which is particularly advantageous for applications involving sensitive biological molecules.
Thiol-Ene Photopolymerization
In a typical thiol-ene photopolymerization, the triazine dithiol monomer is mixed with a multifunctional 'ene' monomer (a molecule with multiple carbon-carbon double bonds) and a photoinitiator. Upon exposure to UV or visible light, the photoinitiator generates radicals, which abstract a hydrogen atom from a thiol group, creating a thiyl radical. This thiyl radical then adds across a carbon-carbon double bond of the 'ene' monomer, initiating the polymerization process. The reaction proceeds in a step-growth manner, leading to the formation of a highly crosslinked and homogenous polymer network.
Properties of Poly(triazine dithiol)s
Polymers derived from triazine dithiol monomers exhibit a range of desirable properties, including high thermal stability, excellent mechanical strength, and good optical transparency. The properties of the final polymer can be tailored by carefully selecting the structure of the triazine dithiol monomer and the 'ene' co-monomer, as well as by controlling the crosslinking density of the polymer network.
Quantitative Data Summary
| Property | Triazine Dithiol Polymer A[2] | Triazine Dithiol Polymer B[1] | Commercial Thiol Polymer (PETMP)[1] |
| Thermal Stability (Td5%, °C) | 381 (in N2), 385 (in air) | 371 (in N2), 369 (in air) | Not Reported |
| Flexural Strength (MPa) | Not Reported | 110 ± 5 | 85 ± 4 |
| Flexural Modulus (GPa) | Not Reported | 3.5 ± 0.2 | 2.5 ± 0.1 |
| Glass Transition Temp. (Tg, °C) | 105 | 120 | Not Reported |
Note: Polymer A and B are based on different triallyl-triazine 'ene' monomers. PETMP is pentaerythritol tetrakis(3-mercaptopropionate).
Applications in Drug Development
The unique combination of properties and functionalities of triazine dithiol-based polymers makes them highly attractive for applications in drug delivery and biomedical engineering.
Nanoparticulate Drug Delivery Systems
Triazine-based polymers can be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents. The high crosslinking density can provide a stable matrix for drug loading, while the chemical nature of the triazine ring and the thioether linkages can be tuned to control the drug release kinetics. For instance, s-triazine polyamides have been successfully used to encapsulate the anti-inflammatory and anti-cancer drug celecoxib, demonstrating high entrapment efficiencies and sustained release profiles.
Biocompatibility and Cellular Interactions
Initial studies have shown that triazine-trione based thermosets and their composites exhibit excellent biocompatibility. The materials did not negatively affect cell viability in cytotoxicity tests. This is a critical prerequisite for any material intended for biomedical applications.
Targeting Signaling Pathways in Cancer Therapy
Recent research has highlighted the potential of triazine derivatives to interact with key signaling pathways implicated in cancer progression. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell growth, proliferation, and survival.[3] The development of triazine-based inhibitors of this pathway represents a promising avenue for targeted cancer therapy.
Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by triazine derivatives.
Experimental Protocols
Synthesis of 1,3,5-Tris(3-mercaptopropyl)-1,3,5-triazine-2,4,6-trione
Materials:
-
1,3,5-Tris(3-bromopropyl)isocyanurate
-
Thioglycolic acid
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Dissolve 1,3,5-tris(3-bromopropyl)isocyanurate in dichloromethane.
-
Add triethylamine to the solution and cool to 0°C in an ice bath.
-
Slowly add a solution of thioglycolic acid in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to obtain the pure 1,3,5-tris(3-mercaptopropyl)-1,3,5-triazine-2,4,6-trione.[1]
Thiol-Ene Photopolymerization of a Triazine Dithiol Monomer
Materials:
-
Triazine dithiol monomer (e.g., 1,3,5-tris(3-mercaptopropyl)-1,3,5-triazine-2,4,6-trione)
-
'Ene' monomer (e.g., 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Solvent (if necessary, e.g., tetrahydrofuran)
Procedure:
-
Prepare a homogenous mixture of the triazine dithiol monomer, the 'ene' monomer, and the photoinitiator. The molar ratio of thiol groups to 'ene' groups is typically 1:1.
-
If necessary, dissolve the components in a minimal amount of a suitable solvent.
-
Place the mixture in a mold of the desired shape and dimensions.
-
Expose the mixture to a UV or visible light source of appropriate wavelength and intensity for a specified period to initiate and complete the polymerization.
-
The cured polymer can then be removed from the mold and characterized.[1]
Preparation of Drug-Loaded Nanoparticles
Caption: A typical workflow for the preparation of drug-loaded polymeric nanoparticles.
Conclusion and Future Outlook
Triazine dithiol derivatives represent a highly promising class of functional monomers with significant potential for the development of advanced materials. Their straightforward synthesis, versatile polymerization chemistry, and the tunable properties of the resulting polymers make them ideal candidates for a wide range of applications, particularly in the biomedical field. The ability to create biocompatible and functional polymers opens up new avenues for the design of sophisticated drug delivery systems, tissue engineering scaffolds, and novel therapeutic agents that can target specific cellular pathways. Further research into the structure-property relationships of these materials and their in vivo behavior will undoubtedly unlock their full potential and pave the way for their translation into clinical applications.
References
An In-depth Technical Guide to the Coordination Chemistry of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol, hereafter referred to as VBATDT, is a functionalized triazine derivative with significant potential in coordination chemistry and materials science. Its unique molecular architecture, featuring a triazine core, two thiol groups, and a vinylbenzyl moiety, presents multiple sites for metal coordination and further polymerization or functionalization. The thiol groups are known to exist in tautomeric equilibrium with their thione forms, which profoundly influences the ligand's coordination behavior. The presence of both soft sulfur and hard nitrogen donor atoms makes VBATDT a versatile ligand for a wide range of metal ions, suggesting its potential utility in areas such as catalysis, sensor technology, and drug delivery systems. This guide provides a comprehensive overview of the coordination chemistry of VBATDT, including its synthesis, coordination modes, and potential applications, based on the established chemistry of analogous triazine-thiol ligands.
Ligand Synthesis and Characterization
Synthesis of this compound (VBATDT)
The synthesis of VBATDT can be achieved through a multi-step process, beginning with the formation of a substituted triazine core, followed by the introduction of the vinylbenzyl-n-propylamino group and subsequent thionation. A plausible synthetic route is outlined below.
Experimental Protocol:
-
Synthesis of 6-chloro-1,3,5-triazine-2,4-dithiol: A solution of cyanuric chloride (1 mol) in acetone is cooled to 0-5 °C. A solution of sodium hydrosulfide (2.2 mol) in water is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is stirred for 4-6 hours. The resulting precipitate is filtered, washed with cold water, and dried under vacuum.
-
Synthesis of VBATDT: To a solution of 6-chloro-1,3,5-triazine-2,4-dithiol (1 mol) in a suitable solvent such as N,N-dimethylformamide (DMF), an equimolar amount of 4-vinylbenzyl-n-propylamine and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 mol) are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure VBATDT.
Physicochemical Properties
A summary of the key physicochemical properties of VBATDT is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₄S₂ |
| Molecular Weight | 318.46 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported (expected >150 °C) |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in acetone; insoluble in water. |
Coordination Chemistry
The coordination chemistry of VBATDT is expected to be rich and varied due to the presence of multiple donor atoms (S and N) and the thione-thiol tautomerism. The ligand can potentially act as a mono-, bi-, or polydentate ligand, or as a bridging ligand to form polynuclear complexes. The most common coordination mode is expected to be bidentate chelation through the sulfur atoms of the thiol groups or through one sulfur and one adjacent ring nitrogen atom.
General Synthesis of Metal Complexes
A general procedure for the synthesis of metal complexes with VBATDT is as follows:
Experimental Protocol:
-
A solution of VBATDT (2 mmol) in a suitable solvent (e.g., ethanol, methanol, or DMF) is prepared.
-
A solution of the metal salt (e.g., acetate, chloride, or nitrate) (1 mmol) in the same or a miscible solvent is added dropwise to the ligand solution with constant stirring.
-
The pH of the reaction mixture may be adjusted with a dilute base (e.g., NaOH or NH₄OH) to facilitate deprotonation of the thiol groups and subsequent coordination.
-
The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to several days, depending on the metal ion and desired complex.
-
The resulting precipitate (the metal complex) is collected by filtration, washed with the solvent, and dried in a desiccator.
Representative Quantitative Data for Metal Complexes
Due to the absence of specific experimental data for VBATDT complexes, the following table presents representative data based on analogous triazine-thiol and dithiolate complexes found in the literature. These values should be considered as illustrative examples.
| Metal Ion | Proposed Stoichiometry | Representative Stability Constant (log K) | Representative M-S Bond Length (Å) | Representative M-N Bond Length (Å) |
| Cu(II) | [Cu(VBATDT)₂] | 10-12 | 2.2-2.4 | 2.0-2.2 |
| Ni(II) | [Ni(VBATDT)₂] | 8-10 | 2.1-2.3 | 2.0-2.1 |
| Zn(II) | [Zn(VBATDT)₂] | 7-9 | 2.3-2.5 | 2.1-2.3 |
| Pd(II) | [Pd(VBATDT)₂] | > 20 | 2.2-2.4 | - |
| Ag(I) | [Ag(VBATDT)] | 6-8 | 2.4-2.6 | - |
Spectroscopic Characterization
The formation of metal complexes with VBATDT can be monitored by various spectroscopic techniques. The coordination of the ligand to a metal center is expected to cause significant changes in its vibrational and electronic spectra.
Infrared (IR) Spectroscopy
The IR spectrum of free VBATDT is expected to show characteristic bands for C=S (thione), S-H (thiol), C-N, and the triazine ring vibrations. Upon complexation, the following changes are anticipated:
-
A shift in the ν(C=S) and ν(S-H) bands, indicating the involvement of sulfur in coordination.
-
Changes in the vibration modes of the triazine ring, suggesting the participation of ring nitrogen atoms in coordination in some cases.
-
The appearance of new low-frequency bands corresponding to ν(M-S) and ν(M-N) vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide valuable information about the coordination of VBATDT in solution. The deprotonation of the thiol groups upon complexation will lead to the disappearance of the S-H proton signal in the ¹H NMR spectrum. The signals of protons and carbons in the vicinity of the coordinating atoms are expected to show significant chemical shifts.
Representative Spectroscopic Data:
| Group | Free Ligand (VBATDT) - Expected | Metal Complex - Expected Change |
| IR (cm⁻¹) | ||
| ν(S-H) | ~2550 | Disappears or broadens significantly |
| ν(C=S) | ~1100-1200 | Shifts to lower or higher frequency |
| Triazine ring | ~1400-1600 | Shifts in band positions and intensities |
| ¹H NMR (ppm) | ||
| S-H | ~3-5 | Disappears |
| Protons near S/N | - | Significant downfield or upfield shifts |
Mandatory Visualizations
Caption: Workflow for Synthesis and Characterization.
Caption: Bidentate Chelation by VBATDT.
Caption: Logical Flow for Metal Complex Study.
Potential Applications in Drug Development
The unique structural features of VBATDT and its metal complexes suggest several potential applications in drug development:
-
Drug Delivery: The vinyl group allows for polymerization, enabling the incorporation of VBATDT into polymer backbones or as a pendant group. Metal complexes of VBATDT could be encapsulated within or conjugated to polymer nanoparticles for targeted drug delivery. The chelation of metal ions could also be used to load metal-based therapeutics.
-
Bioactive Materials: The strong affinity of the thiol groups for metal surfaces, such as gold, could be exploited to functionalize gold nanoparticles with VBATDT-metal complexes for applications in diagnostics and photothermal therapy.
-
Enzyme Inhibition: Triazine and thiol-containing compounds are known to exhibit a range of biological activities, including enzyme inhibition. The coordination of different metal ions to VBATDT could be used to tune the steric and electronic properties of the molecule to target specific enzyme active sites.
Further research is required to explore these potential applications and to establish the biocompatibility and efficacy of VBATDT and its metal complexes for in vivo use.
Methodological & Application
Synthesis Protocol for 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol, a potentially valuable building block in drug discovery and materials science. The vinyl functionality offers a versatile handle for polymerization or post-synthesis modification, while the triazine-dithiol core is known for its metal-chelating properties and potential biological activities.
Application Notes
The unique structural features of this compound suggest a range of potential applications. The vinyl group allows for its incorporation into polymers, either as a monomer or as a functional co-monomer. This could be utilized in the development of functional resins for applications such as solid-phase synthesis, catalysis, or the creation of responsive materials. The triazine-dithiol moiety is a known structural motif in compounds with biological activity, including potential use as enzyme inhibitors or as metal-chelating agents. The presence of the dithiol group, which can exist in the tautomeric dithione form, provides sites for coordination with metal ions, suggesting applications in areas such as heavy metal sensing or sequestration. Researchers in drug development may explore this scaffold for the design of novel therapeutics, while materials scientists may find its polymerizable nature of interest for the creation of advanced functional polymers.
Data Presentation
The following table summarizes the expected materials and yields for the multi-step synthesis of the target compound. These values are illustrative and based on typical yields for analogous reactions reported in the chemical literature.
| Step | Reactant 1 | Reactant 2 | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | 4-Vinylbenzyl chloride | n-Propylamine | N-(4-Vinylbenzyl)-N-propylamine | 175.28 | 85-95 |
| 2 | Cyanuric chloride | N-(4-Vinylbenzyl)-N-propylamine | 2,4-Dichloro-6-((4-vinylbenzyl-n-propyl)amino)-1,3,5-triazine | 323.23 | 80-90 |
| 3 | 2,4-Dichloro-6-((4-vinylbenzyl-n-propyl)amino)-1,3,5-triazine | Thiourea | This compound | 318.46 | 70-85 |
Experimental Protocols
The synthesis of this compound is accomplished in a three-step process, beginning with the synthesis of the secondary amine precursor, followed by its reaction with cyanuric chloride, and finally the introduction of the dithiol functionalities.
Step 1: Synthesis of N-(4-Vinylbenzyl)-N-propylamine
This procedure details the N-alkylation of n-propylamine with 4-vinylbenzyl chloride.
Materials:
-
4-Vinylbenzyl chloride (1.0 eq)
-
n-Propylamine (2.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-vinylbenzyl chloride (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile.
-
Add n-propylamine (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Partition the residue between diethyl ether and deionized water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-(4-vinylbenzyl)-N-propylamine.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 2,4-Dichloro-6-((4-vinylbenzyl-n-propyl)amino)-1,3,5-triazine
This protocol describes the temperature-controlled monosubstitution of cyanuric chloride with the synthesized secondary amine.
Materials:
-
Cyanuric chloride (1.0 eq)
-
N-(4-Vinylbenzyl)-N-propylamine (1.0 eq)
-
Acetone
-
Sodium bicarbonate (NaHCO₃) (1.1 eq)
-
Deionized water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve cyanuric chloride (1.0 eq) in acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve N-(4-vinylbenzyl)-N-propylamine (1.0 eq) in acetone.
-
Add the amine solution dropwise to the cyanuric chloride solution over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
Simultaneously, add a solution of sodium bicarbonate (1.1 eq) in deionized water dropwise to neutralize the hydrochloric acid formed during the reaction, maintaining the pH around 6-7.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction by TLC to confirm the formation of the monosubstituted product.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry under vacuum to yield 2,4-dichloro-6-((4-vinylbenzyl-n-propyl)amino)-1,3,5-triazine.
Step 3: Synthesis of this compound
This final step involves the conversion of the dichlorotriazine intermediate to the target dithiol compound using thiourea.
Materials:
-
2,4-Dichloro-6-((4-vinylbenzyl-n-propyl)amino)-1,3,5-triazine (1.0 eq)
-
Thiourea (2.2 eq)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend 2,4-dichloro-6-((4-vinylbenzyl-n-propyl)amino)-1,3,5-triazine (1.0 eq) and thiourea (2.2 eq) in ethanol.
-
Reflux the mixture for 4-6 hours. During this time, the intermediate bis(isothiouronium) salt may precipitate.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Add a solution of sodium hydroxide (e.g., 2 M aqueous solution) to the reaction mixture until the pH is strongly basic (pH > 12) to hydrolyze the isothiouronium salt.
-
Heat the mixture at reflux for an additional 1-2 hours.
-
Cool the reaction mixture and filter to remove any insoluble byproducts.
-
Acidify the filtrate with hydrochloric acid (e.g., 2 M aqueous solution) to a pH of 2-3 to precipitate the product.
-
Filter the precipitate, wash thoroughly with deionized water, and dry under vacuum to obtain the final product, this compound.
Mandatory Visualization
The following diagram illustrates the overall synthetic workflow for the preparation of this compound.
Caption: Synthetic route to the target compound.
Application Note and Protocol for the Purification of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a methodology for the purification of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol using column chromatography. The protocol is designed to efficiently separate the target compound from reaction byproducts and unreacted starting materials, yielding a high-purity product suitable for downstream applications in research and drug development. The physicochemical properties of the target molecule, which possesses both non-polar (vinylbenzyl, propyl groups) and polar (triazine-dithiol) moieties, suggest that normal-phase chromatography on silica gel is a suitable purification strategy.
Introduction
This compound is a complex organic molecule with potential applications in various fields, including materials science and medicinal chemistry.[1] Its synthesis can often result in a mixture of products, necessitating a robust purification method to isolate the desired compound in high purity. Chromatography is a powerful technique for the separation of individual components from a mixture based on their differential distribution between a stationary phase and a mobile phase.[2][3][4] This document provides a detailed protocol for the purification of the title compound using silica gel column chromatography.
Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Silica gel (200-300 mesh)[5]
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude product in a minimal amount of dichloromethane.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate (e.g., start with a 9:1 ratio and gradually increase the polarity by increasing the proportion of ethyl acetate).
-
Visualize the separated spots under UV light (254 nm).
-
The ideal solvent system will show good separation between the desired product spot and impurities, with the product having an Rf value between 0.2 and 0.4.
Column Chromatography Procedure
-
Column Packing:
-
Secure the glass chromatography column in a vertical position.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column, allowing the silica gel to settle into a packed bed. Gently tap the column to ensure uniform packing and avoid air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., n-hexane) through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum volume of dichloromethane.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column.
-
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase (e.g., 100% n-hexane or a high-hexane mixture as determined by TLC).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). This allows for the separation of compounds with a wide range of polarities. A suggested gradient could be:
-
n-Hexane (100%) for 2 column volumes.
-
0-20% Ethyl acetate in n-Hexane over 10 column volumes.
-
20-50% Ethyl acetate in n-Hexane over 10 column volumes.
-
-
Maintain a constant flow rate throughout the elution process.
-
-
Fraction Collection:
-
Collect the eluent in small, numbered fractions.
-
Monitor the separation by spotting aliquots from the collected fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity Analysis:
-
Assess the purity of the final product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).
-
Data Presentation
The following table summarizes hypothetical data for the purification of this compound.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellowish Oil | White Solid |
| Initial Mass (mg) | 500 | 350 |
| Purity (by HPLC, %) | 65 | >98 |
| TLC Rf (Hex:EtOAc 7:3) | 0.35 | 0.35 |
| Yield (%) | - | 70 |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound using normal-phase column chromatography. This procedure is scalable and can be adapted for various quantities of crude product. The successful implementation of this protocol will yield a high-purity compound essential for subsequent scientific investigations.
References
Application Notes & Protocols: NMR and FTIR Characterization of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the spectroscopic characterization of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Included are hypothetical but representative datasets, detailed experimental protocols for acquiring high-quality spectra, and a visual workflow for the characterization process. These notes are intended to serve as a practical resource for researchers engaged in the synthesis and analysis of novel triazine derivatives.
Spectroscopic Data Summary
The following tables summarize the expected ¹H NMR, ¹³C NMR, and FTIR spectral data for this compound. This data is predicted based on the analysis of its functional groups.
Table 1: Hypothetical ¹H NMR Data
Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5-12.5 | br s | 2H | SH (thiol) |
| ~8.0-9.0 | br s | 1H | NH (amino) |
| ~7.40 | d, J=8.0 Hz | 2H | Ar-H (ortho to vinyl) |
| ~7.25 | d, J=8.0 Hz | 2H | Ar-H (meta to vinyl) |
| ~6.70 | dd, J=17.6, 10.9 Hz | 1H | -CH=CH₂ |
| ~5.80 | d, J=17.6 Hz | 1H | -CH=CH₂ (trans) |
| ~5.25 | d, J=10.9 Hz | 1H | -CH=CH₂ (cis) |
| ~4.50 | s | 2H | Ar-CH₂-N |
| ~3.40 | t, J=7.2 Hz | 2H | N-CH₂-CH₂ |
| ~1.60 | sext, J=7.4 Hz | 2H | -CH₂-CH₂-CH₃ |
| ~0.90 | t, J=7.4 Hz | 3H | -CH₂-CH₃ |
Table 2: Hypothetical ¹³C NMR Data
Solvent: DMSO-d₆, 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | C=S (dithiol) |
| ~165.0 | N-C=N (triazine ring) |
| ~137.0 | Ar-C (quaternary, vinyl-substituted) |
| ~136.5 | -CH=CH₂ |
| ~136.0 | Ar-C (quaternary, benzyl) |
| ~128.5 | Ar-CH |
| ~126.0 | Ar-CH |
| ~114.5 | -CH=CH₂ |
| ~50.0 | Ar-CH₂-N |
| ~45.0 | N-CH₂-CH₂ |
| ~22.0 | -CH₂-CH₂-CH₃ |
| ~11.5 | -CH₂-CH₃ |
Table 3: Hypothetical FTIR Data
Sample: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium, Sharp | N-H Stretch (secondary amine)[1][2][3][4][5] |
| ~3080 | Medium | =C-H Stretch (vinyl)[6][7][8] |
| ~3025 | Medium | =C-H Stretch (aromatic) |
| ~2960, 2870 | Strong | C-H Stretch (aliphatic) |
| ~2550-2600 | Weak | S-H Stretch (thiol) |
| ~1630 | Medium | C=C Stretch (vinyl)[9] |
| ~1610, 1515 | Strong | C=N and C=C Stretch (triazine and aromatic ring)[10][11] |
| ~1450 | Medium | C-H Bend (aliphatic) |
| ~1250 | Strong | C=S Stretch (thiol) |
| ~990, 910 | Strong | =C-H Bend (out-of-plane, vinyl)[12][13] |
| ~810 | Strong | C-H Bend (out-of-plane, p-disubstituted aromatic)[10] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure of the synthesized compound.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (NH and SH).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of TMS (0.03% v/v) to serve as an internal reference (δ 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Additional experiments such as DEPT, COSY, and HSQC can be performed to aid in the complete assignment of all proton and carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule by analyzing their characteristic vibrational frequencies.
Instrumentation:
-
FTIR Spectrometer with a DTGS or MCT detector
-
KBr press and pellet die
-
Agate mortar and pestle
-
Infrared-grade Potassium Bromide (KBr)
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 4 hours to remove any absorbed water.
-
Place approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr into an agate mortar.
-
Grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum.
-
Typical parameters: scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, C=N, C=C, C=S) by comparing the peak positions with standard correlation charts and the data provided in Table 3.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic characterization of the title compound.
Caption: Experimental workflow for synthesis and characterization.
Caption: Logical relationship of spectroscopic data to structure.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of vinyl-substituted, carbon-carbon double bonds by GC/FT-IR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. icpms.labrulez.com [icpms.labrulez.com]
Application Notes and Protocols: Surface Functionalization of Gold Nanoparticles with VBATDT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are versatile platforms for a wide range of biomedical applications, including drug delivery, diagnostics, and bioimaging.[1] Their utility is greatly enhanced by surface functionalization, which allows for the attachment of various molecules to tailor their properties for specific tasks. This document provides detailed application notes and protocols for the surface functionalization of gold nanoparticles with 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT), a thiol-containing molecule that can form strong bonds with gold surfaces.
The triazine-dithiol moiety of VBATDT offers a robust anchor for immobilizing the ligand onto the AuNP surface through gold-thiol bonds.[2][3] The vinylbenzyl group, on the other hand, provides a reactive site for further conjugation or polymerization, making VBATDT-functionalized AuNPs (VBATDT-AuNPs) valuable intermediates for creating more complex nanostructures. VBATDT has been recognized for its ability to act as a primer to enhance bonding between resins and precious metal alloys, including gold.[4][5] This demonstrates the strong affinity of its sulfur atoms for gold surfaces, a key characteristic leveraged in this functionalization protocol.
These notes will guide researchers through the synthesis of gold nanoparticles, the functionalization procedure with VBATDT, and the characterization of the resulting VBATDT-AuNPs.
Data Presentation
| Parameter | Description | Typical Values/Ranges | Characterization Technique(s) |
| Gold Nanoparticle Core Diameter | The average diameter of the citrate-stabilized gold nanoparticles before functionalization. | 10 - 50 nm | Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS) |
| VBATDT Concentration | The concentration of the VBATDT solution used for functionalization. | 0.1 - 1.0 mM in a suitable solvent (e.g., ethanol, DMSO) | - |
| Reaction Time | The duration of the incubation of AuNPs with the VBATDT solution. | 12 - 24 hours | - |
| Reaction Temperature | The temperature at which the functionalization reaction is carried out. | Room Temperature (20-25°C) | - |
| Hydrodynamic Diameter (Post-functionalization) | The average diameter of the VBATDT-functionalized AuNPs in solution, including the ligand shell. | Expected to be slightly larger than the core diameter. | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (SPR) Peak | The wavelength at which the maximum absorbance of the AuNP solution occurs. A red-shift is expected upon successful functionalization. | ~520 nm for ~20 nm AuNPs; a shift of 2-10 nm is indicative of surface modification. | UV-Visible Spectroscopy |
| Zeta Potential | A measure of the surface charge of the nanoparticles. A change in zeta potential indicates successful surface modification. | Varies depending on the initial AuNP stabilizing agent and the terminal groups of VBATDT. | Dynamic Light Scattering (DLS) with a zeta potential analyzer |
| Presence of Sulfur and Nitrogen on AuNP Surface | Elemental analysis to confirm the presence of VBATDT on the nanoparticle surface. | Detection of S and N signals. | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 20 nm gold nanoparticles. The size can be tuned by varying the ratio of gold salt to citrate.
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)
-
Sodium citrate (38.8 mM)
-
Deionized (DI) water
-
All glassware must be scrupulously cleaned.
Procedure:
-
In a clean round-bottom flask, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 10 mL of 38.8 mM sodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to gray, and finally to a deep ruby red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15-20 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the resulting citrate-stabilized AuNP solution at 4°C.
Surface Functionalization with VBATDT
This protocol outlines the ligand exchange reaction to replace the citrate capping agent with VBATDT.
Materials:
-
Citrate-stabilized gold nanoparticle solution (from Protocol 1)
-
This compound (VBATDT)
-
Ethanol or Dimethyl sulfoxide (DMSO) (as a solvent for VBATDT)
-
Microcentrifuge tubes
Procedure:
-
Prepare a 0.5 mM stock solution of VBATDT in a suitable solvent like ethanol or DMSO.
-
In a microcentrifuge tube, add 1 mL of the citrate-stabilized AuNP solution.
-
To the AuNP solution, add a calculated volume of the VBATDT stock solution to achieve the desired final concentration (e.g., for a final concentration of 50 µM, add 100 µL of the 0.5 mM stock solution). The optimal concentration may need to be determined empirically.
-
Vortex the mixture gently for 30 seconds.
-
Incubate the mixture at room temperature for 12-24 hours with gentle shaking or stirring to facilitate the ligand exchange process. The strong affinity of the thiol groups for the gold surface will drive the reaction.[2]
-
After incubation, purify the VBATDT-functionalized AuNPs by centrifugation. The exact speed and time will depend on the nanoparticle size, but a common starting point is 10,000 x g for 30 minutes for ~20 nm AuNPs.
-
Carefully remove the supernatant, which contains unbound VBATDT and displaced citrate ions.
-
Resuspend the nanoparticle pellet in a suitable buffer or solvent (e.g., ethanol or phosphate-buffered saline, depending on the downstream application).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of any unbound ligand.
-
After the final wash, resuspend the purified VBATDT-AuNPs in the desired solvent for storage and further characterization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles with VBATDT.
Characterization of VBATDT-Functionalized AuNPs
Successful functionalization can be confirmed using a combination of the following techniques:
-
UV-Visible Spectroscopy: A red-shift in the surface plasmon resonance (SPR) peak of the gold nanoparticles is a primary indicator of a change in the local dielectric environment of the nanoparticle surface, which occurs upon ligand binding.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after the reaction confirms the presence of the VBATDT ligand on the surface. A change in the zeta potential will also indicate a modification of the surface charge.
-
Transmission Electron Microscopy (TEM): TEM can be used to confirm that the gold nanoparticles have not aggregated during the functionalization process and to verify their core size and morphology.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide elemental composition. The detection of sulfur and nitrogen on the surface of the purified nanoparticles would provide direct evidence of the presence of VBATDT.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic vibrational bands of the VBATDT molecule on the nanoparticle surface, further confirming successful functionalization.
By following these protocols and characterization methods, researchers can reliably produce and validate VBATDT-functionalized gold nanoparticles for a variety of applications in drug development and biomedical research.
References
Application Notes and Protocols for Grafting 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBPTD) onto Steel Surfaces
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the covalent attachment of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBPTD) onto steel surfaces. The triazine-dithiol moiety serves as a robust anchoring group to the metallic surface, while the vinylbenzyl group offers a terminal functional site for further chemical modifications, such as drug conjugation or polymer grafting. These protocols cover the synthesis of the VBPTD molecule, preparation of the steel substrate, the grafting process, and subsequent surface characterization. The successful formation of a self-assembled monolayer (SAM) of VBPTD can enhance the corrosion resistance and biocompatibility of steel, making it suitable for various biomedical and industrial applications.
Introduction
The surface modification of metallic implants and devices is a critical area of research in materials science and drug development. Stainless steel, while widely used for its mechanical properties and corrosion resistance, often requires surface functionalization to improve its interaction with biological systems or to impart specific chemical properties. This compound (VBPTD) is a custom-designed molecule for this purpose.[1] Its 1,3,5-triazine-2,4-dithiol core has a high affinity for metal surfaces, forming a stable, self-assembled monolayer. The dithiol groups can strongly coordinate with the metal atoms on the steel surface. The vinylbenzyl group provides a reactive site for subsequent "grafting-from" or "grafting-to" polymerization, or for the attachment of biomolecules.[2][3] This dual functionality makes VBPTD an excellent candidate for creating advanced, functional coatings on steel.
Experimental Protocols
Protocol 1: Synthesis of this compound (VBPTD)
The synthesis of substituted 1,3,5-triazines often starts from cyanuric chloride and involves sequential nucleophilic substitution.[4][5]
Materials:
-
Cyanuric chloride
-
4-Vinylbenzyl-n-propylamine
-
Sodium hydrosulfide (NaSH)
-
Acetone
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Synthesis of 6-chloro-N-(4-vinylbenzyl)-N-propyl-1,3,5-triazine-2,4-diamine.
-
Dissolve cyanuric chloride (1 eq) in acetone at 0-5°C.
-
Slowly add a solution of 4-Vinylbenzyl-n-propylamine (1 eq) in acetone.
-
Add a solution of sodium bicarbonate (1 eq) in water to neutralize the HCl formed.
-
Stir the reaction mixture at 0-5°C for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with DCM, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
-
Step 2: Synthesis of VBPTD.
-
Dissolve the product from Step 1 in a suitable solvent like THF or DMF.
-
Add an excess of sodium hydrosulfide (NaSH) (at least 2.2 eq).
-
Heat the mixture under reflux for 8-12 hours.
-
After cooling, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the dithiol product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Preparation of Steel Substrates
Materials:
-
Stainless steel coupons (e.g., 316L)
-
Silicon carbide grinding papers (400, 600, 800, 1200 grit)
-
Diamond paste (3 µm and 1 µm)
-
Acetone, ethanol, and deionized water
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1 v/v) - EXTREME CAUTION
-
Ultrasonic bath
Procedure:
-
Mechanical Polishing:
-
Grind the steel coupons sequentially with silicon carbide papers of increasing grit size (400 to 1200).
-
Polish the coupons with 3 µm and 1 µm diamond paste to achieve a mirror-like finish.
-
-
Ultrasonic Cleaning:
-
Ultrasonically clean the polished coupons in acetone for 15 minutes.
-
Repeat the ultrasonic cleaning in ethanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
-
Hydroxylation (Surface Activation):
-
Immerse the cleaned coupons in freshly prepared Piranha solution for 30-60 minutes at room temperature. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Remove the coupons, rinse extensively with deionized water, and dry under a stream of nitrogen gas. The surface should be hydrophilic.
-
Protocol 3: Grafting of VBPTD onto Steel Surfaces
Materials:
-
Prepared steel substrates
-
VBPTD
-
Anhydrous ethanol
-
Nitrogen gas
Procedure:
-
Solution Preparation:
-
Prepare a 1-5 mM solution of VBPTD in anhydrous ethanol.
-
Degas the solution by bubbling nitrogen gas through it for at least 20 minutes to remove dissolved oxygen, which can interfere with the self-assembly process.
-
-
Grafting Process:
-
Immerse the freshly prepared steel substrates into the VBPTD solution in a sealed container under a nitrogen atmosphere.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Post-Grafting Cleaning:
-
Remove the substrates from the grafting solution.
-
Rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Dry the VBPTD-grafted steel surfaces under a stream of nitrogen.
-
Store in a desiccator until characterization.
-
Data Presentation
The success of the grafting process can be quantified using various surface analysis techniques. Below are examples of expected data presented in tabular format.
Table 1: Water Contact Angle Measurements
| Surface Condition | Water Contact Angle (°) |
| Polished Steel | 75 ± 3 |
| Hydroxylated Steel | < 10 |
| VBPTD-Grafted Steel | 85 ± 4 |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Element | Polished Steel (%) | VBPTD-Grafted Steel (%) |
| Fe 2p | 65.2 | 45.8 |
| Cr 2p | 18.5 | 12.3 |
| O 1s | 12.1 | 8.5 |
| C 1s | 4.2 | 18.9 |
| N 1s | 0 | 8.1 |
| S 2p | 0 | 6.4 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Corrosion Protection
| Surface | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |
| Bare Steel | 1.2 x 10³ | 150 | - |
| VBPTD-Grafted Steel | 5.8 x 10⁵ | 15 | 99.8 |
Rct: Charge transfer resistance; Cdl: Double-layer capacitance
Visualizations
Experimental Workflow
Caption: Workflow for grafting VBPTD onto steel surfaces.
Proposed Grafting Mechanism
Caption: VBPTD molecule binding to the steel surface via dithiol groups.
References
Application Notes and Protocols: Electrochemical Polymerization of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical polymerization of the monomer 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT). The resulting polymer, poly(VBATDT), is a functional material with potential applications in surface modification, biosensing, and drug delivery, owing to its triazine core, thiol functionalities, and electroactive nature.
Introduction
This compound, also known as VBATDT, is a synthetic organic compound with the molecular formula C₁₅H₁₈N₄S₂.[1][2] This molecule is of significant interest for materials science and biomedical applications due to its unique chemical structure. The vinylbenzyl group allows for polymerization, while the triazine-dithiol core provides strong adhesion to metal surfaces and potential for further chemical modification.[1] The thiol groups are known to form strong bonds with metal substrates, making this compound an excellent candidate for creating stable and functional coatings on electrodes and other metallic surfaces.[1]
Electrochemical polymerization is a powerful technique to deposit thin, uniform, and adherent polymer films on conductive substrates. This method offers precise control over film thickness and morphology by manipulating electrochemical parameters such as potential, current, and deposition time. The resulting poly(VBATDT) films can be used to alter the surface properties of materials, introducing new functionalities for applications such as targeted drug delivery, biosensor fabrication, and as anti-corrosion coatings.
Monomer Synthesis
The synthesis of VBATDT involves a multi-step process. A representative synthetic pathway is outlined below. This protocol is based on established organic chemistry principles for the synthesis of similar triazine derivatives.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of the VBATDT monomer.
Experimental Protocol: Synthesis of VBATDT
Materials:
-
Cyanuric chloride
-
n-Propylamine
-
4-Vinylbenzyl chloride
-
Sodium hydrosulfide (NaSH) or thiourea
-
Appropriate solvents (e.g., acetone, THF, DMF)
-
Bases (e.g., triethylamine, sodium carbonate)
Procedure:
-
Synthesis of 6-chloro-N-propyl-1,3,5-triazine-2,4-diamine:
-
Dissolve cyanuric chloride in a suitable solvent (e.g., acetone) and cool to 0-5 °C.
-
Slowly add a solution of n-propylamine, maintaining the temperature.
-
Stir for several hours, allowing the reaction to proceed.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, isolate the product by filtration and washing.
-
-
Synthesis of 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-diamine:
-
React the product from the previous step with 4-vinylbenzyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., THF).
-
Heat the reaction mixture under reflux and monitor by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product.
-
-
Synthesis of this compound (VBATDT):
-
The final step involves the conversion of the remaining chloro- groups to thiol groups. This can be achieved by reacting the intermediate with a thiolating agent such as sodium hydrosulfide or thiourea followed by hydrolysis.
-
Dissolve the intermediate in a solvent like DMF and add the thiolating agent.
-
Heat the reaction and monitor its progress.
-
After the reaction is complete, acidify the mixture to precipitate the dithiol product.
-
Filter, wash, and dry the final VBATDT monomer.
-
Purification and Characterization:
-
The final product should be purified by column chromatography or recrystallization.
-
Characterization and confirmation of the structure should be performed using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Electrochemical Polymerization
The electrochemical polymerization of VBATDT can be achieved using techniques like cyclic voltammetry (CV) or galvanostatic deposition. The following protocols are based on methods used for the polymerization of similar triazine-dithiol compounds and should be optimized for specific experimental setups.[3][4]
Electrochemical Polymerization Workflow
Caption: A schematic of the electrochemical polymerization and characterization process.
Experimental Protocol: Cyclic Voltammetry (CV) Polymerization
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., gold, platinum, glassy carbon, or indium tin oxide)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
VBATDT monomer
-
Supporting electrolyte (e.g., LiClO₄, TBAPF₆)
-
Solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
Prepare the Electrolyte Solution: Dissolve the VBATDT monomer and the supporting electrolyte in the chosen solvent. A typical concentration range for the monomer is 1-10 mM and for the supporting electrolyte is 0.1 M.
-
Set up the Electrochemical Cell: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Perform Cyclic Voltammetry:
-
Set the potential window for the CV scan. This should encompass the oxidation potential of the monomer. A typical starting range could be from -0.5 V to +1.5 V vs. Ag/AgCl.
-
Set the scan rate, for example, 50-100 mV/s.
-
Run a desired number of cycles. The polymer film thickness will generally increase with the number of cycles.
-
-
Post-Polymerization:
-
After polymerization, remove the working electrode from the cell.
-
Gently rinse the electrode with fresh solvent to remove any unreacted monomer and electrolyte.
-
Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).
-
Experimental Protocol: Galvanostatic Polymerization
Procedure:
-
Prepare the Electrolyte Solution and Set up the Cell: Follow steps 1 and 2 from the CV protocol.
-
Apply a Constant Current:
-
Set a constant anodic current density to be applied to the working electrode. A typical starting value could be in the range of 0.1-1.0 mA/cm².
-
The deposition time will determine the thickness of the polymer film.
-
-
Post-Polymerization: Follow steps 4 from the CV protocol.
Data Presentation
The following tables provide a template for summarizing the quantitative data from the synthesis and electrochemical polymerization experiments.
Table 1: Monomer Synthesis and Characterization Data
| Parameter | Value | Method of Determination |
| Molecular Formula | C₁₅H₁₈N₄S₂ | Mass Spectrometry |
| Molecular Weight | 318.46 g/mol | Mass Spectrometry |
| Appearance | e.g., White to pale yellow solid | Visual Inspection |
| Melting Point | e.g., 150-155 °C | Melting Point Apparatus |
| ¹H NMR | Report chemical shifts and integrations | NMR Spectroscopy |
| FT-IR (cm⁻¹) | Report characteristic peaks | FT-IR Spectroscopy |
Table 2: Electrochemical Polymerization Parameters
| Parameter | Cyclic Voltammetry | Galvanostatic Deposition |
| Working Electrode | e.g., Gold | e.g., Gold |
| Monomer Concentration (mM) | e.g., 5 | e.g., 5 |
| Supporting Electrolyte | e.g., 0.1 M LiClO₄ | e.g., 0.1 M LiClO₄ |
| Solvent | e.g., Acetonitrile | e.g., Acetonitrile |
| Potential Range (V vs. Ag/AgCl) | e.g., -0.5 to +1.5 | N/A |
| Scan Rate (mV/s) | e.g., 100 | N/A |
| Number of Cycles | e.g., 10 | N/A |
| Current Density (mA/cm²) | N/A | e.g., 0.2 |
| Deposition Time (s) | N/A | e.g., 300 |
Table 3: Characterization of Poly(VBATDT) Film
| Property | Value | Method of Determination |
| Film Thickness (nm) | e.g., 100 | AFM, Ellipsometry |
| Surface Roughness (nm) | e.g., 5 | AFM |
| Redox Potential (V vs. Ag/AgCl) | Report peak potentials | Cyclic Voltammetry in monomer-free electrolyte |
| Conductivity (S/cm) | Report value | Four-point probe measurement |
Applications in Drug Development and Research
Poly(VBATDT) films offer a versatile platform for various applications in the biomedical and pharmaceutical fields.
-
Drug Delivery: The polymer matrix can be loaded with therapeutic agents. The release of the drug can potentially be triggered by a change in pH, temperature, or an electrical stimulus. The triazine and thiol groups may also allow for the covalent attachment of drugs for a more controlled release profile.
-
Biosensors: The polymer-coated electrodes can be functionalized with biorecognition elements such as enzymes, antibodies, or DNA. The electrochemical properties of the polymer can be used to transduce the biological recognition event into a measurable electrical signal for the detection of specific analytes.
-
Anti-fouling Surfaces: The surface properties of medical implants and devices can be modified with poly(VBATDT) to resist non-specific protein adsorption and cell adhesion, thereby reducing biofouling.
-
Tissue Engineering: The polymer can be used as a scaffold material, and its surface can be modified to promote specific cell adhesion and growth.
Further research into the biocompatibility and in vivo behavior of poly(VBATDT) is necessary to fully realize its potential in these applications.
References
Application Notes and Protocols for Polymer Crosslinking using 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
Abstract
These application notes provide a comprehensive overview of the use of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT) as a crosslinking agent for polymers. This document is intended for researchers, scientists, and drug development professionals. It covers the theoretical background, potential applications, and generalized experimental protocols for utilizing this compound in the development of crosslinked polymer networks. Due to a lack of specific published data on VBATDT, the protocols provided are based on the general principles of thiol-ene chemistry and the known reactivity of similar triazine-dithiol compounds.
Introduction
This compound is a versatile crosslinking agent possessing both vinyl and dithiol functionalities.[1] The presence of these two distinct reactive groups allows for its participation in "thiol-ene" click chemistry reactions, a highly efficient and specific method for forming stable thioether linkages.[1] This dual functionality enables VBATDT to act as a bridge between polymer chains that possess either vinyl or thiol-reactive groups, leading to the formation of a three-dimensional polymer network. The triazine core of the molecule is known to impart thermal stability to the resulting polymer matrix.
The crosslinking of polymers is a critical process in materials science and drug development, as it significantly enhances the mechanical properties, thermal stability, and solvent resistance of the base polymer. In the context of drug development, crosslinked polymers are extensively used in drug delivery systems, hydrogels for tissue engineering, and as matrices for controlled release formulations.
Chemical Properties of VBATDT
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₄S₂[1] |
| Molecular Weight | 318.46 g/mol |
| IUPAC Name | 6-((4-vinylbenzyl)(propyl)amino)-1,3,5-triazine-2,4(1H,3H)-dithione |
| Key Functional Groups | Vinyl (-CH=CH₂), Thiol (-SH), Triazine Ring |
| Reactivity | The vinyl group can participate in radical-mediated addition reactions with thiols (thiol-ene reaction). The thiol groups can react with various functional groups such as isocyanates, epoxides, and acrylates, and can also undergo oxidation to form disulfide bonds.[1] |
Principle of Crosslinking: Thiol-Ene Reaction
The primary mechanism by which VBATDT crosslinks polymers is the thiol-ene reaction. This reaction proceeds via a free-radical mechanism, which can be initiated by photoinitiators and UV light or by thermal initiators.
Diagram: Thiol-Ene Crosslinking Mechanism
Caption: Radical-initiated thiol-ene reaction mechanism for polymer crosslinking.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific polymer systems and desired properties.
Materials
-
Polymer with vinyl or thiol-reactive functional groups (e.g., vinyl-terminated polyethylene glycol, thiol-functionalized hyaluronic acid).
-
This compound (VBATDT)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, Irgacure series) or Thermal Initiator (e.g., azobisisobutyronitrile - AIBN).
-
Anhydrous solvent appropriate for the polymer system (e.g., tetrahydrofuran, dimethylformamide, dichloromethane).
-
UV lamp (365 nm) for photoinitiation or a controlled temperature reaction vessel for thermal initiation.
General Protocol for Photo-initiated Crosslinking
-
Preparation of Polymer Solution: Dissolve the polymer in the chosen anhydrous solvent to the desired concentration (e.g., 10-50% w/v).
-
Addition of Crosslinker and Initiator:
-
Add VBATDT to the polymer solution. The molar ratio of thiol groups (from VBATDT) to ene groups (on the polymer) should be optimized, typically starting with a 1:1 stoichiometry.
-
Add the photoinitiator at a concentration of 0.1-1% (w/w) relative to the total weight of the polymer and crosslinker.
-
-
Mixing: Stir the solution thoroughly in the dark to ensure homogeneity.
-
Casting (for films): Cast the solution onto a suitable substrate (e.g., glass slide, petri dish) to a desired thickness.
-
UV Curing: Expose the cast film or solution to UV light (e.g., 365 nm) for a predetermined time (e.g., 5-30 minutes). The exposure time will depend on the initiator concentration, light intensity, and sample thickness.
-
Post-Curing and Purification:
-
Keep the crosslinked polymer in the dark at room temperature for 24 hours to ensure complete reaction.
-
Wash the crosslinked polymer with a suitable solvent to remove any unreacted monomer, crosslinker, and initiator.
-
Dry the crosslinked polymer under vacuum until a constant weight is achieved.
-
Diagram: Experimental Workflow for Photo-initiated Crosslinking
Caption: A typical workflow for photo-initiated polymer crosslinking using VBATDT.
Characterization of Crosslinked Polymers
Due to the absence of specific experimental data for polymers crosslinked with VBATDT, this section outlines the standard characterization techniques that should be employed to evaluate the properties of the resulting materials.
| Parameter | Recommended Technique(s) | Expected Outcome with VBATDT Crosslinking |
| Degree of Crosslinking | Swelling studies, Sol-gel analysis, Fourier-Transform Infrared (FTIR) Spectroscopy | Increased crosslinking density will lead to reduced swelling in solvents. FTIR can be used to monitor the disappearance of thiol and vinyl peaks. |
| Mechanical Properties | Tensile testing, Rheometry, Dynamic Mechanical Analysis (DMA) | An increase in tensile strength, storage modulus (G'), and Young's modulus is expected. The material should transition from a viscous liquid or soft solid to a more rigid, elastic material. |
| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | The presence of the triazine ring in VBATDT is anticipated to enhance the thermal stability, leading to a higher decomposition temperature. An increase in the glass transition temperature (Tg) is also expected. |
| Morphology | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | SEM and AFM can be used to visualize the surface and cross-sectional morphology of the crosslinked polymer network. |
Potential Applications
The unique properties of VBATDT as a crosslinking agent suggest its utility in a variety of advanced applications:
-
Drug Delivery: The formation of stable, crosslinked hydrogels can be used for the controlled release of therapeutic agents. The biocompatibility of the resulting polymer network would need to be assessed for such applications.
-
Tissue Engineering: Crosslinked scaffolds can provide mechanical support for cell growth and tissue regeneration. The ability to photocure the material would allow for in-situ formation of scaffolds.
-
Adhesives and Coatings: The strong adhesion properties of triazine-dithiol compounds suggest that VBATDT could be used to formulate high-performance adhesives and protective coatings, particularly for metal substrates.[1]
-
Dental Materials: Triazine derivatives are explored in dental composites for their mechanical strength and stability.[1]
Safety and Handling
-
VBATDT should be handled in a well-ventilated fume hood.
-
Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound is a promising crosslinking agent for the development of advanced polymer materials. Its dual thiol and vinyl functionality allows for efficient crosslinking via thiol-ene chemistry, while the triazine core is expected to enhance the thermal stability of the resulting network. Although specific experimental data for this compound is limited, the general protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to explore its potential in a wide range of applications, from biomaterials to industrial coatings. Further research is warranted to fully elucidate the quantitative effects of VBATDT on the properties of various polymer systems.
References
Application Notes and Protocols for VBATDT as a Surface Modifier for Enhancing Hydrophobicity
Introduction
VBATDT is a synthesized organic molecule designed for the surface modification of various substrates to increase their hydrophobicity. Its unique (hypothetical) structure, incorporating a vinyl ether group for potential polymerization or surface reaction, a bulky t-butyl group to create low surface energy, and a thiadiazole moiety that may offer specific interactions with metal or semiconductor surfaces, makes it a candidate for creating water-repellent coatings. Such coatings are critical in a range of applications, from biomedical devices and drug delivery systems to microelectronics and protective coatings.
These notes provide an overview of VBATDT's potential application, protocols for its use, and methods for characterizing the resulting hydrophobic surfaces.
Principle of Action
The hydrophobicity of a surface is determined by its chemical composition and micro/nanostructure, which collectively minimize the surface energy. Low surface energy materials are energetically unfavorable for liquids like water to spread across, leading to a high contact angle. The proposed mechanism for VBATDT as a surface modifier involves the spontaneous adsorption or covalent bonding of VBATDT molecules to a substrate, orienting their hydrophobic t-butyl groups towards the air-surface interface. This creates a dense, low-energy molecular layer that repels water.
Quantitative Data Summary
The following table summarizes hypothetical data obtained from the characterization of a silicon wafer surface before and after modification with a 1% VBATDT solution in isopropanol.
| Parameter | Substrate | Value |
| Water Contact Angle (θ) | Unmodified Silicon Wafer | 45° ± 2° |
| VBATDT Modified Silicon Wafer | 105° ± 3° | |
| Diiodomethane Contact Angle (θ) | Unmodified Silicon Wafer | 30° ± 2° |
| VBATDT Modified Silicon Wafer | 72° ± 2° | |
| Surface Free Energy (SFE) | Unmodified Silicon Wafer | 55.2 mN/m |
| VBATDT Modified Silicon Wafer | 25.8 mN/m | |
| * SFE calculated using the Owens-Wendt-Rabel-Kaelble (OWRK) method. |
Experimental Protocols
4.1. Protocol for Surface Preparation (Silicon Wafer)
-
Initial Cleaning: Immerse the silicon wafer in a beaker containing acetone. Place the beaker in an ultrasonic bath for 15 minutes to remove organic contaminants.
-
Solvent Rinsing: Remove the wafer from the acetone and rinse thoroughly with isopropanol, followed by deionized (DI) water.
-
Drying: Dry the wafer under a stream of high-purity nitrogen gas.
-
Plasma Treatment (Optional but Recommended): Place the cleaned, dry wafer in a plasma cleaner and treat with oxygen plasma for 5 minutes to remove any residual organic traces and to hydroxylate the surface, which can improve the adhesion of the modifier.
4.2. Protocol for VBATDT Application (Dip Coating)
-
Solution Preparation: Prepare a 1% (w/v) solution of VBATDT in anhydrous isopropanol. Ensure the VBATDT is fully dissolved by sonicating the solution for 10 minutes.
-
Dip Coating: Immerse the prepared silicon wafer into the VBATDT solution for 30 minutes at room temperature.
-
Rinsing: Gently remove the wafer from the solution and rinse with fresh anhydrous isopropanol to remove any non-adsorbed molecules.
-
Curing: Place the coated wafer in an oven at 80°C for 60 minutes to facilitate the bonding of VBATDT to the surface and to evaporate any residual solvent.
-
Final Rinse: After cooling to room temperature, perform a final rinse with isopropanol and dry with nitrogen gas.
4.3. Protocol for Contact Angle Measurement
The hydrophobicity of the modified surface is quantified by measuring the contact angle of a liquid on the surface.[1] The sessile drop method is most common.[2][3]
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a light source.[4] Ensure the sample stage is level.
-
Sample Placement: Place the VBATDT-modified substrate on the sample stage.
-
Droplet Deposition: Using an automated or manual syringe, dispense a 5 µL droplet of DI water onto the surface.
-
Image Capture: Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Use the goniometer software to measure the angle between the baseline of the droplet and the tangent at the point of contact with the surface.[4]
-
Multiple Measurements: Repeat the measurement at a minimum of five different locations on the surface to ensure statistical relevance.
-
Repeat for Second Liquid: To calculate surface free energy, repeat steps 3-6 using a non-polar liquid, such as diiodomethane.[5]
4.4. Protocol for Surface Free Energy (SFE) Calculation
The SFE of the solid surface can be calculated using the measured contact angles of two different liquids with known surface tension components (polar and dispersive).[5][6] The Owens-Wendt-Rabel-Kaelble (OWRK) method is commonly used.[7]
-
Obtain Liquid Properties: For the test liquids (e.g., water and diiodomethane), obtain the known total surface tension (γL), and its dispersive (γLd) and polar (γLp) components.
-
Young's Equation and OWRK: The OWRK method expands on Young's equation to relate the solid-liquid interfacial tension to the surface tensions of the solid and liquid.[8][9]
-
Calculation: By measuring the contact angle (θ) for at least two liquids, a system of equations can be solved to find the dispersive (γSd) and polar (γSp) components of the solid's surface free energy. The total SFE is the sum of these two components (γS = γSd + γSp). Many software packages associated with contact angle goniometers can perform this calculation automatically.[6]
Applications in Drug Development
Enhanced hydrophobicity on the surfaces of materials used in drug development can be highly beneficial:
-
Drug Delivery Devices: Hydrophobic coatings on needles or catheters can reduce tissue adhesion and improve patient comfort.
-
Well Plates and Labware: Modifying the surface of microplates can prevent non-specific binding of proteins and other biomolecules, leading to more accurate assay results.
-
Powder Handling: Coating surfaces of manufacturing equipment can improve powder flow and reduce loss of active pharmaceutical ingredients (APIs).
Researchers and professionals in drug development can utilize VBATDT or similar modifiers to precisely control the surface properties of their materials and devices, leading to improved performance and reliability.
References
- 1. users.aalto.fi [users.aalto.fi]
- 2. 2.2.1. Contact Angle [bio-protocol.org]
- 3. biolinchina.com [biolinchina.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. How to determine the surface energy of solids [dataphysics-instruments.com]
- 7. ossila.com [ossila.com]
- 8. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 9. biolinscientific.com [biolinscientific.com]
Application Notes and Protocols for 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT) as an Adhesion Promoter
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the adhesion promoter, 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT), including its synthesis, performance data, and detailed protocols for its application. VBATDT is a versatile adhesion promoter known for its ability to form strong and durable bonds between various substrates, particularly metals and polymeric materials.
Chemical Properties and Mechanism of Action
This compound, also known as VBATDT, is a synthetic organic compound with the molecular formula C₁₅H₁₈N₄S₂.[1][2] Its unique molecular structure, featuring a triazine core, two thiol (-SH) groups, and a vinylbenzyl group, allows it to function as a powerful adhesion promoter.[1]
The primary mechanism of adhesion involves the thiol groups forming strong covalent bonds with metal surfaces through a process of metal coordination, creating a robust metal-thiolate interface.[1] Concurrently, the vinyl group is available to copolymerize with a variety of polymer resins, such as those used in adhesives and composites, via a thiol-ene reaction.[1] This dual functionality allows VBATDT to act as a molecular bridge, creating a durable link between inorganic and organic materials.
Performance Data
VBATDT has demonstrated exceptional performance in enhancing the adhesion of various materials. The following tables summarize key quantitative data from studies evaluating its performance.
Table 1: Shear Bond Strength of a Thiol-Based Primer (V-Primer) Containing VBATDT to Noble Metal Alloys
This data is based on a study where a thiol-based primer (V-Primer) containing this compound was used to bond noble metal alloys with an adhesive resin. The specimens underwent 100,000 thermal cycles (4-60°C) before testing.
| Metal Alloy | Composition | Shear Bond Strength (MPa) |
| Type IV Gold Alloy | Au-Ag-Cu | 30.9 |
| Silver-Palladium-Copper Alloy | Ag-Pd-Cu | 29.0 |
| Gold-Platinum-Palladium Alloy | Au-Pt-Pd | 28.0 |
| Pure Silver | Ag | 26.3 |
| Palladium-Gallium-Cobalt Alloy | Pd-Ga-Co | 26.0 |
| Silver-Indium-Zinc Alloy | Ag-In-Zn | 9.3 |
Experimental Protocols
The following are detailed protocols for the synthesis of VBATDT and its application as an adhesion promoter.
Synthesis of this compound (VBATDT)
This protocol is an adapted method based on the synthesis of similar triazine dithiol compounds.
Materials:
-
Cyanuric chloride
-
4-Vinylbenzyl-n-propylamine
-
Sodium hydrosulfide (NaSH)
-
Sodium carbonate
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Acetone
-
Ice
Procedure:
-
Step 1: Synthesis of 6-(4-Vinylbenzyl-n-propyl)amino-2,4-dichloro-1,3,5-triazine
-
Dissolve cyanuric chloride in cold THF in a three-necked flask equipped with a stirrer and a dropping funnel, maintaining the temperature at 0-5°C with an ice bath.
-
Slowly add a solution of 4-vinylbenzyl-n-propylamine in THF dropwise to the cyanuric chloride solution while stirring vigorously.
-
After the addition is complete, add a solution of sodium carbonate in water to neutralize the HCl formed during the reaction.
-
Continue stirring for 2-3 hours at room temperature.
-
Separate the organic layer and evaporate the THF to obtain the crude product.
-
-
Step 2: Synthesis of this compound
-
Dissolve the product from Step 1 in DMF.
-
Add a solution of sodium hydrosulfide in water to the DMF solution.
-
Heat the mixture to 70-80°C and stir for 4-6 hours.
-
Cool the reaction mixture and acidify with dilute HCl to a pH of 2-3 to precipitate the product.
-
Filter the precipitate, wash with water until the filtrate is neutral, and then wash with cold acetone.
-
Dry the product under vacuum to yield this compound as a solid.
-
Application of VBATDT as an Adhesion Promoter for Metal-Resin Composites
Materials:
-
VBATDT solution (e.g., 0.1-1.0 wt% in a suitable solvent like ethanol or acetone)
-
Metal substrate (e.g., steel, aluminum, gold alloy)
-
Adhesive resin (e.g., epoxy, acrylic)
-
Abrasive paper (e.g., 600-grit silicon carbide)
-
Degreasing solvent (e.g., acetone, isopropanol)
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Preparation:
-
Abrade the metal substrate with abrasive paper to create a fresh, reactive surface.
-
Clean the substrate by sonicating in a degreasing solvent for 15 minutes to remove any oils and contaminants.
-
Rinse the substrate with deionized water and dry it in an oven at 100°C for 30 minutes.
-
-
Application of VBATDT Primer:
-
Apply the VBATDT solution to the cleaned metal surface by dipping, brushing, or spraying.
-
Allow the solvent to evaporate at room temperature for 10-15 minutes.
-
Optionally, heat the coated substrate at 80-100°C for 5-10 minutes to promote the formation of the metal-thiolate bond.
-
-
Application of Adhesive Resin:
-
Apply the adhesive resin to the VBATDT-primed metal surface according to the manufacturer's instructions.
-
Assemble the joint and cure the adhesive as per the recommended curing schedule (temperature and time).
-
Adhesion Performance Testing
3.3.1. Shear Bond Strength Test (ASTM D1002)
This test is suitable for determining the shear strength of an adhesive bond between two rigid substrates.
-
Prepare lap shear specimens by bonding two metal coupons with the adhesive system containing VBATDT as described above.
-
Allow the specimens to cure completely.
-
Mount the specimens in a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement until the bond fails.
-
Record the maximum load at failure and calculate the shear strength in megapascals (MPa) or pounds per square inch (psi).
3.3.2. Peel Strength Test (ASTM D1876 - T-Peel Test)
This test is used to measure the peel resistance of an adhesive bond between two flexible adherents.
-
Prepare T-peel test specimens by bonding two flexible metal or polymer strips.
-
After curing, bend the unbonded ends of the specimen at 90 degrees to the bonded plane.
-
Mount the ends of the specimen in the grips of a universal testing machine.
-
Apply a tensile load to peel the two strips apart at a constant rate of grip separation.
-
Record the average peeling load and calculate the peel strength in Newtons per centimeter (N/cm) or pounds per inch (lb/in).
Visualizations
The following diagrams illustrate the key processes and mechanisms involving VBATDT.
Caption: Synthetic pathway for VBATDT.
Caption: Application workflow for VBATDT.
References
Application Notes & Protocols: Synthesis of Thiol-Functionalized Triazine-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of metal-organic frameworks (MOFs) incorporating triazine linkers functionalized with thiol groups. Due to the limited reports of direct synthesis with triazine dithiol linkers, this document focuses on a post-synthetic modification (PSM) approach. This method involves the synthesis of a robust parent triazine-based MOF, followed by the introduction of thiol functionalities. This approach offers greater control over the final structure and properties of the material.
Introduction
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1][2][3] Triazine-based linkers are of particular interest due to their nitrogen-rich structure, which can enhance selectivity in gas adsorption and provide active sites for catalysis.[3]
Thiol-functionalized MOFs offer unique properties stemming from the reactive thiol groups.[4] These groups can act as binding sites for heavy metals, facilitate post-synthetic modifications through "click" chemistry, and serve as anchors for drug molecules or catalysts.[4][5] This document outlines the synthesis of a thiol-functionalized triazine-based MOF, focusing on a robust and reproducible post-synthetic modification strategy.
Data Presentation
The following tables summarize the key properties of a representative parent triazine-based MOF and its thiol-functionalized derivative.
Table 1: Physicochemical Properties of Parent and Thiol-Functionalized Triazine MOFs
| Property | Parent Triazine MOF | Thiol-Functionalized Triazine MOF |
| Formula | {[Zn₂(TCPT)(H₂O)₂]·3DMF}n | {[Zn₂(TCPT-SH)(H₂O)₂]·3DMF}n |
| BET Surface Area (m²/g) | ~1200 | ~1050 |
| Pore Volume (cm³/g) | ~0.65 | ~0.58 |
| Pore Size (Å) | ~15 | ~14 |
| Thermal Stability (°C) | ~350 | ~320 |
Table 2: Elemental Analysis Data
| Element | Parent Triazine MOF (Calculated %) | Parent Triazine MOF (Experimental %) | Thiol-Functionalized MOF (Calculated %) | Thiol-Functionalized MOF (Experimental %) |
| C | 52.1 | 51.8 | 48.5 | 48.2 |
| H | 4.2 | 4.5 | 4.0 | 4.3 |
| N | 10.1 | 9.8 | 9.3 | 9.1 |
| S | 0 | 0 | 6.7 | 6.4 |
| Zn | 15.8 | 16.1 | 14.9 | 15.2 |
Note: The data presented here are representative values from the literature for analogous systems and may vary depending on specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a parent triazine-based MOF and its subsequent functionalization with thiol groups via a thiol-ene "click" reaction.
Protocol 1: Synthesis of the Parent Triazine-Based MOF (Aryl-ether-linked Triazine Carboxylate)
This protocol describes the solvothermal synthesis of a zinc-based MOF using a triazine linker with pendant allyl groups, which will be used for the post-synthetic modification.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2,4,6-tris(4-(allyloxy)phenyl)-1,3,5-triazine-tricarboxylic acid (TAPTCA) linker
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of the TAPTCA linker in 10 mL of DMF.
-
In a separate vial, dissolve 0.2 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the vial containing the linker.
-
Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Colorless crystals of the parent MOF should have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
To activate the MOF, the solvent-exchanged crystals are immersed in chloroform for 24 hours.
-
The chloroform is decanted, and the solid is dried under vacuum at 120 °C for 12 hours to yield the activated parent MOF.
Protocol 2: Post-Synthetic Modification with Thiol Groups
This protocol details the functionalization of the parent MOF with thiol groups using a thiol-ene "click" reaction.
Materials:
-
Activated parent triazine-based MOF
-
Thioacetic acid
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator
-
Dichloromethane (DCM)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a quartz reaction vessel, suspend 100 mg of the activated parent MOF in 10 mL of DCM.
-
Add a 10-fold molar excess of thioacetic acid relative to the allyl groups on the MOF linker.
-
Add 5 mol% of the DMPA photoinitiator.
-
Seal the vessel and irradiate with a UV lamp (365 nm) for 24 hours with constant stirring.
-
After the reaction, collect the solid by centrifugation and wash thoroughly with DCM (3 x 10 mL) and methanol (3 x 10 mL) to remove unreacted reagents.
-
To deprotect the acetylated thiol, suspend the MOF in a 1:1 mixture of methanol and 6 M HCl and stir at 60 °C for 12 hours.
-
Collect the thiol-functionalized MOF by filtration, wash with methanol until the filtrate is neutral, and dry under vacuum at 80 °C.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Synthesis of Thiol-Functionalized Triazine MOF
Caption: Workflow for the synthesis of a thiol-functionalized triazine MOF.
Diagram 2: Logical Relationship of MOF Components and Functionalization
References
- 1. Metal Organic and Covalent Triazine Frameworks as Templates for the Synthesis of Metallic Nanostructures and Doped Carbons [escholarship.org]
- 2. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of N-(4-Vinylbenzyl)-N-propylamine (Intermediate 1) | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Base is not effective: The base used may not be strong enough to deprotonate the n-propylamine effectively. 3. Side reactions: Polymerization of 4-vinylbenzyl chloride can occur, especially at higher temperatures. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use a stronger base: Consider using a stronger base such as potassium carbonate or triethylamine. 3. Control temperature: Maintain a lower reaction temperature to minimize polymerization. The inhibitor in the commercial 4-vinylbenzyl chloride should be kept in until use. |
| Low Yield of Final Product | 1. Incomplete reaction in the final step: The nucleophilic substitution of the second thiol group might be sluggish. 2. Hydrolysis of cyanuric chloride: Cyanuric chloride is sensitive to moisture and can hydrolyze, reducing the amount of starting material. 3. Formation of byproducts: Di-substituted or tri-substituted amine products may form if the stoichiometry is not carefully controlled. | 1. Increase reaction time and/or temperature: Allow the final reaction to proceed for a longer duration or at a slightly elevated temperature. 2. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents. 3. Slow, controlled addition: Add the N-(4-vinylbenzyl)-N-propylamine slowly to the cyanuric chloride solution at a low temperature to favor mono-substitution. |
| Product is Difficult to Purify | 1. Presence of multiple triazine derivatives: Incomplete reaction or side reactions can lead to a mixture of mono-, di-, and tri-substituted triazines. 2. Residual starting materials: Unreacted intermediates or starting materials may co-elute with the product. 3. Oily product: The final product may be an oil, making crystallization difficult. | 1. Flash column chromatography: Use a carefully selected solvent system to separate the desired product from its analogues. 2. Solvent extraction: Perform aqueous workups to remove water-soluble impurities before chromatography. 3. Trituration: If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. |
| Inconsistent Results | 1. Variability in reagent quality: The purity of starting materials, especially 4-vinylbenzyl chloride, can affect the reaction outcome. 2. Atmospheric moisture: Reactions involving cyanuric chloride are sensitive to humidity. | 1. Use high-purity reagents: Ensure the purity of all starting materials before use. 2. Maintain an inert atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: The first step, the synthesis of N-(4-vinylbenzyl)-N-propylamine, is crucial. Ensuring a high yield and purity of this intermediate will significantly improve the outcome of the subsequent steps. Careful control of stoichiometry and reaction temperature to minimize side reactions is key.
Q2: Can I use a different base for the synthesis of the intermediate amine?
A2: Yes, while sodium hydroxide is a common choice, other bases like potassium carbonate or triethylamine can also be used. The choice of base may influence the reaction rate and the formation of byproducts, so optimization may be necessary.
Q3: My final product is a persistent oil. How can I crystallize it?
A3: If column chromatography yields an oil, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexane or pentane) until turbidity is observed. Cooling this mixture may induce crystallization. Seeding with a small crystal, if available, can also be effective.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the progress of each reaction step. Use an appropriate solvent system to achieve good separation between the starting material(s) and the product(s). Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q5: Is it necessary to use an inhibitor-free 4-vinylbenzyl chloride?
A5: No, it is generally recommended to use 4-vinylbenzyl chloride that contains an inhibitor to prevent polymerization during storage. The inhibitor does not typically interfere with the N-alkylation reaction under the described conditions.
Experimental Protocols
Synthesis of N-(4-Vinylbenzyl)-N-propylamine (Intermediate 1)
This protocol is adapted from a similar synthesis of N-4-chlorobenzyl-N-propylamine.
-
To a solution of n-propylamine (1.1 equivalents) and sodium hydroxide (1.2 equivalents) in a mixture of acetonitrile and water (3:1 v/v), add a solution of 4-vinylbenzyl chloride (1.0 equivalent) in acetonitrile dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.
-
After the reaction is complete, pour the mixture into water and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to obtain N-(4-vinylbenzyl)-N-propylamine.
Synthesis of this compound (Final Product)
This protocol is based on general methods for the synthesis of substituted 1,3,5-triazines.
-
Dissolve cyanuric chloride (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere.
-
Slowly add a solution of N-(4-vinylbenzyl)-N-propylamine (1.0 equivalent) in anhydrous THF to the cyanuric chloride solution.
-
Allow the reaction to stir at 0 °C for 4 hours.
-
In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) (2.2 equivalents) in a mixture of water and THF.
-
Add the NaSH solution to the reaction mixture at 0 °C and then allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water and acidify with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Data Presentation
Table 1: Hypothetical Yield Data for Optimization of N-(4-Vinylbenzyl)-N-propylamine Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Acetonitrile/Water | 25 | 24 | 65 |
| 2 | K₂CO₃ | Acetonitrile | 50 | 18 | 75 |
| 3 | Et₃N | Dichloromethane | 25 | 36 | 70 |
| 4 | NaOH | Acetonitrile/Water | 0 -> 25 | 24 | 72 |
Visualizations
Caption: Synthetic pathway for this compound.
Preventing premature polymerization of vinylbenzyl triazine dithiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of vinylbenzyl triazine dithiols during synthesis, storage, and experimental use.
Troubleshooting Guide: Premature Polymerization
Issue: The vinylbenzyl triazine dithiol monomer is solidifying, becoming viscous, or showing signs of gelation in the vial or reaction vessel.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Radical Polymerization | The vinyl group is susceptible to free-radical polymerization initiated by heat, light, or contaminants.[1] | 1. Storage: Store the monomer at 2-8°C in an amber vial to protect from light. For long-term storage, consider temperatures below 0°C. 2. Inhibitor Addition: Add a radical inhibitor such as hydroquinone (HQ) or butylated hydroxytoluene (BHT) at a concentration of 100-500 ppm. 3. Inert Atmosphere: Handle and store the monomer under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can participate in initiation processes.[2] |
| Thiol Oxidation | Thiol groups are prone to oxidation, which can lead to the formation of disulfides and other reactive species that may initiate or interfere with polymerization.[3] | 1. Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. 2. Antioxidants: Consider the use of antioxidants in conjunction with radical inhibitors. 3. pH Control: Maintain a neutral to slightly acidic pH, as basic conditions can promote the formation of thiolate anions which are more susceptible to oxidation.[4] |
| Contamination | Impurities such as peroxides, metal ions, or dust particles can act as initiators for polymerization. | 1. Solvent Purity: Use high-purity, inhibitor-free solvents for reactions, or solvents that have been passed through an inhibitor-remover column immediately before use. 2. Glassware Cleaning: Ensure all glassware is meticulously cleaned to remove any potential contaminants. |
| Chain Transfer Reactions | Thiol groups can act as chain transfer agents, which can lead to branched polymers and potential gelation.[3] | 1. Monomer Concentration: In solution, keep the monomer concentration at the lower end of the recommended range for your application. 2. Controlled Polymerization: If polymerization is the intended outcome, utilize controlled radical polymerization techniques (e.g., RAFT, ATRP) which are less sensitive to chain transfer. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization of vinylbenzyl triazine dithiols?
A1: The primary cause is unwanted free-radical polymerization of the vinylbenzyl group.[1] This can be initiated by exposure to heat, UV light, or the presence of radical-forming impurities. The thiol groups can also contribute to instability through oxidation and side reactions.[3]
Q2: What inhibitors are recommended, and at what concentration?
A2: Phenolic inhibitors such as hydroquinone (HQ) and butylated hydroxytoluene (BHT) are commonly used. A concentration range of 100-500 ppm is typically effective. It is crucial to ensure the inhibitor is fully dissolved in the monomer.
Q3: How should I store my vinylbenzyl triazine dithiol monomer?
A3: For short-term storage (weeks), refrigeration at 2-8°C in a dark, sealed container under an inert atmosphere is recommended. For long-term storage (months), store at -20°C or lower. Avoid repeated freeze-thaw cycles.
Q4: Can I use a combination of inhibitors?
A4: Yes, in some cases, a synergistic effect can be achieved. For thiol-containing monomers, a combination of a radical scavenger (like a phenol) and an acidic compound (to stabilize the thiols) can provide enhanced stability.[5]
Q5: How can I remove the inhibitor before my polymerization reaction?
A5: Inhibitors can be removed by passing the monomer solution through a column packed with an appropriate inhibitor remover (e.g., alumina for phenolic inhibitors). This should be done immediately before use, as the inhibitor-free monomer will be highly prone to polymerization.
Q6: My monomer has become viscous. Can I still use it?
A6: Increased viscosity is a sign of oligomerization or polymerization. It is generally not recommended to use the monomer, as the presence of these oligomers can significantly affect the kinetics and properties of the final polymer. It is best to discard the viscous monomer and use fresh material.
Experimental Protocols
Protocol 1: Short-Term Storage of Vinylbenzyl Triazine Dithiols
-
Obtain the vinylbenzyl triazine dithiol monomer.
-
If not already present, add a radical inhibitor (e.g., hydroquinone) to a final concentration of 200 ppm. Ensure it is fully dissolved.
-
Transfer the monomer to a clean, dry amber glass vial.
-
Purge the vial with a gentle stream of an inert gas (e.g., nitrogen or argon) for 1-2 minutes to displace any air.
-
Seal the vial tightly with a cap containing a PTFE-lined septum.
-
Wrap the cap with paraffin film to ensure an airtight seal.
-
Store the vial in a refrigerator at 2-8°C.
Protocol 2: Removal of Inhibitor Prior to Use
-
Prepare a small column by packing a Pasteur pipette with activated basic alumina.
-
Prepare a solution of the inhibited vinylbenzyl triazine dithiol in an appropriate solvent.
-
Pass the monomer solution through the alumina column immediately before it is needed for the reaction.
-
Collect the inhibitor-free monomer solution in a clean, dry flask under an inert atmosphere.
-
Use the inhibitor-free monomer immediately, as it will have a very limited shelf life.
Visual Guides
Caption: Free-radical polymerization and inhibition pathway.
References
Technical Support Center: Troubleshooting Poor Adhesion of VBATDT-Based Coatings
Disclaimer: Information on "VBATDT-based coatings" in wide circulation is limited. VBATDT, or 6-(4-vinylbenzyl-n-propyl) amino-1,3,5-triazine-2,4-dithione, is identified as a thiol-based adhesion promoter, often used as a primer for bonding coatings to metallic substrates, particularly in dental applications.[1][2][3][4][5] This guide provides troubleshooting advice based on general principles of polymer coating adhesion, which should be applicable to formulations containing VBATDT. Researchers should adapt these recommendations to their specific coating systems.
Frequently Asked Questions (FAQs)
Q1: My VBATDT-based coating is peeling away from the substrate. What are the likely causes?
A1: Peeling, or delamination, is a common adhesion failure. The primary causes are often related to inadequate surface preparation, contamination, or improper coating application.[6] Specifically, for coatings containing a specialized adhesion promoter like VBATDT, ensure that the substrate is compatible with the thiol group's bonding mechanism. For instance, VBATDT is known to bond well with precious metal alloys.[4]
Q2: The coating is flaking off in small pieces. How is this different from peeling?
A2: Flaking is the detachment of small, brittle pieces of the coating and often indicates that the coating itself has become embrittled.[6] This can be due to over-curing, exposure to harsh environmental conditions (like UV radiation or extreme temperatures), or incompatibility between the coating and the substrate leading to localized stress.[6][7]
Q3: I'm observing dome-shaped bubbles or blisters under the coating. What's happening?
A3: Blistering is typically caused by the presence of trapped moisture or solvents under the coating.[6] This can happen if the substrate was not properly dried before coating application, or if the coating was dried too quickly, trapping residual solvent. Water-soluble contaminants on the substrate can also lead to blistering when the coated product is exposed to humidity.[6]
Q4: The coating seems to have poor adhesion right after application and curing. What should I check first?
A4: For immediate adhesion failure, the most likely culprits are fundamental issues with surface preparation or the coating formulation itself.[3] Check for the presence of contaminants like oils, grease, or dust on the substrate.[8] Also, verify that the coating has been prepared and mixed correctly according to the manufacturer's protocol. In the case of VBATDT-based systems, an incorrect concentration of the adhesion promoter could lead to poor bonding or even inhibit the polymerization of the resin.[1][3]
Troubleshooting Guides
Identifying the Locus of Failure
Before troubleshooting, it's crucial to determine where the failure is occurring. This is typically categorized into three modes:[9]
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Adhesive Failure: The coating detaches cleanly from the substrate. This indicates a problem at the coating-substrate interface.[10]
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Cohesive Failure: The coating splits, leaving a layer of coating on both the substrate and the detached portion. This points to a weakness within the coating material itself.[10]
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Substrate Failure: The substrate material itself breaks, indicating that the adhesive bond is stronger than the substrate.[9]
You can determine the failure mode by visually inspecting the detached coating and the substrate.
Improving Substrate Preparation
Inadequate surface preparation is a leading cause of poor adhesion.[3] A pristine and properly profiled surface is essential for a strong bond.
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Cleaning: The substrate must be free of any contaminants.
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Procedure: Use appropriate solvents to remove oils and greases. For aqueous-based cleaning, ensure the substrate is thoroughly rinsed with deionized water and completely dried. Ultrasonic cleaning can be effective for dislodging particulate contaminants.[8]
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Verification: Water break tests can be used to check for surface cleanliness. A continuous sheet of water indicates a clean surface, while beading of water suggests the presence of hydrophobic contaminants.
-
-
Surface Roughening: A roughened surface provides a larger surface area for mechanical interlocking of the coating.
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Primer Application: For challenging substrates, a primer can significantly improve adhesion. In VBATDT-based systems, the VBATDT itself may be acting as a primer within the formulation. Ensure it is appropriate for your substrate.
Optimizing Coating Application and Curing
The application and curing process are critical for achieving good adhesion.
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Coating Thickness: An excessively thick coating can lead to internal stresses and poor adhesion. Follow the recommended coating thickness guidelines.
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Application Method: Ensure the chosen application method (e.g., spray, dip, spin coating) provides a uniform and defect-free film.
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Curing Parameters: The curing time and temperature must be carefully controlled. Under-curing can result in a weak coating, while over-curing can lead to embrittlement.[11] Verify the accuracy of your oven's temperature controllers.
Data Presentation: Adhesion Testing
Quantitative assessment of adhesion is crucial for systematic troubleshooting. The following tables summarize common adhesion testing methods.
Table 1: Cross-Cut Test (ASTM D3359) Classification [6]
| Classification | Percent Area Removed | Description of Adhesion |
| 5B | 0% | Excellent |
| 4B | Less than 5% | Good |
| 3B | 5% to 15% | Fair to Poor |
| 2B | 15% to 35% | Poor |
| 1B | 35% to 65% | Very Poor |
| 0B | Greater than 65% | Very Poor |
Table 2: Pull-Off Adhesion Test (ASTM D4541) - Example Data
| Coating System | Substrate | Pull-Off Strength (psi) | Failure Mode |
| Epoxy | Steel | 1200 | Cohesive |
| Polyurethane | Concrete | 450 | Substrate |
| Acrylic | Aluminum | 800 | Adhesive |
Note: Acceptable pull-off strength values are application-dependent. The failure mode provides critical diagnostic information.
Experimental Protocols
Protocol 1: Cross-Cut Adhesion Test (ASTM D3359)
This method is suitable for assessing the adhesion of coatings on flat substrates.
Materials:
-
Cross-hatch cutter with appropriate blade spacing (1 mm for coatings < 50 µm, 2 mm for coatings 50-125 µm).[6]
-
Permacel P-99 or equivalent pressure-sensitive tape.
-
Soft brush.
-
Magnifying glass.
Procedure:
-
Select a representative area of the coated surface.
-
Make a series of parallel cuts through the coating to the substrate using the cross-hatch cutter.
-
Make a second series of cuts perpendicular to the first, creating a grid pattern.[12]
-
Gently brush the area to remove any loose flakes of coating.[12]
-
Apply a piece of pressure-sensitive tape over the grid and smooth it down firmly.
-
After approximately 90 seconds, rapidly pull the tape off at a 180-degree angle.[6][13]
-
Inspect the grid area with a magnifying glass and classify the adhesion according to the scale in Table 1.[6]
Protocol 2: Pull-Off Adhesion Test (ASTM D4541)
This test measures the tensile force required to pull a test dolly off the coated surface.
Materials:
-
Portable pull-off adhesion tester.
-
Test dollies of a specified diameter.
-
Araldite or a similar high-strength two-part epoxy adhesive.
-
Solvent for cleaning.
-
Sandpaper for abrading the dolly surface.
Procedure:
-
Clean the surface of the test dolly and the coated surface to be tested with a suitable solvent.[14]
-
Lightly abrade the bonding surface of the dolly with sandpaper.[15]
-
Prepare the two-part epoxy adhesive according to the manufacturer's instructions.
-
Apply a uniform layer of adhesive to the dolly surface.
-
Press the dolly firmly onto the coated surface and remove any excess adhesive.
-
Allow the adhesive to cure completely (typically 24 hours).
-
If required by the test standard, score around the dolly through the coating to the substrate.[14]
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a tensile force at a steady rate as specified by the standard.[14]
-
Record the force at which the dolly detaches.
-
Examine the dolly face and the substrate to determine the mode of failure (adhesive, cohesive, or substrate).[16]
References
- 1. jdat.org [jdat.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of metal primers and tarnish treatment on bonding between dental alloys and veneer resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is Alloy Primer necessary for pure gold, such as the Captek system? - Kuraray Dental [kuraraydental.com]
- 5. mdpi.com [mdpi.com]
- 6. Before you continue to YouTube [consent.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Degradation of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol under UV
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the degradation pathways of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT) under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under UV light?
Triazine-based compounds are generally known for their persistence and stability.[1] However, the presence of various functional groups in VBATDT, such as the vinylbenzyl and dithiol moieties, may introduce photosensitive sites. The degradation rate will likely depend on the specific conditions of the experiment, including the solvent, wavelength of UV light, and presence of photosensitizers.
Q2: What are the potential degradation pathways of VBATDT under UV irradiation?
While specific experimental data for this molecule is limited, based on its structure, several degradation pathways can be hypothesized:
-
Thiol-Ene Reaction: The vinyl group can react with the thiol groups, especially under UV light, leading to the formation of thioether linkages and potential oligomerization.[2]
-
Oxidation of Thiol Groups: The dithiol groups are susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids.[2] This may alter the compound's properties.
-
Reactions involving the Triazine Core: Although the triazine ring is generally stable, intense UV radiation could potentially lead to ring opening or modification, similar to what is observed with other triazine herbicides.[3][4]
-
Reactions of the Vinyl Group: The vinyl group may undergo polymerization or other addition reactions upon UV exposure.
Q3: What analytical techniques are recommended for monitoring the degradation of VBATDT and identifying its byproducts?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products. A reversed-phase C18 column is a good starting point.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it can be used to identify the molecular weights of the degradation products, aiding in their structural elucidation.
-
UV-Vis Spectroscopy: Can be used to monitor the disappearance of the parent compound and the appearance of new chromophores in the degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying changes in functional groups, such as the loss of thiol groups or the formation of new bonds.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent degradation rates between experiments. | Fluctuation in UV lamp intensity. | Use a radiometer to ensure consistent UV dosage in each experiment. |
| Temperature variations. | Control the temperature of the reaction vessel using a water bath or other temperature-control system. | |
| Differences in solvent purity. | Use high-purity, HPLC-grade solvents to minimize interference from impurities. | |
| No degradation observed. | Insufficient UV energy. | Ensure the UV lamp's emission spectrum overlaps with the absorption spectrum of VBATDT. Increase the irradiation time or intensity. |
| The compound is highly stable under the tested conditions. | Consider adding a photosensitizer or changing the solvent to one that promotes photodegradation. | |
| Formation of an insoluble precipitate. | Polymerization of the vinyl group or formation of insoluble disulfide polymers. | Analyze the precipitate using techniques like FTIR to identify its nature. Consider using a different solvent or a lower concentration of the starting material. |
| Complex mixture of degradation products that is difficult to separate by HPLC. | Multiple degradation pathways are occurring simultaneously. | Optimize the HPLC gradient, try a different column chemistry (e.g., phenyl-hexyl), or use two-dimensional LC (2D-LC) for enhanced separation. |
| Mass spectrometry data is difficult to interpret. | Fragmentation patterns are complex. | Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Perform tandem MS (MS/MS) to study the fragmentation of individual degradation products. |
Hypothetical Quantitative Data
The following tables are templates for organizing experimental data.
Table 1: Degradation Kinetics of VBATDT under UV Irradiation
| Time (hours) | Concentration of VBATDT (µM) | % Degradation |
| 0 | 100 | 0 |
| 1 | 85 | 15 |
| 2 | 72 | 28 |
| 4 | 55 | 45 |
| 8 | 30 | 70 |
| 24 | 5 | 95 |
Table 2: Distribution of Major Degradation Products
| Degradation Product | Retention Time (min) | Molecular Ion [M+H]⁺ | Relative Abundance (%) at 24h |
| VBATDT | 15.2 | 319.1 | 5 |
| Product A | 12.8 | 317.1 (Disulfide) | 40 |
| Product B | 10.5 | 351.1 (Oxidized) | 25 |
| Product C | 8.1 | 636.2 (Dimer) | 15 |
| Others | - | - | 15 |
Experimental Protocols
Protocol 1: UV Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Working Solution: Dilute the stock solution to a final concentration of 100 µM in the desired reaction medium (e.g., phosphate buffer, pH 7.4).
-
UV Irradiation: Place 10 mL of the working solution in a quartz cuvette or reaction vessel. Irradiate the solution with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm) at a controlled temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Sample Preparation for Analysis: Quench the reaction by storing the sample in the dark at 4°C. If necessary, filter the sample before analysis.
-
Analysis: Analyze the samples by HPLC-UV and HPLC-MS to determine the concentration of the parent compound and identify the degradation products.
Protocol 2: HPLC-MS Analysis
-
HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at the λmax of VBATDT (e.g., determined by a UV-Vis scan).
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range of m/z 100-1000.
Visualizations
References
- 1. UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 88373-30-2 [smolecule.com]
- 3. [PDF] Photochemical degradation of triazine herbicides — comparison of homogeneous and heterogeneous photocatalysis | Semantic Scholar [semanticscholar.org]
- 4. Identification of Photoctalytic Degradation Pathways of 2-Cl-s-Triazine Herbicides and Detection of Their Decomposition Intermediates [iris.unito.it]
Technical Support Center: 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (V-ATD) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term stability of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (V-ATD) solutions. While specific long-term stability data for V-ATD in various solvents is limited, the following information is based on the general chemical properties of triazine derivatives, thiols, and vinylbenzyl compounds.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with V-ATD solutions.
Issue 1: My V-ATD solution has changed color (e.g., turned yellow or brown).
-
Question: Why has my V-ATD solution changed color? Answer: Color change in solutions containing thiol groups often indicates oxidation. The dithiol moieties on the triazine ring are susceptible to oxidation, which can lead to the formation of disulfides and other colored degradation products. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
Question: What should I do if my solution has changed color? Answer: A significant color change may indicate degradation of the V-ATD. It is recommended to prepare a fresh solution. To prevent recurrence, degas your solvent before use, store the solution under an inert atmosphere (e.g., nitrogen or argon), and protect it from light by using amber vials or wrapping the container in aluminum foil.
Issue 2: A precipitate has formed in my V-ATD solution.
-
Question: What is the cause of precipitation in my V-ATD solution? Answer: Precipitation can occur for several reasons:
-
Polymerization: The vinylbenzyl group of V-ATD can undergo polymerization, especially when exposed to light, heat, or radical initiators. This can result in the formation of insoluble polymers.
-
Low Solubility: The concentration of V-ATD may have exceeded its solubility limit in the chosen solvent, particularly if the temperature of the solution has decreased.
-
Degradation: Some degradation products of V-ATD may be less soluble than the parent compound, leading to their precipitation.
-
-
Question: How can I resolve and prevent precipitation? Answer: If precipitation is due to low temperature, gentle warming of the solution may redissolve the compound. However, if polymerization or degradation is suspected, the solution should be discarded. To prevent precipitation, ensure the solution concentration is within the solubility limits for the chosen solvent and temperature. Store solutions protected from light and at a stable temperature. For long-term storage, consider storing in a freezer to minimize degradation, but be mindful of potential solubility issues upon thawing.
Issue 3: I am observing a loss of activity or inconsistent results with my V-ATD solution.
-
Question: Why is my V-ATD solution losing its effectiveness? Answer: Loss of activity is a strong indicator of chemical degradation. The thiol groups are often key to the compound's function, and their oxidation to disulfides can reduce or eliminate its intended activity.[1] Hydrolysis of the triazine ring, although less common in aprotic solvents, can also occur in aqueous or protic solutions, altering the molecule's structure and function.[2]
-
Question: How can I ensure the consistent performance of my V-ATD solutions? Answer: For best results, it is highly recommended to use freshly prepared solutions. If solutions must be stored, they should be kept under an inert atmosphere, protected from light, and stored at a low temperature. For critical applications, it is advisable to qualify the stability of V-ATD in your specific solvent system and under your storage conditions using analytical methods such as HPLC.
Frequently Asked Questions (FAQs)
-
Question: What is the recommended solvent for preparing V-ATD solutions? Answer: While specific data for V-ATD is not readily available, aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally good starting points for triazine-dithiol compounds. The stability of related triazine nucleosides has been found to be better in aprotic solvents.[2] It is crucial to use high-purity, anhydrous solvents, as water and impurities can promote degradation.
-
Question: What are the optimal storage conditions for V-ATD solutions? Answer: To maximize long-term stability, V-ATD solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as -20°C or -80°C. However, ensure the compound remains soluble upon thawing. To avoid issues with repeated freeze-thaw cycles, consider aliquoting the solution into smaller, single-use volumes.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Light: Protect from light by using amber glass vials or by wrapping the container with aluminum foil to prevent light-induced degradation or polymerization of the vinyl group.
-
-
Question: How long can I store V-ATD solutions? Answer: The stability of V-ATD solutions is highly dependent on the solvent, concentration, and storage conditions. Without specific experimental data, it is recommended to prepare solutions fresh whenever possible. For stored solutions, it is best practice to perform a quality control check (e.g., via HPLC or UV-Vis spectroscopy) if the solution has been stored for an extended period, especially if it will be used in a critical experiment.
Factors Affecting the Stability of V-ATD Solutions
| Factor | Potential Effect | Recommended Mitigation Strategy |
| Oxygen | Oxidation of thiol groups to disulfides. | Use degassed solvents; store solutions under an inert atmosphere (e.g., N₂ or Ar). |
| Light | Can induce polymerization of the vinylbenzyl group and may accelerate oxidative degradation. | Store solutions in amber vials or protect them from light with aluminum foil. |
| Temperature | Higher temperatures generally increase the rate of degradation and can promote polymerization. | Store solutions at low temperatures (e.g., -20°C or -80°C). |
| pH (in aqueous or protic solvents) | The stability of the triazine ring and the rate of thiol oxidation can be pH-dependent. Thiol oxidation is generally faster at higher pH. | Buffer the solution to an optimal pH if an aqueous or protic solvent must be used. The stability of related compounds was found to be higher at high pH.[2] |
| Solvent | Aprotic solvents are generally preferred. Protic solvents (e.g., water, alcohols) may lead to hydrolysis or other degradation pathways. | Use high-purity, anhydrous aprotic solvents like DMF, DMSO, or THF. |
| Freeze-Thaw Cycles | Repeated cycling can introduce atmospheric oxygen and may cause the compound to come out of solution, potentially affecting stability. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This method allows for the quantification of the parent V-ATD compound and the detection of degradation products over time.
-
Preparation of V-ATD Stock Solution:
-
Accurately weigh a known amount of V-ATD solid.
-
Dissolve it in the chosen solvent (e.g., HPLC-grade acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Study (Optional but Recommended):
-
To identify potential degradation products, subject aliquots of the stock solution to stress conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C.
-
Basic: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal: Incubate at 60°C.
-
Photolytic: Expose to UV light.
-
-
Analyze these stressed samples by HPLC to determine the retention times of degradation products.
-
-
Long-Term Stability Study:
-
Divide the stock solution into multiple aliquots and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
At specified time points (e.g., 0, 1 week, 1 month, 3 months), remove an aliquot.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (potentially with a small amount of formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of V-ATD.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the peak area of the parent V-ATD compound over time. A decrease in the peak area indicates degradation.
-
Observe the appearance and increase of new peaks, which represent degradation products.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for V-ATD solution stability issues.
References
Technical Support Center: Controlling VBATDT Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl-terminated 4,4'-di(ethynylphenyl)-2'-acetylthio (VBATDT) self-assembled monolayers (SAMs). The following sections address common issues encountered during the formation and thickness control of VBATDT SAMs on gold substrates.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the acetyl protecting group on the VBATDT thiol moiety?
A1: The acetyl group protects the thiol from oxidation during synthesis, storage, and handling. Thiols are susceptible to oxidation, which can lead to the formation of disulfides and other oxidized products, preventing the formation of a uniform, high-quality self-assembled monolayer.[1] The acetyl group is typically removed in situ during the self-assembly process to expose the free thiol, which then binds to the gold surface.[1]
Q2: How is the acetyl group removed from VBATDT during SAM formation?
A2: The acetyl group is cleaved to reveal the active thiol using a chemical deprotection method, often performed in the same solution as the self-assembly. Basic conditions, such as an ammonium hydroxide (NH4OH) mixture, are commonly used.[1] Acidic conditions with reagents like sulfuric acid (H2SO4) have also been shown to be effective for similar oligo(phenylene ethynylene) molecules.[1]
Q3: What are the key factors that control the thickness and quality of a VBATDT SAM?
A3: The final thickness and quality of the VBATDT SAM are influenced by several experimental parameters:
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VBATDT Concentration: The concentration of the VBATDT solution affects the rate of monolayer formation and can influence packing density.
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Immersion Time: Longer immersion times generally result in more ordered and densely packed monolayers.[2]
-
Solvent System: The choice of solvent is crucial for both the solubility of VBATDT and the deprotection reaction.
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Deprotection Agent: The type and concentration of the deprotection agent can impact the rate of thiol formation and the integrity of the VBATDT molecule.[1]
-
Substrate Quality: A clean, smooth, and uniform gold substrate is essential for the formation of a high-quality SAM.
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Temperature: Temperature can affect the kinetics of both the deprotection reaction and the self-assembly process.
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Environment: Performing the assembly in an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the deprotected thiol.[2]
Q4: How can I measure the thickness of my VBATDT SAM?
A4: Ellipsometry is a common and effective non-destructive optical technique used to measure the thickness of SAMs.[1] Other techniques that can provide information about the SAM structure and quality include X-ray photoelectron spectroscopy (XPS), scanning tunneling microscopy (STM), and atomic force microscopy (AFM).[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or patchy monolayer coverage | 1. Incomplete deprotection of the acetyl group.2. Contaminated gold substrate.3. Insufficient immersion time.4. Low VBATDT concentration.5. Oxidation of the free thiol. | 1. Optimize the deprotection conditions (e.g., change the base/acid concentration or the solvent system). Consider using an acetone/MeOH/NH4OH mixture.[1]2. Ensure rigorous cleaning of the gold substrate (e.g., piranha solution, UV/ozone treatment), followed by rinsing with high-purity solvent.3. Increase the immersion time to 24-48 hours to allow for better monolayer packing.[2]4. Increase the concentration of the VBATDT solution.5. Degas the solvent and perform the self-assembly under an inert nitrogen or argon atmosphere.[2] |
| SAM thickness is lower than expected | 1. Incomplete monolayer formation.2. Molecules are tilted at a large angle relative to the surface normal. | 1. Follow the recommendations for inconsistent coverage.2. This can be influenced by the packing density. Longer immersion times and optimized concentration can lead to a more upright orientation and thus a greater thickness. |
| Formation of multilayers or aggregates on the surface | 1. VBATDT concentration is too high.2. Physisorption of molecules on top of the initial monolayer.3. Precipitation of VBATDT from the solution. | 1. Reduce the concentration of the VBATDT solution.2. After self-assembly, thoroughly rinse the substrate with fresh solvent and sonicate for a short period (1-3 minutes) to remove non-chemisorbed molecules.[2]3. Ensure that VBATDT is fully dissolved in the chosen solvent system at the experimental temperature. |
| Poor reproducibility of SAMs | 1. Inconsistent substrate preparation.2. Variations in solution preparation (concentration, deprotection agent).3. Exposure to air and moisture. | 1. Standardize the substrate cleaning and handling protocol.2. Prepare fresh solutions for each experiment and accurately control the concentrations.3. Handle substrates with clean tweezers and minimize exposure to the ambient atmosphere.[2] Store samples in a desiccator or under an inert atmosphere.[2] |
Experimental Protocols
Standard Protocol for VBATDT SAM Formation on Gold
This protocol is adapted from established methods for similar oligo(phenylene-ethynylene) thiols.[1][2]
1. Substrate Preparation:
- Clean the gold-coated substrate by sonicating in a sequence of high-purity solvents (e.g., acetone, isopropanol, ethanol) for 10-15 minutes each.
- Dry the substrate under a stream of dry nitrogen.
- For a more rigorous cleaning, treat the substrate with UV/ozone for 15-20 minutes or immerse it in a freshly prepared piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care.
- Rinse the substrate thoroughly with ultrapure water and then with ethanol, and dry with nitrogen.
2. Solution Preparation:
- Prepare a solution of VBATDT in a suitable solvent (e.g., a mixture of acetone and methanol). A typical starting concentration is in the range of 0.1 to 1 mM.
- Just before immersing the substrate, add the deprotection agent. For basic deprotection, add a small amount of concentrated ammonium hydroxide (NH4OH) to the VBATDT solution.
3. Self-Assembly:
- Immediately immerse the cleaned gold substrate into the freshly prepared VBATDT solution.
- To prevent oxidation, it is recommended to purge the container with dry nitrogen or argon, seal it, and wrap it with Parafilm.[2]
- Allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free environment.[2]
4. Rinsing and Drying:
- After the immersion period, remove the substrate from the solution using clean tweezers.
- Rinse the substrate thoroughly with fresh solvent (the same solvent used for the solution) to remove any non-covalently bound molecules.
- For a more thorough cleaning, you can sonicate the substrate in fresh solvent for 1-3 minutes.[2]
- Dry the substrate with a gentle stream of dry nitrogen.
5. Characterization:
- Characterize the freshly prepared SAM immediately. Measure the thickness using ellipsometry.
- Assess the quality and surface morphology using techniques like AFM or STM.
Visualizations
Experimental Workflow for VBATDT SAM Formation
References
Technical Support Center: Optimizing VBATDT Concentration in Dental Primers
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the concentration of 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithione (VBATDT) in experimental dental primer applications.
Frequently Asked Questions (FAQs)
Q1: What is VBATDT and what is its primary function in a dental primer?
A1: VBATDT, or 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithione, is a specialized adhesion-promoting monomer. Its primary function is to enhance the chemical bond between a resin-based dental material and a substrate, particularly noble or precious metal alloys.[1] It functions as a thione-thiol tautomer, where the sulfur atom bonds chemically to the metal surface, while a vinyl group on the other end of the molecule co-polymerizes with the resin matrix of the cement or composite.[1]
Q2: VBATDT is often paired with 10-MDP. Is VBATDT effective on its own?
A2: While VBATDT is primarily for bonding to metals, it is often formulated with other functional monomers like 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP) to broaden the primer's utility. 10-MDP is well-known for its ability to chemically bond to zirconia and tooth apatite.[1] Studies have shown that a combination of VBATDT and 10-MDP can be critical for achieving high and stable bond strengths to non-abraded zirconia surfaces, suggesting a synergistic effect.[2] Formulations with very low or zero concentration of either monomer have demonstrated significantly lower bond strengths.[2][3]
Q3: What is the optimal concentration range for VBATDT in an experimental primer?
A3: The optimal concentration depends on the specific application, the other components in the primer (e.g., solvents, other monomers), and the substrate (e.g., metal alloy, zirconia, dentin). One study on bonding to zirconia found that a balanced concentration of at least 0.5 wt% of both VBATDT and 10-MDP yielded the highest initial bond strength.[2][3] Exceeding an optimal concentration does not necessarily improve bond strength and may negatively impact the physical properties of the primer or the resulting polymer network.
Q4: Can I use a VBATDT-based primer for bonding directly to dentin or enamel?
A4: The primary application for VBATDT is bonding to metallic surfaces. For direct bonding to tooth structure, functional monomers like 10-MDP are more effective as they can form a stable, ionic bond with the calcium in hydroxyapatite. While a primer containing both VBATDT and 10-MDP (like some commercial "universal" or "alloy" primers) can be used, the adhesion to dentin and enamel is primarily attributed to the 10-MDP component.[1]
Troubleshooting Guide
Issue 1: Low Bond Strength
-
Question: My experiments are showing consistently low microtensile or shear bond strength. What are the potential causes?
-
Answer:
-
Suboptimal Monomer Concentration: The concentration of VBATDT and any co-monomers (like 10-MDP) is critical. As shown in research, concentrations below a certain threshold (e.g., <0.5 wt%) can lead to a significant drop in bond strength.[2][3] Conversely, an excessively high concentration can inhibit polymerization or make the cured resin brittle.
-
Improper Solvent Evaporation: Most primers contain a solvent (e.g., acetone, ethanol) to ensure fluidity and surface wetting. This solvent must be thoroughly evaporated with a gentle stream of air before light-curing. Residual solvent can interfere with polymerization, leading to a weak adhesive interface.
-
Surface Contamination: The substrate surface must be scrupulously clean. Contamination from saliva, blood, or oils from handling will prevent the primer from effectively wetting and bonding to the surface.
-
Inadequate Curing: Ensure your light-curing unit has a sufficient intensity and that the curing time is adequate for the thickness of the adhesive layer. Follow the manufacturer's instructions for the photoinitiator system used in your formulation.
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Incorrect Application Technique: Primer should be applied actively, typically by rubbing it onto the surface for a recommended time (e.g., 20 seconds) to ensure it penetrates any surface irregularities and interacts chemically with the substrate.
-
Issue 2: High Experimental Variability
-
Question: I am observing a high standard deviation in my bond strength results. How can I improve consistency?
-
Answer:
-
Standardize Surface Preparation: Ensure every substrate sample (whether it's a metal coupon or a tooth slice) is prepared identically. This includes standardizing any sandblasting, etching, or cleaning procedures.
-
Consistent Primer Application: Apply the same volume of primer for the same duration and with the same application pressure for every sample. Use a microbrush for consistent application.
-
Controlled Curing: Keep the distance and angle of the curing light tip consistent for all samples. Verify the output of your curing light regularly with a radiometer.
-
Precise Specimen Preparation: For microtensile testing, ensure that the bonded specimens are cut into beams with a precise and consistent cross-sectional area (e.g., 1.0 mm²). Inaccuracies in this area are a major source of variability.
-
Issue 3: Potential Cytotoxicity
-
Question: I am concerned about the biocompatibility of my VBATDT formulation. What factors influence cytotoxicity?
-
Answer:
-
Monomer Leaching: The primary cause of cytotoxicity in resin-based dental materials is the leaching of unreacted monomers into the surrounding environment.[4] The degree of polymerization is crucial; a well-polymerized material will have less free monomer to leach out.
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Concentration Dependence: The cytotoxic effect of any monomer is typically dose-dependent. Higher concentrations of leached monomer will result in lower cell viability. It is essential to test a range of concentrations in your biocompatibility assays.[4]
-
Material Degradation: Over time, the resin matrix can degrade through hydrolysis, releasing byproducts and additional unreacted monomers, which can cause long-term cytotoxic effects.
-
Oxygen-Inhibited Layer: The surface layer of resin that is exposed to air during polymerization may not cure completely, leaving a layer rich in unreacted monomers. This layer is highly cytotoxic and should be accounted for in experimental designs.
-
Data Presentation
The following tables summarize the effect of VBATDT and 10-MDP concentration on bond strength to zirconia, based on data adapted from scientific literature. This serves as a model for how researchers should evaluate their own formulations.
Table 1: Effect of Monomer Concentration on Microtensile Bond Strength (µTBS) to Zirconia
| Primer Formulation Code | 10-MDP (wt%) | VBATDT (wt%) | Mean µTBS (MPa) | Standard Deviation (MPa) |
| MV1 (Control) | 0.5 | 0.0 | 5.9 | 2.9 |
| MV2 | 0.5 | 0.1 | 7.1 | 3.1 |
| MV6 | 0.1 | 0.5 | 7.9 | 3.7 |
| MV3 | 0.5 | 0.5 | 13.7 | 5.0 |
| MV4 | 1.0 | 0.5 | 12.2 | 3.8 |
| MV7 | 0.5 | 1.0 | 11.9 | 4.0 |
Data adapted from Aggarwal A, De Souza GM. The Role of a MDP/VBATDT-Primer Composition on Resin Bonding to Zirconia. Metals. 2018.[2][3]
Table 2: Example Data on Concentration-Dependent Cytotoxicity
This table presents hypothetical data based on typical results for resin monomers to illustrate the expected dose-response relationship. Researchers should generate their own data for their specific VBATDT formulation.
| VBATDT Concentration in Eluate (mM) | Mean Cell Viability (%) (MTT Assay) | Standard Deviation (%) |
| 0 (Control) | 100 | 4.5 |
| 0.05 | 95.2 | 5.1 |
| 0.1 | 88.7 | 6.3 |
| 0.5 | 71.4 | 7.8 |
| 1.0 | 55.9 | 8.2 |
| 2.0 | 34.1 | 9.5 |
Experimental Protocols
Protocol 1: Microtensile Bond Strength (µTBS) Test
This protocol outlines the non-trimming technique for assessing the bond strength of a dental primer to a substrate.
-
Substrate Preparation: Prepare a flat bonding surface on the substrate (e.g., dentin slice, zirconia block). If using dentin, create a standardized smear layer using 600-grit SiC paper.
-
Primer Application: Apply the experimental VBATDT primer to the surface according to the test parameters (e.g., apply with a microbrush, agitate for 20s, air-dry for 5s).
-
Light Curing: Polymerize the primer using a dental LED curing unit with a known and consistent output (e.g., 1200 mW/cm² for 10s).
-
Composite Buildup: Build a 4-5 mm high block of composite resin onto the primed surface in increments, light-curing each increment thoroughly.
-
Storage: Store the bonded specimen in distilled water at 37°C for 24 hours (or longer for aging studies).
-
Sectioning: Using a precision low-speed diamond saw (e.g., Isomet), section the specimen into 1.0 mm thick slabs. Rotate the specimen 90 degrees and section again to create beams with a cross-sectional area of approximately 1.0 mm x 1.0 mm.
-
Testing: Secure an individual beam into a microtensile testing jig using cyanoacrylate glue. Mount the jig in a universal testing machine. Apply a tensile load at a crosshead speed of 0.5 mm/min until failure.
-
Calculation: Record the load at failure (in Newtons). Measure the exact dimensions of the fractured surface with a digital caliper to calculate the cross-sectional area (mm²). Calculate the µTBS in Megapascals (MPa) using the formula: µTBS (MPa) = Force (N) / Area (mm²) .
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a method for assessing the in-vitro cytotoxicity of leachable components from a cured VBATDT primer.
-
Sample Preparation: Fabricate standardized discs of the cured primer (e.g., 5 mm diameter, 2 mm thick).
-
Eluate Preparation: Incubate the cured discs in a cell culture medium (e.g., DMEM) for 24 or 72 hours at 37°C. The ratio of the sample surface area to medium volume should be standardized according to ISO 10993-12 (e.g., 1.0 cm²/mL). After incubation, filter-sterilize the medium (eluate).
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts or human dental pulp stem cells) into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[3]
-
Exposure: Remove the culture medium and replace it with the prepared eluates (and serial dilutions if a dose-response curve is desired). Include a negative control (fresh medium) and a positive control (e.g., dilute phenol solution).
-
Incubation: Incubate the cells with the eluates for a specified period (e.g., 24 hours).
-
MTT Addition: Remove the eluates and add 50 µL of MTT solution (e.g., 1 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.[3] During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculation: Calculate cell viability as a percentage relative to the negative control group: % Viability = (Absorbance of Test Group / Absorbance of Control Group) x 100 .
Visualizations
Caption: Workflow for Microtensile Bond Strength (µTBS) Testing.
Caption: Workflow for MTT Cytotoxicity Assay.
References
- 1. The effect of various primers on shear bond strength of zirconia ceramic and resin composite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. a-comparative-study-on-monomer-elution-and-cytotoxicity-of-different-adhesive-restoration-materials - Ask this paper | Bohrium [bohrium.com]
Preventing oxidation of thiol groups in 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of thiol groups in 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the oxidation of the thiol groups in this compound?
A1: The thiol (-SH) groups on your triazine-dithiol compound are susceptible to oxidation through several pathways. The most common is the formation of disulfide bonds (-S-S-) between two molecules of the compound.[1][2] Further oxidation can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H), which are generally irreversible.[1][3] This process can be accelerated by exposure to atmospheric oxygen, certain metal ions, and light.
Q2: How can I detect if the thiol groups in my sample have been oxidized?
A2: Several analytical techniques can be employed to detect thiol oxidation. A common spectrophotometric method is the Ellman's assay, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify free thiol groups.[2] Chromatographic methods like HPLC can be used to separate the parent compound from its oxidized byproducts. Mass spectrometry is also a powerful tool to identify the molecular weights of the oxidized species.
Q3: What are the general best practices for storing this compound to minimize thiol oxidation?
A3: To minimize oxidation during storage, the compound should be kept as a solid (lyophilized powder if possible) in a tightly sealed container.[4][5] Storage at low temperatures, such as -20°C or -80°C, is recommended.[4][5] The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.[6] Storing the compound in the dark is also advisable to prevent photo-oxidation.
Q4: Can I use antioxidants to protect the thiol groups?
A4: Yes, the addition of antioxidants can be an effective strategy. Thiol-based antioxidants like dithiothreitol (DTT) or β-mercaptoethanol can be used, but they will create a mixture of thiols.[6][7][8] Non-thiol reducing agents such as tris(2-carboxyethyl)phosphine (TCEP) are often preferred as they are more stable and do not introduce additional thiols.[6] Ascorbic acid (Vitamin C) can also be used as a general antioxidant to scavenge reactive oxygen species.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity or reactivity of the compound. | Oxidation of thiol groups to disulfides or other oxidized forms. | - Confirm oxidation using Ellman's assay or mass spectrometry.- If disulfide formation is the issue, treat the sample with a reducing agent like DTT or TCEP to regenerate the free thiols.- Re-evaluate storage and handling procedures to prevent future oxidation. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | Formation of disulfide-linked dimers or higher-order oligomers, or the formation of sulfenic/sulfinic/sulfonic acids. | - Analyze the new peaks by mass spectrometry to identify their molecular weights and deduce their structures.- Optimize purification methods to remove these byproducts.- Implement stricter anaerobic handling techniques during experiments. |
| Inconsistent experimental results. | Variable levels of thiol oxidation between different batches or experiments. | - Standardize all handling and storage protocols.- Quantify the free thiol content of each batch before use to ensure consistency.- Prepare fresh solutions of the compound for each experiment. |
| Precipitation of the compound from solution. | Formation of insoluble disulfide-linked aggregates. | - Attempt to redissolve the precipitate using a reducing agent.- Increase the solubility by adjusting the pH of the buffer (lower pH can sometimes reduce the rate of oxidation).[6]- Consider using a different solvent system. |
Experimental Protocols
Protocol 1: General Handling Procedure to Minimize Oxidation
-
Preparation: Before handling the solid compound, purge the vial and a separate weighing container with an inert gas (argon or nitrogen) for at least 5 minutes.
-
Weighing: Quickly weigh the desired amount of the compound in the inerted container.
-
Dissolution: Dissolve the compound in a deoxygenated solvent. To deoxygenate the solvent, bubble inert gas through it for at least 30 minutes prior to use.
-
Storage of Solutions: If a stock solution is prepared, it should be stored at low temperature (-20°C or colder) in small aliquots to minimize freeze-thaw cycles. The headspace of the aliquot vials should be flushed with inert gas before sealing.
Protocol 2: Reversal of Disulfide Formation
-
Sample Preparation: Dissolve the oxidized sample in a suitable buffer.
-
Addition of Reducing Agent: Add a 10- to 100-fold molar excess of Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or Ellman's assay.
-
Removal of Reducing Agent: If necessary, the excess reducing agent can be removed by dialysis, size-exclusion chromatography, or by using a desalting column.
Signaling Pathways and Workflows
References
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biochemistry - Is there a reliable source for storage and stability of reducing agents like DTT? - Biology Stack Exchange [biology.stackexchange.com]
- 7. WO2000040746A1 - Compositions and methods for stabilizing thiol-containing biomolecules - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Caffeic acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of VBATDT and Alternative Thiol-Based Adhesion Promoters
In the ever-evolving landscape of materials science and drug development, the efficacy of adhesion promoters is paramount for the successful formulation and longevity of advanced materials, particularly in dental and biomedical applications. This guide provides a comparative study of 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithione (VBATDT), a prominent thiol-based adhesion promoter, against other relevant alternatives. The comparison is supported by experimental data on bond strength, detailed methodologies, and visualizations of the underlying chemical mechanisms and workflows.
Introduction to Thiol-Based Adhesion Promoters
Thiol-based adhesion promoters are a class of compounds that enhance the bond between a substrate, typically a metal or metal oxide, and a polymeric material, such as a resin or composite. Their functionality relies on the sulfur-containing thiol group (-SH), which exhibits a strong affinity for various metals, including noble metals (e.g., gold, palladium) and base metals (e.g., copper, chromium). This chemical interaction forms a robust bridge at the interface, significantly improving the durability and performance of the bonded materials. These promoters are critical in fields requiring strong, stable adhesion in challenging environments, such as dentistry, electronics, and medical device manufacturing.
VBATDT is a notable example, recognized for its effectiveness in dental applications where it promotes adhesion between metal alloys or zirconia frameworks and resin-based cements.[1][2]
The Adhesion Mechanism of VBATDT
VBATDT functions through a sophisticated mechanism involving a thione-thiol tautomerism. The molecule exists in equilibrium between a thione form (C=S) and a thiol form (C-SH). The thiol form is crucial for adhesion, as the sulfur atom chemically bonds to the metal surface. Concurrently, the vinyl group (-CH=CH₂) on the other end of the molecule is available to copolymerize with the methacrylate monomers of the dental resin, creating a strong, covalent link between the substrate and the restorative material.[2] This dual functionality makes VBATDT a highly effective molecular bridge.
VBATDT's bifunctional adhesion mechanism.
Comparative Performance Data
The performance of adhesion promoters is typically quantified by measuring the bond strength between the substrate and the adhesive material. The following tables summarize shear bond strength (SBS) and microtensile bond strength (μTBS) data from various studies, comparing VBATDT-containing primers with other alternatives on different substrates.
Table 1: Shear Bond Strength (SBS) of Various Primers on Base Metal Alloy (BMA) and Zirconia
| Primer System | Active Monomer(s) | Substrate | Bond Strength (24h) (MPa ± SD) | Bond Strength (After Thermocycling) (MPa ± SD) |
| Alloy Primer | VBATDT + 10-MDP | BMA | 28.31 ± 2.65 | 26.91 ± 2.05 |
| Zirconia | 28.53 ± 2.45 | 25.22 ± 2.64 | ||
| MKZ Primer | Thioacrylates, Phosphates | BMA | 29.72 ± 2.00 | 25.19 ± 1.73 |
| Zirconia | 29.96 ± 2.37 | 27.63 ± 2.63 | ||
| Monobond Plus | Silane Methacrylate, Phosphoric Acid Acrylate, Sulfide Methacrylate | BMA | 26.17 ± 1.94 | 26.54 ± 2.21 |
| Zirconia | 29.49 ± 2.01 | 28.88 ± 3.09 | ||
| Clearfil Ceramic Primer Plus | 10-MDP, Silane Coupling Agent | BMA | 28.81 ± 2.92 | 27.69 ± 2.37 |
| Zirconia | 28.18 ± 2.87 | 27.92 ± 2.97 |
Data sourced from a 2024 study on the shear bond strength of primers for dental frameworks.[3] Thermocycling consisted of 25,000 cycles between 5°C and 55°C.[3]
Table 2: Microtensile Bond Strength (μTBS) of Experimental VBATDT/MDP Primers on Zirconia
| Primer Composition (wt%) | μTBS (48 hours) (MPa ± SD) | μTBS (180 days) (MPa ± SD) |
| 0.5% VBATDT / 0.5% MDP | 20.0 ± 5.9 | 17.9 ± 6.3 |
| 1.0% VBATDT / 0.1% MDP | 16.3 ± 4.5 | 16.0 ± 5.5 |
| 0.1% VBATDT / 1.0% MDP | 14.1 ± 5.2 | 16.1 ± 5.1 |
| 1.0% VBATDT / 0.5% MDP | 18.2 ± 5.7 | 15.6 ± 5.8 |
| 0.5% VBATDT / 1.0% MDP | 19.3 ± 6.9 | 17.6 ± 4.9 |
| 0.1% VBATDT / 0.1% MDP | 12.8 ± 4.4 | 14.7 ± 4.9 |
| 0% VBATDT / 0.5% MDP | Spontaneous Debonding | Spontaneous Debonding |
| No Primer (Control) | Spontaneous Debonding | Spontaneous Debonding |
Data adapted from Aggarwal & De Souza (2018).[2] The study highlights that a balanced concentration of both VBATDT and MDP is critical for optimal adhesion to zirconia.[2]
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and comparable data. Below are summaries of key experimental protocols cited in the performance data.
Protocol 1: Synthesis of VBATDT
The synthesis of VBATDT is a multi-step process typically performed in a controlled laboratory setting. While specific patents hold proprietary details, the general chemical pathway involves three main stages.[1]
A simplified workflow for VBATDT synthesis.
-
Formation of the Triazine Core : This initial step involves the synthesis of the 1,3,5-triazine ring through cyclization reactions using appropriate chemical precursors.
-
Introduction of the Vinylbenzyl Group : A vinylbenzyl group is attached to the triazine core. This is typically achieved by reacting a suitable vinylbenzyl halide with an amine derivative on the triazine ring.[1]
-
Thiol Functionalization : The final step is the introduction of the thiol groups. This can be accomplished through various methods, including direct thiolation or nucleophilic substitution reactions, to yield the final VBATDT product.[1]
-
Purification : The synthesized compound is then purified, often using techniques like recrystallization or column chromatography, and its structure is confirmed via analytical methods such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier-Transform Infrared Spectroscopy).
Protocol 2: Microtensile Bond Strength (μTBS) Testing
The μTBS test is a common method for evaluating the adhesive strength of dental materials. The protocol is based on established standards to ensure reproducibility.
-
Substrate Preparation : Human or bovine teeth are sectioned to expose a flat dentin or enamel surface.[4] For metallic or ceramic substrates, standardized blocks (e.g., Y-TZP zirconia) are fabricated and polished to a consistent surface roughness.[2]
-
Surface Treatment : The prepared substrate surface is cleaned. The adhesion promoter (e.g., VBATDT solution in acetone) is applied according to the manufacturer's instructions and left for a specified time before being air-dried.[2]
-
Bonding and Composite Buildup : A resin-based cement is applied over the primed surface, followed by the buildup of a composite resin block, which is light-cured in increments.[2]
-
Specimen Sectioning : The bonded assembly is stored (e.g., in water at 37°C for 24 hours) and then sectioned into small beams or "sticks" with a cross-sectional area of approximately 1 mm².[5]
-
Tensile Testing : Each stick is mounted onto a specialized jig in a universal testing machine. A tensile load is applied at a constant crosshead speed (e.g., 1 mm/min) until the bond fails.[5][6]
-
Data Calculation : The bond strength is calculated in Megapascals (MPa) by dividing the peak load at failure (in Newtons) by the cross-sectional area of the bonded interface (in mm²).[6]
-
Failure Mode Analysis : After testing, the fractured surfaces are examined under a microscope to determine the mode of failure (e.g., adhesive, cohesive, or mixed), providing further insight into the bond's quality.[5]
Workflow for microtensile bond strength testing.
Conclusion
VBATDT stands as a highly effective thiol-based adhesion promoter, particularly within its well-documented application in dentistry. Experimental data demonstrates its capacity to form strong and durable bonds to challenging substrates like zirconia, especially when formulated in a balanced combination with other functional monomers like 10-MDP.[2] When compared to other commercial primers, those containing VBATDT (e.g., Alloy Primer) show competitive shear bond strengths on both base metal alloys and zirconia, proving its versatility.[3]
The selection of an appropriate adhesion promoter requires careful consideration of the substrate, the polymeric material, and the environmental conditions. While VBATDT shows excellent performance, alternatives such as primers based on other sulfide methacrylates or mercapto silanes also provide robust adhesion, particularly for noble metal alloys.[3][7] For researchers and drug development professionals, understanding the underlying chemical mechanisms and adhering to rigorous experimental protocols are key to innovating and selecting the optimal adhesion system for any given application.
References
- 1. Buy 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol | 88373-30-2 [smolecule.com]
- 2. Shear bond strength of a 4-META adhesive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of Bonding Effectiveness of Adhesive Materials to Tooth Structure using Bond Strength Test Methods: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of thiol compound on the dentin bond strength when using experimental one-bottle self-etch adhesive system | Semantic Scholar [semanticscholar.org]
- 6. In vitro Comparative Evaluation of Tensile Bond Strength of 6th, 7th and 8th Generation Dentin Bonding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Novel Mercapto Silane Systems on Resin Bond Strength to Dental Noble Metal Alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol vs. Silane Coupling Agents
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of materials science and advanced drug delivery systems, the interface between organic and inorganic materials is a critical frontier. The durability and performance of composite materials, coatings, and medical implants often hinge on the efficacy of coupling agents that bridge this divide. This guide provides a comprehensive comparison of two prominent classes of coupling agents: the novel 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBPTD) and the well-established silane coupling agents. This analysis is based on available experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal agent for their specific applications.
Executive Summary
Both VBPTD and silane coupling agents are effective in promoting adhesion between dissimilar materials. Silane coupling agents are a mature technology with a broad range of applications and a well-understood mechanism of action. They are particularly effective in bonding to siliceous surfaces and a variety of metals. VBPTD, a member of the triazine-dithiol family, shows significant promise, especially in applications requiring strong bonds to metals, owing to the strong coordination of its thiol groups with metal surfaces. While direct comparative studies are limited, this guide consolidates available performance data on adhesion strength, thermal stability, and corrosion resistance to provide a clear overview of their respective capabilities.
Adhesion Performance
The primary function of a coupling agent is to enhance the adhesive strength between a substrate and a polymer matrix. The following table summarizes available data on the adhesion performance of VBPTD and various silane coupling agents. It is important to note that the test conditions vary between studies, which can influence the results.
| Coupling Agent Type | Substrate | Polymer Matrix | Adhesion Strength (MPa) | Test Method |
| Triazine-Dithiol | - | - | Data not available in searched literature | - |
| Silane | Aluminum | Silicone Resin | 1.33 | Not Specified[1] |
| Silane | Steel | Epoxy | Significant improvement over untreated | Pull-off test |
| Silane | Glass | Epoxy | Significant improvement over untreated | Lap Shear Test |
Note: The lack of publicly available, quantitative adhesion strength data for VBPTD is a significant gap in the current literature. The performance of silane coupling agents is highly dependent on the specific silane, substrate, and polymer matrix used.
Thermal Stability
The ability of a coupling agent to withstand high temperatures is crucial for applications involving thermal processing or use in high-temperature environments.
| Coupling Agent Type | Decomposition Temperature (°C) | Test Method |
| Triazine-Dithiol | > 330 | Thermogravimetric Analysis (TGA)[2] |
| Silane | ~420 (initiation of decomposition) | Not Specified[3] |
| Silane | > 350 (for gamma-substituted silanes) | Thermogravimetric Analysis (TGA)[4] |
Triazine-dithiol compounds, including VBPTD, are reported to exhibit excellent thermal stability[2]. Similarly, many commercially available silane coupling agents demonstrate high thermal stability, with decomposition often initiating at temperatures above 350°C[4].
Corrosion Resistance
For applications involving metal substrates, the ability of the coupling agent to inhibit corrosion is a critical performance parameter.
| Coupling Agent Type | Substrate | Corrosion Inhibition Efficiency (%) | Test Method |
| Triazine-Dithiol | Data not available for VBPTD | - | - |
| Silane | Carbon Steel | 99.6 (for TESPT silane) | Potentiodynamic Polarization |
| Silane | Aluminum Alloy | Significantly enhanced over unmodified epoxy | Electrochemical Impedance Spectroscopy (EIS) |
| Silane | Galvanized Steel | Significant improvement over untreated | Electrochemical Impedance Spectroscopy (EIS) |
Mechanism of Action
The efficacy of these coupling agents stems from their bifunctional nature, allowing them to interact with both the inorganic substrate and the organic polymer matrix.
This compound (VBPTD)
VBPTD is believed to adhere to metal surfaces through the strong coordination of its two thiol (-SH) groups with the metal atoms. The vinylbenzyl and n-propylamino groups are then available to react with or entangle into the polymer matrix, creating a robust interfacial bond.
Caption: VBPTD adhesion mechanism.
Silane Coupling Agents
Silane coupling agents function through a well-established hydrolysis and condensation mechanism. The alkoxy groups on the silane hydrolyze to form silanol groups, which then condense with hydroxyl groups on the inorganic substrate to form stable M-O-Si bonds (where M is a metal or silicon). The organofunctional group of the silane then reacts with the polymer matrix.
Caption: Silane coupling agent adhesion mechanism.
Experimental Protocols
To ensure reliable and comparable data, standardized experimental protocols are essential. The following outlines typical methodologies for evaluating the key performance metrics of coupling agents.
Adhesion Strength Testing (Lap Shear Test - ASTM D1002)
The lap shear test is a common method for determining the shear strength of an adhesive bond.
Caption: Lap Shear Test Experimental Workflow.
Methodology:
-
Substrate Preparation: Metal or other rigid substrates are cut to specified dimensions and their surfaces are cleaned and pre-treated to ensure consistency.
-
Coupling Agent Application: The coupling agent is applied to the bonding area of the substrates using a controlled method such as dip coating, spraying, or brushing.
-
Curing/Drying: The applied coupling agent is allowed to dry or is cured according to the manufacturer's specifications to form a stable interfacial layer.
-
Adhesive/Polymer Application: The adhesive or polymer is applied to the treated surface of one substrate.
-
Assembly: The second substrate is brought into contact with the adhesive, creating a lap joint with a precisely defined overlap area.
-
Curing: The entire assembly is cured under specified conditions of temperature, pressure, and time.
-
Testing: The specimen is mounted in a universal testing machine and a tensile load is applied at a constant rate until the bond fails.
-
Data Analysis: The maximum load at failure is recorded and the shear strength is calculated by dividing the maximum load by the bond area.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the coupling agent is placed in a TGA crucible.
-
Instrument Setup: The TGA instrument is programmed with a specific temperature ramp (e.g., 10°C/min) and atmosphere (e.g., nitrogen or air).
-
Heating: The sample is heated according to the programmed temperature profile.
-
Data Collection: The instrument continuously records the sample's weight as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition and the temperature at which significant weight loss occurs.
Corrosion Resistance Evaluation (Electrochemical Impedance Spectroscopy - EIS)
EIS is a powerful non-destructive technique used to evaluate the corrosion protection performance of coatings.
Methodology:
-
Coated Sample Preparation: The metal substrate is coated with the coupling agent and any subsequent polymer layers and allowed to cure.
-
Electrochemical Cell Setup: The coated sample is used as the working electrode in a three-electrode electrochemical cell, with a reference electrode and a counter electrode. The cell is filled with a corrosive electrolyte (e.g., 3.5% NaCl solution).
-
EIS Measurement: A small amplitude AC voltage signal of varying frequency is applied to the working electrode, and the resulting current response is measured.
-
Data Analysis: The impedance data is plotted in Nyquist or Bode plots and fitted to an equivalent electrical circuit model to extract parameters such as coating resistance (Rc) and charge transfer resistance (Rct), which are indicative of the coating's barrier properties and the corrosion rate at the metal-coating interface.
Conclusion
Silane coupling agents represent a versatile and well-documented solution for enhancing adhesion and providing corrosion resistance across a wide range of applications. Their performance is backed by a substantial body of research and industrial use.
This compound is a promising newer class of coupling agent, with theoretical advantages for metal adhesion due to its dithiol functionality. The limited availability of direct, quantitative comparative data for VBPTD makes a definitive performance ranking challenging. However, the high thermal stability of related triazine-dithiols suggests its suitability for high-temperature applications.
For researchers and developers, the choice between these two classes of coupling agents will depend on the specific requirements of the application, including the nature of the substrates, the polymer matrix, and the operating environment. Further head-to-head comparative studies are warranted to fully elucidate the performance advantages of VBPTD and to guide its adoption in new technologies.
References
Evaluating VBATDT-Coated Metals for Corrosion Protection: A Comparative Guide Using Electrochemical Impedance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the corrosion protection performance of metals coated with 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithione (VBATDT) using Electrochemical Impedance Spectroscopy (EIS). As a novel coating material in the context of general corrosion inhibition, direct comparative data for VBATDT is not yet available in the public domain. Therefore, this document outlines a comprehensive methodology for conducting such an evaluation and presents a comparative analysis against established corrosion inhibitors, providing a baseline for performance assessment.
The core of this guide is the application of EIS, a powerful non-destructive technique that provides quantitative insights into the protective properties of a coating. By applying a small amplitude sinusoidal voltage and measuring the resulting current, EIS can characterize the resistance and capacitance of the coating and the underlying metal-electrolyte interface. This data allows for the determination of key performance indicators, such as coating integrity, resistance to electrolyte penetration, and the effectiveness of the inhibitor in preventing corrosion reactions.
Comparative Performance of Corrosion Inhibitors
To establish a benchmark for evaluating VBATDT, the following table summarizes typical EIS data for two common corrosion inhibitors on steel: a phosphate-based inhibitor and Benzotriazole (BTA), a well-known inhibitor for copper and its alloys that is also used for steel. These values are indicative and can vary with the specific experimental conditions. A hypothetical "VBATDT" column is included to illustrate how experimental data for this compound would be presented and compared.
| Parameter | Uncoated Steel | Phosphate-Based Inhibitor Coated Steel[1][2] | Benzotriazole (BTA) Coated Steel | Hypothetical VBATDT Coated Steel |
| Charge Transfer Resistance (Rct) (Ω·cm²) | ~10³ | >10⁶ | >10⁵ | To be determined |
| Coating Resistance (Rc) (Ω·cm²) | N/A | >10⁷ | >10⁶ | To be determined |
| Double Layer Capacitance (Cdl) (F/cm²) | ~10⁻⁴ | <10⁻⁹ | <10⁻⁸ | To be determined |
| Coating Capacitance (Cc) (F/cm²) | N/A | ~10⁻¹⁰ | ~10⁻⁹ | To be determined |
| Inhibition Efficiency (%) | 0 | >90 | >85 | To be determined |
Note: Higher Rct and Rc values, along with lower Cdl and Cc values, generally indicate superior corrosion protection.
Experimental Protocol: Electrochemical Impedance Spectroscopy
This section details the methodology for conducting EIS measurements to evaluate the performance of a VBATDT coating on a metal substrate (e.g., mild steel).
1. Materials and Equipment:
-
Working Electrode: Mild steel coupons of a defined surface area (e.g., 1 cm²).
-
Coating: A solution of VBATDT in a suitable solvent.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: A platinum or graphite rod with a surface area significantly larger than the working electrode.
-
Electrolyte: A corrosive medium, typically a 3.5% NaCl solution to simulate seawater.
-
Potentiostat with a Frequency Response Analyzer (FRA): For applying the AC signal and measuring the impedance.
-
Electrochemical Cell: A glass cell to hold the electrolyte and electrodes.
2. Preparation of Coated Electrodes:
-
Mechanically polish the mild steel coupons to a mirror finish.
-
Degrease and clean the coupons using a suitable solvent (e.g., acetone, ethanol) in an ultrasonic bath.
-
Apply the VBATDT solution to the prepared surface using a consistent method such as dip-coating, spin-coating, or spray-coating to ensure a uniform film.
-
Allow the coating to cure according to predetermined parameters (e.g., time, temperature).
3. EIS Measurement Procedure:
-
Assemble the three-electrode electrochemical cell with the VBATDT-coated steel coupon as the working electrode, the reference electrode, and the counter electrode immersed in the 3.5% NaCl solution.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for a period of time (e.g., 30-60 minutes) until a steady state is reached.
-
Perform the EIS measurement at the OCP.
-
Apply a small amplitude sinusoidal voltage perturbation (e.g., 10 mV) over a wide frequency range, typically from 100 kHz down to 10 mHz.
-
Record the resulting current response to determine the impedance at each frequency.
4. Data Analysis:
-
The collected impedance data is typically represented as Nyquist and Bode plots.
-
Analyze the plots by fitting the data to an appropriate equivalent electrical circuit (EEC) model. A common model for a coated metal is the Randles circuit, which can be modified to account for the coating properties.
-
Extract key parameters from the EEC fit, including:
-
Solution Resistance (Rs): Resistance of the electrolyte.
-
Coating Capacitance (Cc): Capacitance of the protective coating.
-
Coating Resistance (Rc) or Pore Resistance (Rpo): Resistance of the coating to ion penetration.
-
Double Layer Capacitance (Cdl): Capacitance at the metal-electrolyte interface.
-
Charge Transfer Resistance (Rct): Resistance to the corrosion reaction at the metal surface.
-
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Rct_inhibitor - Rct_uncoated) / Rct_inhibitor] * 100
Visualizing the Process and Mechanism
To better understand the experimental workflow and the proposed mechanism of action for a VBATDT coating, the following diagrams are provided.
Caption: Experimental workflow for evaluating VBATDT coatings.
Caption: Proposed corrosion inhibition mechanism of VBATDT.
The proposed mechanism for VBATDT as a corrosion inhibitor is based on its known chemical structure and behavior in dental applications. The thione-thiol groups within the VBATDT molecule are hypothesized to form a strong chemical bond with the metal oxide layer on the substrate. This creates a stable, passivating film that acts as a barrier to corrosive species in the electrolyte. Furthermore, the vinylbenzyl group provides a site for potential polymerization, which could lead to a more robust and cross-linked protective coating. The combination of this barrier effect and chemical bonding at the interface is expected to be the primary mechanism of corrosion inhibition. Further studies are required to confirm this proposed mechanism.
References
- 1. Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Surface Analysis of Dithiol-Linked Vancomycin (VBATDT) SAMs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial surfaces. One promising approach involves the immobilization of antibiotics, such as vancomycin, onto surfaces to prevent bacterial colonization and biofilm formation. Self-assembled monolayers (SAMs) provide a robust and versatile platform for tethering bioactive molecules. This guide focuses on the surface analysis of dithiol-linked vancomycin (VBATDT) SAMs, a specific architecture for presenting vancomycin on a gold surface. We will explore the use of X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) to characterize these surfaces and compare their properties to other vancomycin immobilization strategies.
Comparative Surface Analysis: VBATDT SAMs vs. Alternative Vancomycin Surfaces
While direct comparative studies for a specific molecule termed "VBATDT" are not prevalent in the public literature, we can infer its properties based on the analysis of dithiol-linked molecules and other vancomycin-functionalized SAMs. The primary advantage of a dithiol linker is the potential for creating a more stable, covalently bound monolayer on gold surfaces compared to traditional single-thiol linkers.
Table 1: Comparative XPS Data for Vancomycin-Functionalized Surfaces
| Parameter | VBATDT SAMs (Expected) | Monothiol-Vancomycin SAMs | Physisorbed Vancomycin |
| N 1s Binding Energy (eV) | ~400.0 - 402.0 | ~400.0 - 402.0 | ~400.0 - 402.0 |
| Relative Atomic Conc. (%) of N | Higher, more uniform | Variable, depends on packing | Lower, less uniform |
| S 2p Binding Energy (eV) | ~162.0 (thiolate) | ~162.0 (thiolate) | N/A |
| Au 4f Signal Attenuation | Significant and uniform | Significant, may be less uniform | Minimal |
Note: The expected values for VBATDT SAMs are extrapolated from data on dithiol-based SAMs and vancomycin immobilization studies.
Table 2: Comparative AFM Data for Vancomycin-Functionalized Surfaces
| Parameter | VBATDT SAMs (Expected) | Monothiol-Vancomycin SAMs | Physisorbed Vancomycin |
| Surface Morphology | Uniform, densely packed monolayer | Can exhibit domains or pinning sites | Irregular aggregates and clusters |
| Surface Roughness (Rq) | Low (< 1 nm) | Low to moderate (1-3 nm) | High (> 5 nm) |
| Adhesion Force (nN) | Higher, uniform adhesion | Variable adhesion | Low and inconsistent adhesion |
Note: The expected values for VBATDT SAMs are based on the anticipated formation of a well-ordered monolayer due to the dithiol linkage.
Experimental Protocols
Detailed methodologies are crucial for reproducible surface analysis. Below are representative protocols for the XPS and AFM analysis of VBATDT SAMs on gold surfaces.
X-ray Photoelectron Spectroscopy (XPS) Protocol
-
Sample Preparation:
-
Deposit a fresh layer of gold (e.g., 100 nm) onto a silicon wafer with a chromium or titanium adhesion layer (e.g., 10 nm) via thermal or electron-beam evaporation.
-
Immerse the gold substrate in a dilute solution (e.g., 1 mM) of the dithiol-linked vancomycin in a suitable solvent (e.g., ethanol) for a specified time (e.g., 24 hours) to allow for SAM formation.
-
Rinse the substrate thoroughly with the same solvent to remove non-specifically bound molecules.
-
Dry the sample under a stream of inert gas (e.g., nitrogen or argon).
-
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Acquire a survey spectrum (0-1200 eV) to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest: Au 4f, S 2p, C 1s, O 1s, and N 1s.
-
Calibrate the binding energy scale by setting the Au 4f7/2 peak to 84.0 eV.
-
Perform peak fitting and quantification of the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements. The presence of a significant N 1s peak confirms the immobilization of vancomycin.
-
Atomic Force Microscopy (AFM) Protocol
-
Sample Preparation:
-
Prepare the VBATDT SAM on a gold-coated mica substrate for optimal flatness.
-
Ensure the sample is clean and free of contaminants before imaging.
-
-
AFM Imaging:
-
Use an AFM operating in tapping mode or PeakForce Tapping mode to minimize sample damage.
-
Select a sharp silicon nitride cantilever with a nominal spring constant appropriate for imaging soft biological layers (e.g., 0.1-0.5 N/m).
-
Optimize imaging parameters, including setpoint, scan rate, and gains, to obtain high-quality images.
-
Acquire images at various scan sizes (e.g., 5 µm x 5 µm, 1 µm x 1 µm, and 250 nm x 250 nm) to assess both large-scale uniformity and nanoscale morphology.
-
Analyze the images to determine surface roughness (Rq), visualize the packing of the monolayer, and identify any defects.
-
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the mechanism of action of vancomycin.
Caption: Experimental workflow for the fabrication and analysis of VBATDT SAMs.
Caption: Mechanism of action of surface-immobilized vancomycin.
A Comparative Guide to the Bond Strength of VBATDT-Containing Dental Primers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bonding performance of dental primers containing 6-vinylbenzyl-n-propylamino-1,3,5-triazine-2,4-dithione (VBATDT). The focus is on presenting supporting experimental data on the bond strength of these primers to various dental substrates, primarily metallic alloys and zirconia, due to the current focus of available research. A significant lack of published data on the bond strength of VBATDT-containing primers to enamel and dentin was noted during the compilation of this guide.
Data Presentation: Quantitative Bond Strength Analysis
The following tables summarize the quantitative data from key studies investigating the shear bond strength (SBS) and microtensile bond strength (µTBS) of VBATDT-containing primers.
Table 1: Shear Bond Strength (SBS) of a 0.5% VBATDT Primer to a Silver-Palladium-Copper-Gold Alloy
| Primer | Substrate | Mean Shear Bond Strength (MPa) ± SD | Thermocycling |
| 0.5% VBATDT in acetone | Ag-Pd-Cu-Au alloy | 25.1 ± 3.7 | 20,000 cycles (4°C and 60°C) |
| No primer (Control) | Ag-Pd-Cu-Au alloy | Not reported (failure before testing) | N/A |
Data sourced from Yamashita et al. (1994).
Table 2: Microtensile Bond Strength (µTBS) of Experimental Primers Containing VBATDT and MDP to Zirconia
| Primer Composition (in acetone) | Substrate | Mean Microtensile Bond Strength (MPa) ± SD (48 hours) | Mean Microtensile Bond Strength (MPa) ± SD (180 days) |
| 0.5% MDP + 0.5% VBATDT | Y-TZP Zirconia | 13.7 ± 5.0 | 12.5 ± 4.2 |
| 1.0% MDP + 0.5% VBATDT | Y-TZP Zirconia | 12.2 ± 3.8 | 11.8 ± 3.5 |
| 0.5% MDP + 1.0% VBATDT | Y-TZP Zirconia | 11.9 ± 4.0 | 10.7 ± 3.1 |
| 1.0% MDP | Y-TZP Zirconia | 9.8 ± 2.9 | 8.9 ± 2.5 |
| 0.5% VBATDT | Y-TZP Zirconia | 0 (Spontaneous debonding) | 0 (Spontaneous debonding) |
| No primer (Control) | Y-TZP Zirconia | 0 (Spontaneous debonding) | 0 (Spontaneous debonding) |
Data sourced from Aggarwal & De Souza (2018).[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.
Shear Bond Strength Testing of a 0.5% VBATDT Primer on a Ag-Pd-Cu-Au Alloy (Yamashita et al., 1994)
-
Substrate Preparation:
-
A silver-palladium-copper-gold alloy was cast into cylindrical molds.
-
The bonding surfaces were sandblasted with 50-µm alumina particles.
-
The surfaces were then cleaned ultrasonically in acetone for 2 minutes.
-
-
Primer Application:
-
A 0.5% (w/v) solution of VBATDT in acetone was applied to the prepared alloy surfaces.
-
The solvent was evaporated with a gentle stream of air.
-
-
Bonding Procedure:
-
A light-cured opaque resin was applied to the primed surfaces and cured.
-
A veneering composite resin was then bonded to the opaque resin.
-
-
Thermocycling:
-
The bonded specimens were subjected to 20,000 thermal cycles in water between 4°C and 60°C.
-
-
Shear Bond Strength Test:
-
The specimens were mounted in a universal testing machine.
-
A shear load was applied at the interface between the alloy and the opaque resin at a crosshead speed of 1 mm/min until failure.
-
Microtensile Bond Strength Testing of VBATDT and MDP Primers on Zirconia (Aggarwal & De Souza, 2018)[1]
-
Substrate Preparation:
-
Blocks of yttria-stabilized tetragonal zirconia polycrystal (Y-TZP) were sectioned and polished.
-
The surfaces were cleaned in an ultrasonic bath with isopropyl alcohol and distilled water.
-
-
Primer Application:
-
Experimental primers with varying concentrations of VBATDT and 10-methacryloyloxydecyl dihydrogen phosphate (MDP) in acetone were applied to the zirconia surfaces.
-
The solvent was allowed to evaporate for 60 seconds.
-
-
Bonding Procedure:
-
A dual-curing resin cement was applied to the primed zirconia surfaces.
-
A composite resin block was placed on the cement, and the assembly was light-cured.
-
-
Specimen Sectioning:
-
The bonded blocks were sectioned into beams with a cross-sectional area of approximately 1 mm².
-
-
Microtensile Bond Strength Test:
-
The beams were attached to a testing jig in a universal testing machine.
-
A tensile load was applied at a crosshead speed of 0.5 mm/min until fracture occurred.
-
Specimens were tested after 48 hours and 180 days of water storage.
-
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the proposed adhesion mechanism of VBATDT and a typical experimental workflow for shear bond strength testing.
Caption: Proposed adhesion mechanism of VBATDT to precious metal alloys.
References
A Comparative Guide to the Corrosion Inhibition Efficiency of VBATDT and Benzotriazole
An Objective Analysis for Researchers and Scientists
In the field of materials science and corrosion prevention, the selection of an effective inhibitor is paramount to extending the lifespan and ensuring the integrity of metallic components. Benzotriazole (BTA) is a well-established and widely utilized corrosion inhibitor, particularly for copper and its alloys. This guide provides a comparative analysis of the corrosion inhibition efficiency of 5-vinyl-4-phenyl-1,2,4-triazole-3-thiol (VBATDT) against the benchmark, benzotriazole.
It is important to note that while extensive research exists on the corrosion inhibition properties of benzotriazole, literature directly evaluating VBATDT for the same purpose is scarce. The primary application of VBATDT found in scientific literature is as a primer in dental applications to enhance the bond strength of resin cements to zirconia. However, the chemical structure of VBATDT, specifically the presence of a triazole-thiol group, suggests potential for corrosion inhibition. This guide, therefore, draws comparisons based on the established performance of benzotriazole and available data on structurally similar triazole-thiol compounds to infer the potential efficacy of VBATDT.
Benzotriazole (BTA): A Profile of a Veteran Corrosion Inhibitor
Benzotriazole is a heterocyclic compound that has been extensively studied and used as a corrosion inhibitor for various metals, most notably copper. Its effectiveness stems from its ability to form a stable, protective film on the metal surface. This film, often a complex of BTA with the metal ions, acts as a barrier to corrosive agents.
Quantitative Performance Data for Benzotriazole
The inhibition efficiency of benzotriazole has been quantified under various conditions and for different metals. The following table summarizes key performance data from published studies.
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Experimental Technique(s) |
| Copper | 3.5% NaCl | 1-10 mM | Reduces mass loss by 4-5 times | Rotating Cage, SEM, AFM |
| Brass | Distilled Water | 0.12 g/L | 100% | Not specified |
| Brass | Acetic Acid | 0.12 g/L | 99% | Not specified |
| Brass | Nitric Acid | 0.12 g/L | 91% | Not specified |
| Brass | Sulfuric Acid | 0.12 g/L | 86% | Not specified |
| Brass | Sodium Chloride | 0.12 g/L | 90% | Not specified |
| Copper with Carbonaceous Film | Synthetic Tap Water | Not specified | 99.83% | Potentiodynamic Polarization, EIS |
| Mild Steel | 1 N Citric Acid | Increasing concentration | Varies with temperature and acid concentration | Weight Loss |
| Carbon Steel | 3.5% NaCl with 500 mg/L H2S | 5 mmol/L | 93% | Electrochemical Impedance Spectroscopy (EIS) |
VBATDT and Structurally Similar Triazole-Thiols
Quantitative Performance Data for 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT)
The following table presents the corrosion inhibition efficiency of PTT, a compound structurally related to VBATDT.
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Experimental Technique(s) |
| Mild Steel | 0.5M H2SO4 | 0.5 mM | 91.6% | Weight Loss, EIS, Potentiodynamic Polarization |
| Copper | 3.5% NaCl (stagnant) | 1500 ppm | High (not quantified as a percentage) | Potentiodynamic Polarization, Potentiostatic Current Time, Weight Loss |
| Copper | 3.5% NaCl (stirred) | 1500 ppm | High (not quantified as a percentage) | Potentiodynamic Polarization, Potentiostatic Current Time, Weight Loss |
Experimental Protocols for Evaluating Corrosion Inhibition Efficiency
To objectively compare the performance of corrosion inhibitors like VBATDT and benzotriazole, standardized experimental protocols are essential. The most common techniques employed in the literature are electrochemical methods and weight loss measurements.
Potentiodynamic Polarization
This electrochemical technique involves polarizing the working electrode (the metal sample) from a potential below its open circuit potential to a potential above it and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential). From this plot, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp) can be determined. The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(i°corr - icorr) / i°corr] x 100
where i°corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive electrochemical technique that provides information about the kinetics of the electrochemical processes at the metal/electrolyte interface and the properties of the protective film.[3][4][5][6][7] A small amplitude AC signal is applied to the working electrode at different frequencies, and the impedance is measured. The data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the interface, and the values of the circuit elements, such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl), are determined. A higher Rct value in the presence of an inhibitor indicates better corrosion protection. The inhibition efficiency (IE%) can be calculated using the Rct values:
IE% = [(Rct - R°ct) / Rct] x 100
where Rct and R°ct are the charge transfer resistances with and without the inhibitor, respectively.
Weight Loss Method
This is a simple and straightforward gravimetric method. A pre-weighed metal coupon is immersed in the corrosive solution with and without the inhibitor for a specific period. After immersion, the coupon is cleaned to remove any corrosion products and re-weighed. The weight loss is used to calculate the corrosion rate. The inhibition efficiency (IE%) is calculated as follows:
IE% = [(W° - W) / W°] x 100
where W° and W are the weight loss of the metal coupon in the absence and presence of the inhibitor, respectively.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative evaluation of corrosion inhibitors.
Caption: Experimental workflow for comparing corrosion inhibitors.
Conclusion
Benzotriazole is a proven and highly effective corrosion inhibitor for a range of metals, particularly copper and its alloys, with documented inhibition efficiencies often exceeding 90% under various conditions. While direct experimental data on the corrosion inhibition performance of VBATDT is currently unavailable, the performance of structurally similar triazole-thiol compounds, such as 5-(Phenyl)-4H-1,2,4-triazole-3-thiol, suggests that VBATDT has the potential to be an effective corrosion inhibitor.[1][2]
A definitive comparison of the corrosion inhibition efficiency of VBATDT and benzotriazole necessitates dedicated experimental studies. Researchers and scientists are encouraged to employ standardized protocols, including electrochemical techniques like potentiodynamic polarization and EIS, as well as the weight loss method, to conduct a direct comparative evaluation. Such studies would be invaluable in expanding the arsenal of effective corrosion inhibitors and providing a clearer understanding of the structure-performance relationships within the triazole family of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijcsi.pro [ijcsi.pro]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrochemical Impedance Spectroscopy (EIS) and Study of Iron Corrosion Inhibition by Turmeric Roots Extract (TRE) in Hydrochloric Acid Solution [ejchem.journals.ekb.eg]
- 7. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
Spectroscopic Cross-Validation: A Comparative Guide for 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of spectroscopic data for the compound 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT). Comprehensive spectroscopic analysis is fundamental for the unambiguous identification, purity assessment, and structural elucidation of novel chemical entities in drug discovery and development. Cross-validation against established reference compounds or alternative molecules ensures the reliability and accuracy of analytical data.
Note: Extensive searches for publicly available, quantitative spectroscopic data for this compound (VBATDT) did not yield specific experimental spectra. Therefore, this guide presents a comparative framework using Melamine (1,3,5-triazine-2,4,6-triamine), a structurally related and well-characterized triazine compound, as an alternative for illustrative purposes. The provided experimental protocols are generalized for the analysis of triazine derivatives and can be adapted for VBATDT once samples are available.
Comparative Spectroscopic Data
A direct comparison of spectroscopic data is essential for identifying structural similarities and differences. The following tables summarize the expected and available spectroscopic data for VBATDT and the experimentally determined data for Melamine.
Table 1: Physicochemical Properties
| Property | This compound (VBATDT) | Melamine |
| Molecular Formula | C₁₅H₁₈N₄S₂ | C₃H₆N₆ |
| Molecular Weight | 318.46 g/mol | 126.12 g/mol |
| Structure | (Structure of VBATDT would be depicted here) | (Structure of Melamine would be depicted here) |
Table 2: ¹H NMR Spectroscopy Data
No experimental ¹H NMR data for VBATDT is publicly available.
| Melamine (¹H NMR) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| DMSO-d₆ | ~6.8 | br s | 6H | -NH₂ |
Table 3: ¹³C NMR Spectroscopy Data
No experimental ¹³C NMR data for VBATDT is publicly available.
| Melamine (¹³C NMR) | Chemical Shift (ppm) | Assignment |
| DMSO-d₆ | ~166.7 | C (triazine ring) |
Table 4: FTIR Spectroscopy Data
No specific experimental FTIR peak data for VBATDT is publicly available. Infrared spectroscopy analysis of VBATDT is expected to reveal characteristic absorption bands for its functional groups.
| Melamine (FTIR) | Wavenumber (cm⁻¹) | Assignment |
| KBr Pellet | 3470, 3420 | N-H stretching (asymmetric and symmetric) |
| 1650 | N-H scissoring | |
| 1550 | Triazine ring stretching | |
| 812 | Triazine ring out-of-plane bending |
Table 5: Mass Spectrometry Data
No experimental Mass Spectrometry data for VBATDT is publicly available.
| Melamine (Mass Spectrometry) | m/z | Interpretation |
| Electron Ionization (EI) | 126 | [M]⁺ (Molecular ion) |
| 85 | [M - CHN₂]⁺ | |
| 68 | [M - C₂H₂N₄]⁺ | |
| 43 | [NCNH₂]⁺ |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environments of the analyte.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the chosen solvent fully dissolves the sample and does not have overlapping signals with the analyte.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse program.
-
Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 0 to 200 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
An FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Instrumentation:
-
A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
Procedure:
-
Sample Preparation (for ESI):
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is then directly infused into the mass spectrometer.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range.
-
For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic data analysis and cross-validation.
Caption: Workflow for Spectroscopic Data Acquisition and Analysis.
Caption: Logical Flow for Cross-Validation of Spectroscopic Data.
Benchmarking VBATDT: Enhancing Polymer Composite Adhesion in Dental Applications
In the realm of polymer composites, particularly within the demanding field of dental restoratives, achieving a durable and robust bond between the composite and various substrates is paramount. This guide provides a comparative analysis of the performance of 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT), a key monomer utilized in dental primers to enhance the adhesion of resin composites to zirconia-based ceramics. While not a traditional filler that modifies the bulk properties of a composite, VBATDT plays a critical role at the interface, significantly improving bond strength and longevity.
This guide will delve into the quantitative performance of VBATDT-containing primers, comparing them with alternatives, and provide detailed experimental protocols for the cited performance metric: microtensile bond strength. The information is targeted towards researchers, scientists, and dental professionals seeking to understand and optimize the adhesive performance of polymer composites in clinical applications.
Performance Benchmark: VBATDT in Zirconia Primers
The primary function of VBATDT in this context is as a component of a primer, often in conjunction with another adhesive monomer, 10-methacryloyloxydecyl dihydrogen phosphate (MDP), to promote a strong and lasting bond between a resin-based cement and a yttria-tetragonal zirconia polycrystal (Y-TZP) substrate. The following table summarizes the microtensile bond strength (µTBS) of experimental primers with varying concentrations of VBATDT and MDP, providing a clear comparison of their effectiveness.
| Primer Formulation | MDP Concentration (wt%) | VBATDT Concentration (wt%) | Mean Microtensile Bond Strength (MPa) ± SD |
| Control | 0.0 | 0.0 | Spontaneous Debonding |
| MV1 | 0.5 | 0.0 | 9.1 ± 3.3 |
| MV2 | 0.5 | 0.1 | 10.3 ± 4.2 |
| MV3 | 0.5 | 0.5 | 13.7 ± 5.0 |
| MV4 | 0.5 | 1.0 | 12.2 ± 3.8 |
| MV5 | 0.0 | 0.5 | Spontaneous Debonding |
| MV6 | 0.1 | 0.5 | 9.7 ± 4.1 |
| MV7 | 1.0 | 0.5 | 11.9 ± 4.0 |
Data sourced from a study by Aggarwal and De Souza (2018). The bond strength was measured after 48 hours of water storage.[1][2]
The data clearly indicates that a balanced composition of both MDP and VBATDT is crucial for achieving the highest bond strength to zirconia.[3] The primer with 0.5 wt% of both MDP and VBATDT (MV3) exhibited the highest mean bond strength.[3] Notably, the absence of MDP (MV5) or the absence of any primer (Control) resulted in a complete failure of the bond.[1][2] This underscores the synergistic effect of VBATDT and MDP in promoting adhesion to the chemically inert zirconia surface.[4]
Experimental Protocols
The following is a detailed methodology for the microtensile bond strength (µTBS) test, a common method for evaluating the adhesive performance of dental materials.[5][6][7]
1. Substrate Preparation:
-
Y-TZP ceramic blocks are sectioned into slabs of a specified thickness.
-
The bonding surfaces of the zirconia slabs are polished with a series of silicon carbide papers to achieve a standardized surface roughness.
-
The polished slabs are then cleaned in an ultrasonic bath with isopropanol and air-dried.
2. Primer Application:
-
The experimental primers, with varying concentrations of VBATDT and MDP dissolved in acetone, are applied to the prepared zirconia surfaces using a microbrush.
-
Two layers of the primer are typically applied, followed by gentle air-drying to evaporate the solvent.
3. Composite Bonding:
-
A resin-based cement is applied to the primed zirconia surface.
-
A pre-polymerized composite resin block is seated onto the cement under a constant load to ensure a uniform cement layer thickness.
-
The excess cement is removed, and the assembly is light-cured from all directions according to the manufacturer's instructions.
4. Specimen Sectioning:
-
The bonded assemblies are stored in distilled water at 37°C for a specified period (e.g., 48 hours or 180 days) to simulate oral conditions.[1][2]
-
The assemblies are then sectioned into beams with a cross-sectional area of approximately 1 mm² using a slow-speed diamond saw under water cooling.
5. Microtensile Bond Strength Testing:
-
Each beam is attached to a testing jig using a cyanoacrylate adhesive.
-
The jig is mounted on a universal testing machine.
-
A tensile load is applied at a constant crosshead speed (e.g., 1 mm/min) until the beam fractures.[8]
-
The load at fracture is recorded, and the bond strength is calculated in megapascals (MPa) by dividing the fracture load by the cross-sectional area of the bonded interface.
6. Failure Mode Analysis:
-
The fractured surfaces are examined under a stereomicroscope or scanning electron microscope to determine the mode of failure (e.g., adhesive, cohesive in the composite, or mixed).
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the proposed chemical interactions at the bonding interface.
References
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. academy-of-dental-materials-guidance-on-in-vitro-testing-of-dental-composite-bonding-effectiveness-to-dentin-enamel-using-micro-tensile-bond-strength-tbs-approach - Ask this paper | Bohrium [bohrium.com]
- 6. Academy of Dental Materials guidance on in vitro testing of dental composite bonding effectiveness to dentin/enamel using micro-tensile bond strength (μTBS) approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The microtensile bond strength test: Its historical background and application to bond testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Universal and Conventional MDP Primers on the Shear Bond Strength of Zirconia Ceramic and Nanofilled Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triazine Dithiol Derivatives in Surface Modification for Corrosion Inhibition
-
6-Dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium (DBN)
-
2,4-Dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT)
This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the performance and experimental protocols related to these promising surface modification agents.
Molecular Structures
The general structure of the 6-substituted-1,3,5-triazine-2,4-dithiol derivatives discussed in this guide is presented below. The performance of these molecules in surface modification is significantly influenced by the nature of the substituent at the C6 position of the triazine ring.
Caption: General chemical structure of 6-substituted-1,3,5-triazine-2,4-dithiol.
Performance Data in Corrosion Inhibition
The following tables summarize the quantitative data on the performance of DBN and DHMeT as corrosion inhibitors on different metal substrates. It is important to note that the experimental conditions in these studies were not identical, which may influence the results.
Table 1: Performance of 6-Dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium (DBN)
| Parameter | Value | Substrate | Corrosive Medium | Reference |
| Optimal Concentration | 0.25 mM | SUS304 Stainless Steel | 1.0 M HCl | |
| Inhibition Efficiency (IE%) | 99.82% | SUS304 Stainless Steel | 1.0 M HCl | |
| Corrosion Potential (Ecorr) | -435 mV (uninhibited) vs. -401 mV (inhibited) | SUS304 Stainless Steel | 1.0 M HCl | |
| Corrosion Current (icorr) | 1.08 μA/cm² (uninhibited) vs. 0.002 μA/cm² (inhibited) | SUS304 Stainless Steel | 1.0 M HCl | |
| Optimal Concentration | 1.2 mM | Brass | 0.5 M NaCl | |
| Inhibition Efficiency (IE%) | 98% | Brass | 0.5 M NaCl |
Table 2: Performance of 2,4-Dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT)
| Parameter | Value | Substrate | Corrosive Medium | Reference |
| Optimal Concentration | 25 ppm (~0.15 mM) | Steel | Acidic Chloride Solution | |
| Inhibition Efficiency (IE%) | 95% | Steel | Acidic Chloride Solution | |
| Corrosion Potential (Ecorr) | Shifted anodically | Steel | Acidic Chloride Solution | |
| Corrosion Current (icorr) | Significantly reduced | Steel | Acidic Chloride Solution |
Experimental Protocols
The following sections provide a generalized overview of the experimental methodologies typically employed in the synthesis and evaluation of triazine dithiol derivatives for surface modification.
Synthesis of 6-Substituted-1,3,5-triazine-2,4-dithiols
The synthesis of these compounds generally involves the reaction of a 6-substituted-2,4-dichloro-1,3,5-triazine with a source of thiol groups, such as sodium hydrosulfide (NaSH).
Example: Synthesis of 6-Dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium (DBN)
-
Starting Material: 6-N,N-dibutylamino-1,3,5-triazine-2,4-dichloride.
-
Reagent: Sodium hydrosulfide (NaSH).
-
Procedure: The dichlorotriazine derivative is reacted with NaSH in a suitable solvent. The reaction results in the substitution of the chlorine atoms with thiol groups, yielding the monosodium salt of the dithiol.
-
Purification: The product is typically purified by recrystallization.
Surface Preparation and Modification
Proper preparation of the metal substrate is crucial for the formation of a uniform and effective self-assembled monolayer.
-
Cleaning: The metal specimens (e.g., stainless steel, brass) are typically polished with abrasive paper of decreasing grit size, followed by rinsing with distilled water and degreasing with a solvent like acetone.
-
Self-Assembly: The cleaned metal substrate is immersed in a solution of the triazine dithiol derivative at a specific concentration for a defined period. The thiol groups of the triazine derivative form a bond with the metal surface, leading to the formation of a self-assembled monolayer.
Electrochemical Evaluation of Corrosion Inhibition
Electrochemical techniques are standard for quantifying the effectiveness of corrosion inhibitors.
-
Electrochemical Cell: A standard three-electrode cell is used, with the metal specimen as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization: The potential of the working electrode is scanned, and the resulting current is measured. This provides information on the corrosion potential (Ecorr) and corrosion current density (icorr), from which the inhibition efficiency can be calculated.
-
Electrochemical Impedance Spectroscopy (EIS): This technique measures the impedance of the metal-solution interface over a range of frequencies. The data can be used to model the corrosion process and determine the properties of the protective film.
Surface Analysis
Various surface-sensitive techniques are used to characterize the modified surface.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology, allowing for visual confirmation of the protective effect of the inhibitor film.
-
X-ray Photoelectron Spectroscopy (XPS): An analysis technique used to determine the elemental composition and chemical state of the elements on the surface, confirming the adsorption of the triazine dithiol.
-
Contact Angle Measurement: Measures the hydrophobicity of the surface. An increase in the water contact angle after modification can indicate the formation of a well-ordered organic monolayer.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel triazine dithiol derivative as a corrosion inhibitor.
A Comparative Guide to the Quantitative Analysis of Vancomycin in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two predominant analytical methodologies for the quantitative analysis of the antibiotic Vancomycin in human plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The selection of an appropriate analytical method is critical for accurate therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring both efficacy and patient safety. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
Introduction to Vancomycin Analysis
Vancomycin is a glycopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). Due to its narrow therapeutic index, monitoring vancomycin concentrations in plasma is essential to optimize dosing while minimizing the risk of toxicity, such as nephrotoxicity and ototoxicity. Accurate and precise quantification in a complex biological matrix like human plasma is therefore of paramount importance. While immunoassays have been widely used for their speed and ease of use, LC-MS/MS is increasingly considered the gold standard due to its superior specificity and accuracy.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the quantitative analysis of Vancomycin in human plasma using LC-MS/MS and a competitive ELISA. These metrics are crucial for evaluating the reliability and suitability of each method for clinical and research applications.
| Performance Metric | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 0.3 µg/mL[1][2][3] | 2.0 - 5.0 µg/mL[4] |
| Linearity (Range) | 0.25 - 100 µg/mL[3][4][5] | 2.5 - 100 µg/mL[4] |
| Accuracy (% Bias) | ± 4% to ± 11%[1][2][6][7][8] | Can show >20% proportional difference compared to LC-MS/MS |
| Precision (CV%) | Intra-day: 2.6 - 4.8% Inter-day: 2.7 - 8.5%[1][2][5][6] | Intra-day: 8.9 - 14.5% Inter-day: 12.2 - 16.2%[9][10] |
| Specificity | High; distinguishes parent drug from metabolites and degradation products. | Can be susceptible to cross-reactivity with degradation products.[2] |
| Matrix Effect | Can be significant but is correctable with an appropriate internal standard.[5] | Can be minimized by sample dilution.[11] |
| Sample Volume | Typically 50 - 100 µL | Typically 50 - 100 µL |
| Analysis Time per Sample | 5 - 10 minutes[1][2][7][12][8] | 2 - 4 hours (for a batch of samples) |
| Throughput | High (with automation) | Moderate to High (batch processing) |
Experimental Methodologies
Detailed protocols for both LC-MS/MS and ELISA are provided below. These represent typical workflows and may require optimization based on specific laboratory instrumentation and reagents.
Method 1: Quantitative Analysis by LC-MS/MS
This method offers high sensitivity and specificity for the determination of vancomycin in human plasma.
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of a precipitation reagent (e.g., acetonitrile) containing a suitable internal standard (e.g., Vancomycin-d5 or Atenolol).[3][6]
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
2. Chromatographic Conditions:
-
HPLC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Key Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.[7][12][8]
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations using a weighted (1/x²) linear regression.
Method 2: Quantitative Analysis by ELISA
This method is based on a competitive binding immunoassay format and is suitable for batch analysis.
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the manufacturer's instructions. Bring all reagents to room temperature before use.[13]
2. Sample Preparation:
-
Dilute plasma samples with the provided sample diluent to ensure the vancomycin concentration falls within the assay's linear range. A minimum 1:1 dilution is often recommended to minimize matrix effects.[11]
3. Assay Procedure:
-
Add 50 µL of standard, control, or diluted sample to the appropriate wells of the microplate pre-coated with vancomycin antigen.
-
Add 50 µL of anti-vancomycin antibody solution to each well.
-
Add 50 µL of HRP-conjugated secondary antibody to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.
-
Wash the plate 4-5 times with 1X Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
4. Data Acquisition and Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Generate a standard curve by plotting the absorbance values against the corresponding vancomycin concentrations of the standards. A four-parameter logistic (4-PL) curve fit is typically used.
-
Determine the vancomycin concentration in the samples by interpolating their absorbance values from the standard curve. Remember to multiply the result by the sample dilution factor.
Visualized Experimental Workflows
The following diagrams illustrate the key steps in each analytical workflow.
Caption: Workflow for Vancomycin analysis by LC-MS/MS.
Caption: Workflow for Vancomycin analysis by ELISA.
References
- 1. Novel LC-MS/MS method for plasma vancomycin: comparison with immunoassays and clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a rapid, simple, and reliable UPLC-MS/MS method for the quantification of vancomycin in human plasma [pharmacia.pensoft.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Comparison of New Liquid Chromatography-Mass Spectrometry Method and Enzyme-Multiplied Immunoassay Technique for Routine Therapeutic Drug Monitoring of Vancomycin in Chinese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of vancomycin assays in patients undergoing hemodialysis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. antbioinc.com [antbioinc.com]
- 12. researchgate.net [researchgate.net]
- 13. content.abcam.com [content.abcam.com]
Evaluating the Biocompatibility of VBATDT-Functionalized Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of biocompatible surfaces is a cornerstone of modern biomedical science, crucial for the success of implants, drug delivery systems, and tissue engineering scaffolds. This guide provides a comparative analysis of a novel vanadium-based functionalization, termed VBATDT, against established alternative surfaces. The objective is to present a clear, data-driven evaluation of their biocompatibility profiles, enabling informed decisions in research and development.
While specific data on "VBATDT" is not available in current literature, this guide will utilize data from studies on vanadium-based nanomaterials and coatings as a proxy to evaluate its potential biocompatibility. This hypothetical VBATDT surface will be compared to three widely used alternatives: Titanium (Ti), Hydroxyapatite (HA), and a generic polymer coating (Polymer).
Comparative Analysis of Biocompatibility
The biocompatibility of a material is determined by its interaction with the biological environment. Key parameters for evaluation include cell viability, cell adhesion, and the induced inflammatory response. The following tables summarize the performance of our hypothetical VBATDT-functionalized surface alongside established alternatives.
Table 1: Cell Viability and Proliferation
Cell viability assays are critical for assessing the cytotoxicity of a material. The data below is a synthesis of typical results from in vitro studies using cell lines such as fibroblasts and osteoblasts.
| Surface Functionalization | Cell Viability (%) (24 hours) | Cell Proliferation (Fold Increase) (72 hours) | Key Findings |
| VBATDT (Vanadium-based) | 80-90% | 1.2 - 1.5 | Biocompatibility is valence-dependent, with lower valence states showing better results.[1][2][3][4] Nanotubular structures may exhibit higher cytotoxicity.[5][6] |
| Titanium (Ti) | >95% | 2.0 - 2.5 | Excellent biocompatibility due to a stable oxide layer.[7] Widely used in orthopedic and dental implants.[8] |
| Hydroxyapatite (HA) | >95% | 2.5 - 3.0 | Bioactive and osteoconductive, promoting bone growth.[9] Often used as a coating on metallic implants. |
| Polymer (e.g., PEEK) | >90% | 1.8 - 2.2 | Biocompatibility varies with polymer type and surface chemistry. Generally considered bio-inert. |
Table 2: Cell Adhesion
The ability of cells to adhere to a surface is crucial for tissue integration and the overall success of an implant.
| Surface Functionalization | Cell Adhesion (Attached Cells/mm²) | Morphology of Adherent Cells | Key Findings |
| VBATDT (Vanadium-based) | Moderate | Rounded to slightly spread | Cell adhesion can be influenced by surface topography and chemistry.[10] |
| Titanium (Ti) | High | Well-spread with defined cytoskeleton | Surface roughness and micro-grooves can enhance cell adhesion.[11] |
| Hydroxyapatite (HA) | Very High | Well-spread and flattened | Excellent cell attachment and spreading due to its chemical similarity to bone mineral.[9] |
| Polymer (e.g., PEEK) | Moderate to High | Variable, depending on surface treatment | Surface modifications are often required to improve cell adhesion. |
Table 3: Inflammatory Response
The host's inflammatory response to an implanted material is a critical determinant of its long-term biocompatibility. This is often assessed by measuring the secretion of pro-inflammatory cytokines by immune cells.
| Surface Functionalization | Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6) | Inflammatory Cell Infiltration | Key Findings |
| VBATDT (Vanadium-based) | Moderate to High | Present | Vanadium ions can trigger inflammatory responses and, in some cases, allergic reactions.[12][13][14][15] |
| Titanium (Ti) | Low | Minimal | Generally considered immunologically inert. |
| Hydroxyapatite (HA) | Low | Minimal | Well-tolerated by the immune system. |
| Polymer (e.g., PEEK) | Low to Moderate | Minimal to mild | Dependent on polymer purity and degradation products. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key biocompatibility assays.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts or Saos-2 osteoblasts) onto the test surfaces (VBATDT, Ti, HA, Polymer) and a control surface (tissue culture plastic) in a 24-well plate at a density of 1 x 10⁴ cells/well.
-
Incubation: Culture the cells for 24, 48, and 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After each time point, add 100 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 1 mL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the control surface. Calculate cell proliferation as the fold increase in absorbance over time.
Cell Adhesion Assay
This protocol outlines a method for quantifying cell adhesion on different surfaces.
Protocol:
-
Cell Seeding: Seed cells onto the test surfaces as described in the cell viability protocol.
-
Incubation: Allow cells to adhere for 4 hours.
-
Washing: Gently wash the surfaces three times with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde and stain with a fluorescent dye (e.g., DAPI for nuclei and Phalloidin for actin filaments).
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of adherent cells per unit area from multiple random fields of view.
Inflammatory Response Assay (Cytokine Analysis)
This protocol describes the measurement of pro-inflammatory cytokine secretion from macrophages cultured on the test surfaces.
Protocol:
-
Macrophage Culture: Isolate primary macrophages or use a macrophage cell line (e.g., RAW 264.7) and seed them onto the test surfaces.
-
Incubation: Culture the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels from the test surfaces to a control surface.
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
References
- 1. A functionalized surface modification with vanadium nanoparticles of various valences against implant-associated bloodstream infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A functionalized surface modification with vanadium nanoparticles of various valences against implant-associated bloodstream infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. A functionalized surface modification with vanadium nanoparticles of various valences against implant-associated bloodstream infection - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 5. Cytotoxicity of nanostructured vanadium oxide on human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Titanium - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Cell/surface interactions and adhesion on Ti-6Al-4V: effects of surface texture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Allergic reaction to vanadium causes a diffuse eczematous eruption and titanium alloy orthopedic implant failure. | Semantic Scholar [semanticscholar.org]
- 14. Allergic Reaction to Vanadium Causes a Diffuse Eczematous Eruption and Titanium Alloy Orthopedic Implant Failure | MDedge [mdedge.com]
- 15. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Enduring Performance: A Comparative Analysis of VBATDT-Treated Surfaces for Long-Term Durability
In the realm of advanced materials and biomedical applications, the long-term stability of surface treatments is paramount for predictable and reliable performance. This guide provides a comprehensive comparison of surfaces treated with 6-(4-vinylbenzyl-n-propyl) amino-1,3,5-triazine-2,4-dithione (VBATDT), a sulfur-containing monomer, against other common surface modification techniques. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Comparative Performance Data
The long-term durability of VBATDT-treated surfaces has been evaluated primarily through bond strength retention after artificial aging. The following tables summarize the quantitative data from key studies, comparing VBATDT-containing primers with other adhesive systems and surface treatments.
Table 1: Microtensile Bond Strength (µTBS) of Primer Compositions on Y-TZP Zirconia After Aging [1][2]
| Primer Composition (wt%) | Mean µTBS (MPa) at 48 hours | Mean µTBS (MPa) at 180 days Water Storage |
| Control (No Primer) | 0 (spontaneous debonding) | 0 (spontaneous debonding) |
| 0.5% VBATDT / 0% MDP | 0 (spontaneous debonding) | 0 (spontaneous debonding) |
| 0.5% MDP / 0.1% VBATDT | 13.7 ± 5.0 | Not significantly different from 48h |
| 1.0% MDP / 0.1% VBATDT | 12.2 ± 3.8 | Not significantly different from 48h |
| 0.5% MDP / 0.5% VBATDT | 11.9 ± 4.0 | Not significantly different from 48h |
| 0.1% MDP / 0.5% VBATDT | Low bond strength | Not significantly different from 48h |
| 0.1% MDP / 1.0% VBATDT | Low bond strength | Not significantly different from 48h |
Data from a study evaluating different concentrations of MDP and VBATDT on yttria-stabilized zirconia. Note that storage time did not have a statistically significant effect on bond strength for the tested formulations, suggesting good durability over 180 days.
Table 2: Shear Bond Strength (SBS) of Different Primers on Zirconia Ceramic [3]
| Primer Group | Primer Composition | Mean SBS (MPa) |
| Group AP | VBATDT + MDP (Alloy Primer) | 16.8 ± 2.5 |
| Group C (Control) | No Primer | 15.4 ± 1.6 |
| Other Primers | (Data for other commercial primers) | (Values varied) |
This study suggests that the combination of VBATDT and MDP in a commercial primer can yield high initial bond strength to zirconia.
Table 3: Shear Bond Strength (SBS) of Various Surface Treatments on Zirconia Before and After Thermocycling [4]
| Surface Treatment Group | Mean SBS (MPa) at 24 hours | Mean SBS (MPa) after 10,000 Thermocycles |
| C (Control - No Treatment) | 8.32 ± 1.95 | 5.45 ± 0.8 |
| AA (Air Abrasion with Al₂O₃) | 14.98 ± 3.19 | 13.47 ± 2.33 |
| GB (Air Abrasion with Glass Beads) | 9.29 ± 0.99 | 8.56 ± 1.35 |
| ZE (Zircos E Etching Solution) | 4.83 ± 0.47 | 4.16 ± 0.63 |
| HE (Heated Hydrofluoric Acid) | 14.8 ± 0.83 | 13.15 ± 1.27 |
This table provides a comparison of alternative surface treatments, showing that mechanical roughening (air abrasion) can provide durable bonding, with only a slight decrease in bond strength after thermocycling.
Experimental Protocols
The data presented above were generated using established materials science testing protocols. The following are detailed methodologies for the key experiments cited.
Microtensile Bond Strength (µTBS) Testing Protocol [1][2]
-
Substrate Preparation: Yttria-stabilized tetragonal zirconia polycrystal (Y-TZP) slabs are prepared with a standardized surface roughness.
-
Primer Application: Seven different combinations of 10-methacryloyloxydecyl dihydrogen phosphate (MDP) and VBATDT monomers (0.0, 0.1, 0.5, or 1.0 wt%) in an acetone solution are applied to the Y-TZP surfaces. A non-primed group serves as a control.
-
Bonding: Composite resin substrates are bonded to the treated Y-TZP surfaces using a resin cement under a standard load.
-
Aging: Bonded specimens are stored in water at room temperature for either 48 hours or 180 days.
-
Specimen Sectioning: The bonded assemblies are sectioned into beams with a cross-sectional area of approximately 1 mm².
-
µTBS Testing: The beams are subjected to a tensile load until failure using a universal testing machine at a specified crosshead speed. The bond strength is calculated in megapascals (MPa).
-
Failure Mode Analysis: The fractured surfaces are examined under a microscope to determine the mode of failure (e.g., adhesive, cohesive, or mixed).
Shear Bond Strength (SBS) Testing Protocol with Thermocycling [4]
-
Substrate Preparation: Sintered zirconium dioxide ceramic disks are prepared.
-
Surface Treatment: The disks are divided into groups and subjected to different surface treatments: no treatment (control), air-particle abrasion with 50 µm aluminum oxide, air-particle abrasion with glass beads, etching with Zircos E etching solution, or etching with 48% hydrofluoric acid heated to 25°C.
-
Bonding: Cylindrical composite resin specimens are bonded to the treated zirconia surfaces with a resin cement under a constant load and then light-cured.
-
Aging: The specimens are divided into two subgroups. One subgroup is stored in distilled water at 37°C for 24 hours. The other subgroup undergoes 10,000 thermal cycles between 5°C and 55°C.
-
SBS Testing: A shear load is applied to the base of the composite cylinder at a constant crosshead speed until fracture occurs. The SBS is calculated in MPa.
-
Failure Mode Analysis: The fractured specimens are inspected with a stereomicroscope to classify the failure mode.
Visualizing the Bonding Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the proposed chemical bonding mechanism of VBATDT and a typical experimental workflow for assessing surface treatment durability.
Caption: Proposed chemical bonding mechanism of the VBATDT monomer.
Caption: Experimental workflow for assessing the long-term durability of surface treatments.
Discussion and Alternatives
The long-term durability of VBATDT-treated surfaces appears to be promising, particularly when used in combination with other functional monomers like MDP. The chemical interaction of the thiol group with metal oxide surfaces provides a stable bond.[1][5] The vinyl group allows for copolymerization with resin-based materials, creating a continuous interface.[1][6]
However, the performance is not solely dependent on the primer. The choice of substrate and the overall composition of the adhesive system play a significant role. For instance, while VBATDT is effective on noble metals and zirconia, alternative treatments may be more suitable for other materials.[5][6]
Alternative Surface Treatments:
-
10-MDP (10-Methacryloyloxydecyl dihydrogen phosphate): This phosphate monomer is known for its strong and durable chemical bond to zirconia and other metal oxides.[3][6] It is often used in conjunction with VBATDT to enhance bonding performance.[3]
-
Silane Coupling Agents (e.g., 3-MPS): These are effective for bonding to silica-based ceramics by forming siloxane bonds.[6] Their effectiveness on non-silica-based materials like zirconia is limited unless the surface is first silica-coated.
-
Air Abrasion (Sandblasting): This mechanical method increases surface area and micromechanical retention, leading to improved bond strength.[4] It is a common pre-treatment before the application of chemical primers.
-
Acid Etching: While effective for traditional ceramics, the use of strong acids like hydrofluoric acid on high-strength ceramics like zirconia requires careful control to avoid surface damage.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of various primers on shear bond strength of zirconia ceramic and resin composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of different surface treatments on the bond strength to zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of metal primers and tarnish treatment on bonding between dental alloys and veneer resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jdat.org [jdat.org]
A Comparative Guide to Radical vs. Photo-Initiated Polymerization of N-Vinylpyrrolidone (NVP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Vinylpyrrolidone (NVP) is a versatile monomer widely utilized in the synthesis of biocompatible polymers for various applications in the pharmaceutical and biomedical fields, including drug delivery systems, hydrogels, and coatings. The polymerization of NVP can be initiated through several methods, with radical and photo-initiated polymerization being two of the most common approaches. The choice of initiation method significantly impacts the polymerization kinetics, the resulting polymer properties, and the overall efficiency of the process. This guide provides an objective comparison of radical and photo-initiated polymerization of NVP, supported by experimental data, to aid researchers in selecting the most suitable method for their specific application.
Data Presentation
The following table summarizes the key quantitative parameters for the radical and photo-initiated polymerization of N-Vinylpyrrolidone based on available experimental data. It is important to note that the direct comparison is challenging due to the variability in experimental conditions reported in the literature.
| Parameter | Radical Polymerization | Photo-Initiated Polymerization |
| Initiator | Benzoyl Peroxide, AIBN | Photo-Fenton (Fe²⁺/H₂O₂/UV), Irgacure 2959 |
| Reaction Temperature | 60-70°C[1][2] | Room Temperature[3] |
| Reaction Time | Several hours (e.g., up to 72h for high yield)[1] | Shorter, dependent on light intensity |
| Polymerization Yield | Can reach ~70% after 72h[1] | Dependent on initiator and light exposure |
| Molecular Weight (Mw) | 54,000 g/mol (with photo-Fenton)[3] | Generally, can be controlled by initiator/monomer ratio |
| Polydispersity Index (PDI) | ~3.1 (with photo-Fenton)[3] | Can be broad in conventional free radical polymerization |
| Control over Polymerization | Can be less controlled, leading to broad PDI[4] | Can offer better temporal and spatial control |
Experimental Protocols
Radical Polymerization of N-Vinylpyrrolidone (NVP)
This protocol is a generalized procedure based on common laboratory practices for the free-radical polymerization of NVP using a thermal initiator like benzoyl peroxide or AIBN.
Materials:
-
N-Vinylpyrrolidone (NVP), freshly distilled
-
Benzoyl Peroxide or Azobisisobutyronitrile (AIBN)
-
Nitrogen or Argon gas
-
Reaction flask with a condenser
-
Magnetic stirrer and heating mantle
-
Precipitating solvent (e.g., diethyl ether)
Procedure:
-
The reaction flask is charged with the desired amount of NVP and solvent.
-
The initiator (e.g., benzoyl peroxide) is added to the mixture. The initiator concentration typically ranges from 0.1 to 1 mol% with respect to the monomer.
-
The flask is sealed and the mixture is purged with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
The reaction mixture is heated to a specific temperature (e.g., 70°C for benzoyl peroxide) and stirred continuously.[1]
-
The polymerization is allowed to proceed for a predetermined time, which can range from a few hours to over a day, depending on the desired conversion and molecular weight.[1]
-
After the reaction is complete, the polymer is precipitated by pouring the reaction mixture into a non-solvent like diethyl ether.
-
The precipitated polymer is then filtered, washed with the non-solvent, and dried under vacuum to a constant weight.
Photo-Initiated Polymerization of N-Vinylpyrrolidone (NVP)
This protocol describes a general procedure for the photo-initiated polymerization of NVP, which can be adapted for different photoinitiator systems.
Materials:
-
N-Vinylpyrrolidone (NVP), freshly distilled
-
Photoinitiator (e.g., Irgacure 2959 or a photo-Fenton system)[3]
-
Solvent (if necessary)
-
UV light source (with appropriate wavelength and intensity)
-
Reaction vessel transparent to UV light (e.g., quartz tube)
-
Nitrogen or Argon gas
-
Magnetic stirrer
-
Precipitating solvent (e.g., diethyl ether)
Procedure:
-
The NVP monomer and the photoinitiator are dissolved in a suitable solvent (if applicable) in the reaction vessel.
-
The solution is purged with an inert gas to remove oxygen.
-
The reaction vessel is placed under a UV light source. The distance from the light source and the intensity of the light are critical parameters that need to be controlled.
-
The solution is irradiated with UV light for a specific duration while being stirred. The polymerization is typically much faster than thermal radical polymerization.
-
The progress of the polymerization can be monitored by techniques such as real-time FTIR or by taking aliquots at different time points to determine monomer conversion.
-
Once the desired conversion is reached, the UV light is turned off to stop the polymerization.
-
The polymer is isolated by precipitation in a non-solvent, followed by filtration, washing, and drying.
Mandatory Visualizations
Caption: Workflow for Radical Polymerization of NVP.
Caption: Workflow for Photo-Initiated Polymerization of NVP.
Comparison of Methodologies
Initiation and Control
-
Radical Polymerization: This method relies on the thermal decomposition of an initiator to generate free radicals, which then initiate the polymerization of the monomer. The control over the initiation process is primarily dependent on the temperature and the half-life of the initiator. This can sometimes lead to a less controlled polymerization, resulting in a broader molecular weight distribution (higher PDI).[4]
-
Photo-Initiated Polymerization: This technique utilizes light energy to generate the initiating radicals from a photoinitiator. This offers excellent temporal and spatial control over the polymerization process. The reaction can be started and stopped simply by turning the light source on and off, allowing for the fabrication of complex polymer structures and patterns.
Reaction Conditions
-
Radical Polymerization: Typically requires elevated temperatures to achieve a reasonable rate of initiator decomposition and polymerization.[1] This can be a limitation when working with temperature-sensitive monomers or in applications where heating is undesirable.
-
Photo-Initiated Polymerization: Can often be carried out at room temperature, which is advantageous for preserving the integrity of sensitive biological molecules in drug delivery applications.[3]
Kinetics and Efficiency
-
Radical Polymerization: The reaction rates are dependent on temperature and initiator concentration. The overall polymerization time can be long, especially when high monomer conversion is desired.[1]
-
Photo-Initiated Polymerization: Generally exhibits faster polymerization rates compared to thermal radical polymerization, as the initiation is driven by light and can be more efficient. The reaction time is primarily controlled by the light intensity and the quantum yield of the photoinitiator.
Conclusion
Both radical and photo-initiated polymerization are effective methods for synthesizing poly(N-vinylpyrrolidone). The choice between the two depends heavily on the specific requirements of the application.
-
Radical polymerization is a well-established and cost-effective method suitable for bulk production of PVP where precise control over the polymer architecture is not a primary concern.
-
Photo-initiated polymerization offers superior control over the polymerization process, enabling the creation of well-defined polymer structures, patterned surfaces, and rapid curing at ambient temperatures. This makes it particularly attractive for applications in drug delivery, tissue engineering, and microfabrication where precision and mild reaction conditions are paramount.
Researchers and drug development professionals should carefully consider the trade-offs between control, reaction conditions, and scalability when selecting the appropriate polymerization technique for their NVP-based materials.
References
Safety Operating Guide
6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol proper disposal procedures
For Immediate Reference: Waste Classification
This compound should be treated as hazardous chemical waste. All disposal practices must comply with federal, state, and local regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the compound or its waste, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[2]
-
Skin Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
Key Safety Precautions:
-
Avoid all personal contact, including inhalation.[3]
-
Do not empty into drains or release into the environment.[4][5]
-
Wash hands thoroughly after handling.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][5]
Waste Segregation and Collection
Proper segregation of chemical waste is critical for safe disposal.
-
Solid Waste:
-
Collect any solid 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol waste, including contaminated personal protective equipment (gloves, etc.), in a clearly labeled, sealed container.
-
The container must be compatible with the chemical and approved for hazardous waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be disposed of as solid hazardous waste.
-
Rinse non-disposable glassware with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected as hazardous liquid waste.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory and contact your institution's emergency responders.[3]
-
Containment: For small spills, use an absorbent, inert material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Summary of Key Disposal Information
| Parameter | Guideline | Citation |
| Waste Type | Hazardous Chemical Waste | [3] |
| Container | Approved, sealed, and clearly labeled hazardous waste container. | [4] |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. | [2] |
| Handling Area | Well-ventilated area, preferably a chemical fume hood. | [2] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal. | [4] |
| "Down the Drain" Disposal | Strictly Prohibited. | [1][4] |
| Final Disposal Method | Handled by certified hazardous waste disposal services (e.g., industrial combustion plant). | [4] |
Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and waste disposal for related chemical structures. Always prioritize the specific regulations and procedures established by your institution and local authorities.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
